H-Gly-Leu-Phe-OH
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMSBGMVAHSJ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908255 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-38-3 | |
| Record name | Glycyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Gly-Leu-Phe-OH: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Leu-Phe-OH, also known as Glycyl-L-Leucyl-L-Phenylalanine. It details the chemical structure and physicochemical properties of the peptide, including its molecular formula, weight, and theoretical isoelectric point. The guide presents available data on its solubility and stability, offering insights for formulation and experimental design. Furthermore, it explores the known biological activities of this compound, with a particular focus on its role as an immunostimulating peptide and its potential therapeutic applications, such as in preventing chemotherapy-induced alopecia. Detailed experimental methodologies for the synthesis, purification, and characterization of this peptide are outlined, providing a practical resource for researchers. Finally, a proposed signaling pathway for its immunostimulatory action, based on current understanding of peptide-induced cellular responses, is visualized.
Chemical Structure and Properties
This compound is a tripeptide composed of the amino acids glycine (B1666218), leucine (B10760876), and phenylalanine in sequence. The structure consists of a glycine residue at the N-terminus, followed by a leucine residue, and a phenylalanine residue at the C-terminus with a free carboxylic acid group.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the peptide's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 335.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | --INVALID-LINK-- |
| Theoretical Isoelectric Point (pI) | 7.0 | NovoPro Science |
| XLogP3 | -1.6 | --INVALID-LINK-- |
| Appearance | White to off-white powder (typical for synthetic peptides) | General knowledge |
Solubility
The solubility of peptides is influenced by their amino acid composition, sequence, and the nature of the solvent. This compound, containing both hydrophobic (Leucine, Phenylalanine) and a small, neutral (Glycine) amino acid, exhibits moderate solubility. The presence of trifluoroacetic acid (TFA) as a counterion from purification can enhance solubility in aqueous solutions.[1]
| Solvent | Solubility | Notes |
| Water | Soluble, enhanced by TFA salts. | General information for peptides.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely soluble. | DMSO is a good solvent for many peptides.[2] |
| Ethanol | Sparingly soluble to insoluble. | Peptides with hydrophobic residues may have limited solubility in ethanol. |
| Dimethylformamide (DMF) | Likely soluble. | DMF is a common solvent for peptide synthesis and is likely to dissolve this tripeptide.[2] |
Note: Experimental determination of solubility in mg/mL is recommended for specific applications.
Stability
Peptide stability is critical for its storage and biological activity. Stability is affected by pH, temperature, and the presence of enzymes. Specific stability studies for this compound are not widely published, but general principles of peptide degradation apply. The dimerization rate of glycine-containing peptides has been shown to be most efficient under alkaline conditions (pH ~9.8) and at elevated temperatures.[3]
| Condition | Stability Profile |
| pH | Most stable at acidic to neutral pH. Susceptible to degradation at alkaline pH. |
| Temperature | Should be stored at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles. |
| Enzymatic Degradation | Susceptible to cleavage by peptidases in biological systems. |
Experimental Protocols
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing this compound. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis of this compound:
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Methodology:
-
Resin Preparation: Swell Wang resin in dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Activate Fmoc-L-Phe-OH (3 eq) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3 eq) and hydroxybenzotriazole (B1436442) (HOBt, 3 eq) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU, 3 eq) in the presence of N,N-diisopropylethylamine (DIEA, 6 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling (Fmoc-Leu-OH): Repeat step 2 using Fmoc-L-Leu-OH.
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Fmoc-Gly-OH): Repeat step 2 using Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Enzymatic Synthesis
While less common for short peptides like this compound, enzymatic synthesis offers a greener alternative. Papain is a protease that can be used to catalyze peptide bond formation in a kinetically controlled synthesis.[4]
General Methodology:
-
Substrate Preparation: The N-terminally protected dipeptide (e.g., Z-Gly-Leu-OH) and the C-terminally protected amino acid ester (e.g., H-Phe-OEt) are used as substrates.
-
Enzymatic Reaction:
-
Dissolve the substrates in a suitable buffer (e.g., citrate-phosphate buffer, pH 5-7).
-
Add papain (immobilized or free) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) with gentle agitation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC.
-
Product Isolation and Purification: Once the reaction is complete, isolate the protected tripeptide and purify it using chromatographic techniques.
-
Deprotection: Remove the N- and C-terminal protecting groups to yield this compound.
Purification by RP-HPLC
Reverse-phase HPLC is the standard method for purifying synthetic peptides.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger (preparative) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of 5% to 95% B over 30-60 minutes is a good starting point. |
| Flow Rate | 1 mL/min (analytical) or higher (preparative) |
| Detection | 214 nm and 280 nm |
Characterization
2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Chemical Shifts:
-
¹H NMR: Protons of the peptide backbone (α-CH, NH) and side chains will have characteristic chemical shifts. The aromatic protons of phenylalanine will appear in the 7.0-7.5 ppm region.
-
¹³C NMR: Carbonyl carbons will resonate around 170-175 ppm. α-carbons will be in the 40-60 ppm range. Side-chain carbons will have specific shifts depending on their chemical environment.
2.4.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.
| Parameter | Expected Value |
| [M+H]⁺ | 336.4 m/z |
| [M+Na]⁺ | 358.4 m/z |
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by analyzing the fragmentation pattern (b- and y-ions).
Biological Activity and Signaling Pathway
This compound has been identified as an immunostimulating peptide. Its biological activities are a subject of ongoing research, with potential applications in immunotherapy and as an adjuvant.
Immunostimulatory Effects
This tripeptide has been shown to stimulate the immune system. One of its notable effects is the prevention of alopecia induced by the anticancer agent etoposide (B1684455) in a neonatal rat model. This effect is suggested to be mediated by histamine (B1213489) release, as it was inhibited by a histamine H1 receptor antagonist.
Proposed Signaling Pathway for Peptide-Induced Histamine Release
Based on the evidence for peptide-induced histamine release from mast cells, a plausible signaling pathway for this compound is proposed. This pathway involves direct interaction with G-proteins, leading to downstream signaling events that culminate in the degranulation of mast cells and the release of histamine and other inflammatory mediators.[5][6][7]
Proposed Signaling Pathway for this compound in Mast Cells:
Caption: Proposed mechanism of this compound-induced histamine release in mast cells.
Conclusion
This compound is a tripeptide with interesting biological properties, particularly its immunostimulatory effects. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and methodologies for its synthesis and characterization. The proposed signaling pathway for its action on mast cells offers a framework for further investigation into its mechanism of action. As research into bioactive peptides continues to expand, a thorough understanding of molecules like this compound is crucial for the development of new therapeutic agents. Further experimental validation of its quantitative properties and detailed elucidation of its biological pathways will be essential for realizing its full therapeutic potential.
References
- 1. This compound peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Discovery and synthesis history of H-Gly-Leu-Phe-OH
An In-depth Technical Guide to the Discovery and Synthesis of H-Gly-Leu-Phe-OH
This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the tripeptide this compound for researchers, scientists, and drug development professionals.
Discovery and Biological Significance
The tripeptide this compound, also known as Gly-Leu-Phe (GLF), was first identified as an immunostimulating peptide derived from the enzymatic digestion of human and cow casein. A seminal 1987 study by Berthou and colleagues published in FEBS Letters detailed the isolation and initial characterization of this peptide, highlighting its ability to enhance the phagocytic activity of macrophages.[1][2] Subsequent research has corroborated these findings, establishing this compound as a bioactive peptide with the potential to modulate the immune system.[3]
Beyond its immunostimulatory properties, this compound has also been investigated for other biological activities. Notably, studies have demonstrated its potential as an anti-alopecia agent, capable of preventing hair loss induced by certain chemotherapy drugs.[3][4][5] This effect is thought to be mediated, at least in part, by the release of histamine.[4][5] The diverse biological functions of this simple tripeptide underscore its significance in the field of peptide-based therapeutics.
Synthesis of this compound
The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. SPPS is often preferred for its efficiency and amenability to automation.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard manual solid-phase synthesis of this compound on a Wang resin pre-loaded with Fmoc-Phe-OH.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide ether
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Resin Swelling: The Fmoc-Phe-Wang resin is swollen in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The swollen resin is treated with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the phenylalanine residue. The resin is then washed thoroughly with DMF and DCM.
-
Leucine (B10760876) Coupling: Fmoc-Leu-OH is activated with DCC and HOBt in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 2 hours to facilitate coupling. The completion of the reaction is monitored using a Kaiser test. The resin is subsequently washed with DMF and DCM.
-
Fmoc Deprotection: The Fmoc group is removed from the newly coupled leucine residue using 20% piperidine in DMF, followed by thorough washing.
-
Glycine (B1666218) Coupling: Fmoc-Gly-OH is activated with DCC and HOBt and coupled to the deprotected leucine residue on the resin, following the same procedure as in step 3.
-
Final Fmoc Deprotection: The Fmoc group on the terminal glycine residue is removed with 20% piperidine in DMF and the resin is washed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white powder.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis and characterization of this compound.
| Parameter | Value | Method |
| Chemical Formula | C₁₇H₂₅N₃O₄ | - |
| Molecular Weight | 335.4 g/mol | Mass Spectrometry |
| Yield | >70% (based on initial resin loading) | Gravimetric Analysis |
| Purity | >95% | RP-HPLC (at 214 nm) |
| Mass (m/z) | [M+H]⁺ = 336.4 | ESI-MS |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Caption: Solid-phase synthesis workflow for this compound.
Proposed Immunostimulatory Signaling Pathway
This diagram outlines a plausible signaling cascade initiated by this compound in macrophages, leading to an immunostimulatory response. This proposed pathway is based on the known mechanisms of other casein-derived immunomodulatory peptides.
Caption: Proposed signaling pathway for this compound in macrophages.
References
- 1. Casein and Peptides Derived from Casein as Antileukaemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications for α-lactalbumin in human nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, Isolation and Identification of Low Molecular Weight Peptides in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of the Gly-Leu-Phe Peptide Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Leu-Phe (GLF) is a biologically active peptide fragment derived from α-lactalbumin, a major protein in milk. Exhibiting a range of immunostimulatory properties, GLF has demonstrated potential in therapeutic applications, including the mitigation of chemotherapy-induced alopecia and protection against bacterial infections. This technical guide provides a comprehensive overview of the current understanding of the GLF peptide sequence, including its biochemical properties, biological functions, and putative signaling mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a valuable resource for researchers in immunology, drug discovery, and related fields.
Introduction
Bioactive peptides derived from food proteins are gaining increasing attention for their potential roles in health and disease. The tripeptide Gly-Leu-Phe (GLF), originating from the enzymatic digestion of α-lactalbumin, has emerged as a significant immunostimulatory molecule.[1] Early studies have highlighted its ability to enhance phagocytic activity and provide protection against certain pathogens.[1] More recent research has uncovered a novel application in preventing chemotherapy-induced hair loss.[2] This guide synthesizes the available technical information on GLF, offering a detailed examination of its known biological effects and the experimental basis for these findings.
Biochemical and Physicochemical Properties
The Gly-Leu-Phe peptide is a simple tripeptide with the sequence Glycine-Leucine-Phenylalanine. Its structure and fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃O₄ | [3] |
| Molecular Weight | 335.4 g/mol | [3] |
| Sequence | Gly-Leu-Phe | [1] |
| Origin | α-lactalbumin | [1] |
Biological Activities and Therapeutic Potential
Immunostimulatory Effects
GLF has been identified as an immunostimulating peptide that enhances the function of phagocytic cells.[1]
-
Phagocytosis: GLF increases the phagocytic activity of human and murine macrophages.[1] This suggests a role in enhancing the innate immune response to pathogens and cellular debris.
-
Protection against Infection: In a murine model, GLF administration has been shown to protect against Klebsiella pneumoniae infection.[1]
Anti-Alopecia Effects
A significant therapeutic potential of GLF lies in its ability to prevent chemotherapy-induced alopecia (CIA).
-
In Vivo Efficacy: In a neonatal rat model, intraperitoneal injection of GLF at a dose of 100 mg/kg for 4 days, or oral administration at 300 mg/kg for 6 days, prevented alopecia induced by the anticancer agent etoposide (B1684455).[2] Microscopic analysis confirmed that GLF inhibited the loss of hair, thickening of the epidermis, and thinning of the adipocyte layer associated with etoposide treatment.[2]
-
Mechanism of Action: The anti-alopecia effect of GLF is suggested to be mediated by histamine (B1213489) release. This was demonstrated by the inhibition of the anti-alopecia effect by pyrilamine, a histamine H1 receptor antagonist.[2]
Receptor Binding and Signaling Pathways
While the precise receptor and downstream signaling cascade for GLF are not yet fully elucidated, initial studies have provided important clues.
Receptor Binding Characteristics
Radioligand binding studies have demonstrated specific binding of [³H]GLF to human polymorphonuclear leukocytes (PMNLs) and monocytes.[1] Scatchard analysis of binding to PMNL plasma membranes revealed the presence of two distinct binding sites:
| Binding Site | Dissociation Constant (Kd) | Binding Capacity (Bmax) |
| High-Affinity | 2.3 ± 1.0 nM | 60 ± 9 fmol/mg protein |
| Low-Affinity | 26.0 ± 3.5 nM | 208 ± 45 fmol/mg protein |
Table 1: Binding parameters of [³H]Gly-Leu-Phe to human PMNL plasma membranes.[1]
Importantly, the chemotactic peptide f-Met-Leu-Phe (fMLF), which binds to the well-characterized formyl peptide receptor 1 (FPR1), did not inhibit [³H]GLF binding.[1] This strongly indicates that GLF utilizes a receptor distinct from FPR1. The identity of this specific GLF receptor remains an area for future investigation.
Putative Signaling Cascade
Given that many peptide receptors on immune cells are G-protein coupled receptors (GPCRs), it is plausible that the GLF receptor belongs to this family. Upon ligand binding, GPCRs typically activate intracellular signaling cascades involving second messengers and protein kinases. A general model for such a pathway is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning GLF.
Chemotherapy-Induced Alopecia Model in Neonatal Rats
This protocol is adapted from studies investigating the anti-alopecia effects of various agents.[2]
-
Animals: Neonatal Sprague-Dawley or Wistar rats (7-9 days old).
-
Induction of Alopecia:
-
Administer etoposide (e.g., 1.5 mg/kg) via intraperitoneal (IP) injection once daily for 3-4 consecutive days.
-
-
GLF Administration:
-
Intraperitoneal: Administer GLF (100 mg/kg) via IP injection daily for the duration of the etoposide treatment.
-
Oral: Administer GLF (300 mg/kg) via oral gavage daily for 6 days, starting with the etoposide treatment.
-
-
Assessment:
-
Visually score the degree of hair loss daily.
-
At the end of the study period, euthanize the animals and collect skin samples from the dorsal region.
-
Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining).
-
Microscopically evaluate hair follicle integrity, epidermal thickness, and adipocyte layer thickness.
-
Radioligand Binding Assay
This protocol is based on the methodology used to determine the binding characteristics of [³H]GLF to human PMNLs.[1]
-
Preparation of PMNL Membranes:
-
Isolate human PMNLs from fresh venous blood using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
Lyse the cells by hypotonic shock and homogenize.
-
Centrifuge the homogenate to pellet the crude membrane fraction.
-
Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a microcentrifuge tube, combine a fixed amount of PMNL membrane protein (e.g., 50-100 µg) with increasing concentrations of [³H]GLF (e.g., 0.1-50 nM).
-
For non-specific binding determination, prepare a parallel set of tubes containing a high concentration of unlabeled GLF (e.g., 10 µM).
-
Incubate the tubes at a specified temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
-
Histamine Release Assay
This is a general protocol that can be adapted to measure GLF-induced histamine release from basophils or mast cells.
-
Cell Preparation:
-
Isolate human basophils from peripheral blood or use a suitable mast cell line (e.g., HMC-1).
-
Wash and resuspend the cells in a buffered salt solution (e.g., PIPES buffer) containing Ca²⁺ and Mg²⁺.
-
-
Histamine Release:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of GLF to the tubes.
-
Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer only).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
-
Histamine Quantification:
-
Collect the supernatants.
-
Measure the histamine concentration in the supernatants using a commercially available ELISA kit or a fluorometric assay.
-
Calculate the percentage of histamine release relative to the total cellular histamine content (determined by lysing an aliquot of cells).
-
Future Directions: Receptor Identification and Signaling Elucidation
The definitive identification of the GLF receptor is a critical next step in understanding its biological significance. The following workflow outlines a potential strategy for deorphanizing this putative GPCR.
Once the receptor is identified, its coupling to specific G-protein subunits can be determined, and the downstream signaling cascade, including the involvement of phospholipase C, protein kinase C, and MAP kinases, can be meticulously mapped using techniques such as Western blotting for phosphorylated signaling proteins and calcium imaging.
Conclusion
The Gly-Leu-Phe tripeptide represents a promising bioactive molecule with tangible therapeutic potential, particularly in the realms of immunostimulation and the prevention of chemotherapy-induced side effects. While its efficacy in preclinical models is established, a deeper understanding of its molecular mechanism of action is required to fully exploit its therapeutic utility. The quantitative data and detailed protocols provided in this guide serve as a foundation for further research. The elucidation of its specific receptor and signaling pathway will be a pivotal discovery, paving the way for the rational design of novel therapeutics based on the GLF scaffold.
References
- 1. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 2. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 3. Signaling mechanisms of enhanced neutrophil phagocytosis and chemotaxis by the polysaccharide purified from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Tripeptide H-Gly-Leu-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the tripeptide H-Gly-Leu-Phe-OH. This peptide, comprised of glycine (B1666218), leucine (B10760876), and phenylalanine, serves as a valuable tool in various research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₃O₄ |
| Molecular Weight | 335.4 g/mol [1][2] |
| Amino Acid Sequence | Glycyl-L-leucyl-L-phenylalanine |
Experimental Protocols
A standard method for synthesizing this compound is through Solid-Phase Peptide Synthesis (SPPS), followed by purification and characterization to ensure the desired product quality.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the target peptide on a resin support.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Leucine Coupling:
-
In a separate vial, pre-activate Fmoc-Leu-OH by dissolving it with HOBt and DIC in DMF.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Glycine Coupling:
-
Repeat the Fmoc deprotection step to remove the protecting group from the newly added leucine residue.
-
Pre-activate Fmoc-Gly-OH using the same method as for leucine.
-
Couple the activated glycine to the deprotected dipeptide-resin and wash as described previously.
-
-
Final Deprotection: Remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.
Characterization of this compound
To confirm the identity and purity of the synthesized peptide, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed.
Materials:
-
Crude synthesized this compound
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm. The purity is determined by the relative area of the main peak.
-
-
Mass Spectrometry Analysis:
-
Introduce the collected major peak from the HPLC into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular weight of the synthesized peptide.
-
Compare the experimental mass with the theoretical mass (335.4 Da) to confirm the identity of this compound.
-
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Workflow of this compound synthesis via SPPS.
Caption: Analytical workflow for peptide purification and confirmation.
References
Solubility of H-Gly-Leu-Phe-OH in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of H-Gly-Leu-Phe-OH in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound, a tripeptide with the sequence Glycyl-Leucyl-Phenylalanine, is a molecule of interest in various biochemical and pharmaceutical research areas. Its structure, comprising a hydrophilic glycine (B1666218) residue and two hydrophobic residues (leucine and phenylalanine), results in an amphipathic character that dictates its solubility behavior. Understanding the solubility of this peptide is crucial for a range of applications, including its synthesis, purification, formulation, and in vitro and in vivo studies.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅N₃O₄ | [1] |
| Molecular Weight | 335.4 g/mol | [1] |
| Theoretical pI | 7 | [1] |
| GRAVY (Grand Average of Hydropathicity) | 2.07 | [1] |
The positive GRAVY score indicates a hydrophobic nature, suggesting that the solubility in aqueous solutions might be limited.[1] The theoretical isoelectric point (pI) of 7 suggests that the peptide will have a net neutral charge at this pH, which can also influence its solubility.[1]
Principles of Peptide Solubility
The solubility of a peptide is a complex interplay of its intrinsic properties and the characteristics of the solvent. Key factors include:
-
Amino Acid Composition: The presence of hydrophilic (charged or polar) versus hydrophobic (nonpolar) amino acid residues is a primary determinant of solubility. Peptides rich in hydrophobic residues, such as leucine (B10760876) and phenylalanine, tend to be less soluble in aqueous solutions.[2][3]
-
Peptide Length: Shorter peptides, like this compound, are generally more soluble than longer polypeptides.[2]
-
Overall Charge and pH: The net charge of a peptide, which is dependent on the pH of the solution and the pKa of its ionizable groups (N-terminus, C-terminus, and charged side chains), significantly impacts its solubility in aqueous media. Solubility is typically at its minimum at the isoelectric point (pI), where the net charge is zero.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar peptides are more soluble in polar solvents like water, while nonpolar peptides are more soluble in organic solvents.
-
Counterions: The presence of counterions, such as trifluoroacetate (B77799) (TFA) from HPLC purification, can enhance the solubility of peptides in aqueous solutions.[1]
Based on its composition (one polar and two non-polar residues) and high GRAVY score, this compound is predicted to have limited solubility in neutral aqueous solutions. Its solubility is expected to be higher in organic solvents or in aqueous solutions with adjusted pH or the presence of co-solvents.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in various solvents. The table below is provided as a template for researchers to populate with their own experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water (pH 7) | 25 | |||
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Acetonitrile | 25 | |||
| User-defined solvent 1 | ||||
| User-defined solvent 2 |
Experimental Protocols for Determining Peptide Solubility
Several established methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, throughput, and available equipment.
Turbidimetric Solubility Assay (TSA)
This is a rapid and material-sparing method for estimating solubility.[4][5]
Principle: A peptide solution is prepared at a high concentration in a solvent in which it is freely soluble (e.g., DMSO). This stock solution is then serially diluted in the aqueous buffer of interest. The solubility limit is identified as the concentration at which the solution becomes turbid due to peptide precipitation. The turbidity is measured by light scattering or absorbance at a specific wavelength (e.g., 600 nm) using a plate reader or spectrophotometer.[4]
Detailed Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired aqueous or organic solvent.
-
Equilibration: Allow the plate to equilibrate at a controlled temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate reader.
-
Data Analysis: Plot the absorbance/scattering signal against the peptide concentration. The point at which the signal significantly increases above the baseline indicates the solubility limit.
High-Performance Liquid Chromatography (HPLC) Based Method
HPLC is a highly accurate method for determining thermodynamic solubility.[6]
Principle: An excess amount of the peptide is suspended in the solvent of interest and allowed to reach equilibrium. The saturated solution is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved peptide in the supernatant is quantified by reverse-phase HPLC (RP-HPLC) against a standard curve.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
HPLC Analysis:
-
Prepare a standard curve by injecting known concentrations of this compound onto an appropriate RP-HPLC column (e.g., C18).
-
Inject the filtered supernatant from the equilibrated sample.
-
Determine the concentration of the peptide in the supernatant by comparing its peak area to the standard curve.
-
UV-Vis Spectrophotometry
This method is suitable for peptides containing chromophores, such as the phenyl group in phenylalanine.[7][8]
Principle: Similar to the HPLC method, a saturated solution is prepared and the undissolved solid is removed. The concentration of the dissolved peptide is then determined by measuring its absorbance at a specific wavelength (typically 280 nm for tryptophan and tyrosine, but phenylalanine also absorbs, albeit more weakly, around 257 nm) and applying the Beer-Lambert law. A standard curve is required for accurate quantification.
Detailed Methodology:
-
Sample Preparation and Equilibration: Follow steps 1 and 2 from the HPLC method.
-
Phase Separation: Centrifuge the suspension and collect the supernatant.
-
UV-Vis Measurement:
-
Prepare a standard curve by measuring the absorbance of known concentrations of this compound.
-
Measure the absorbance of the supernatant.
-
Calculate the concentration of the peptide in the supernatant using the standard curve.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: General workflow for determining peptide solubility using TSA and HPLC/UV-Vis methods.
Conclusion
While direct quantitative solubility data for this compound is elusive in the public domain, a sound understanding of its physicochemical properties allows for a qualitative prediction of its solubility behavior. The peptide's hydrophobic nature suggests that organic solvents or aqueous solutions with modified pH or co-solvents will likely be more effective for solubilization than neutral aqueous buffers. This guide provides detailed, actionable experimental protocols that researchers can employ to determine the precise solubility of this compound in their specific solvent systems of interest. The provided workflow diagrams offer a clear visual representation of these methodologies, facilitating their implementation in a laboratory setting. These approaches will enable researchers to generate the necessary data to advance their research and development activities involving this tripeptide.
References
- 1. This compound peptide [novoprolabs.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
H-Gly-Leu-Phe-OH CAS number and PubChem information
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Leu-Phe-OH, also known as Glycyl-L-Leucyl-L-Phenylalanine, is a tripeptide composed of the amino acids glycine, leucine, and phenylalanine. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological activities. The information presented herein is intended to serve as a technical resource for professionals in research and development. One vendor source describes this compound as an immunostimulating peptide derived from human and cow casein[1].
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. While a specific PubChem entry for the CAS number 103213-38-3 was not identified in the search, the properties are consistent with its chemical structure. For comparative purposes, data for the isomeric peptide H-Gly-Phe-Leu-OH (PubChem CID: 7016074) is also included[2].
| Property | Value (this compound) | Value (H-Gly-Phe-Leu-OH) | Reference |
| CAS Number | 103213-38-3 | 15373-56-5 (Synonym) | [3] |
| Molecular Formula | C₁₇H₂₅N₃O₄ | C₁₇H₂₅N₃O₄ | [1] |
| Molecular Weight | 335.4 g/mol | 335.4 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[[(2S)-2-(2-aminoacetamido)-4-methylpentanoyl]amino]-3-phenylpropanoic acid | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)O">C@HNC(=O)CN | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CN | [3] |
Synthesis of this compound
The synthesis of Glycyl-L-Leucyl-L-Phenylalanine can be achieved through both chemical and enzymatic methods. The C-terminal elongation approach is a common strategy.
Chemical Synthesis: DCC/HOBt Coupling
A widely used method for peptide bond formation in solution is the activation of a carboxyl group using N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt is used to suppress racemization and improve reaction efficiency[4]. The synthesis of this compound would proceed in a stepwise manner, first by coupling Glycine to Leucine, and then the resulting dipeptide to Phenylalanine. Appropriate protecting groups for the amine and carboxyl termini are required at each step.
This protocol is a representative example for the solution-phase synthesis of a tripeptide like this compound using DCC/HOBt, and would require optimization for this specific peptide.
Step 1: Synthesis of the Dipeptide (e.g., Boc-Gly-Leu-OH)
-
Activation: To a solution of N-Boc-Glycine (1.0 eq) and HOBt (1.0 eq) in an anhydrous solvent like acetonitrile (B52724) or dichloromethane, add DCC (1.0 eq) at 0°C. Stir the mixture for 1 hour at 0°C.
-
Coupling: To the activated mixture, add a solution of L-Leucine methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[5].
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the resulting Boc-Gly-Leu-OMe by chromatography.
-
Deprotection: Saponify the methyl ester using a base like NaOH to yield Boc-Gly-Leu-OH.
Step 2: Synthesis of the Tripeptide (Boc-Gly-Leu-Phe-OH)
-
Activation: Activate the carboxyl group of Boc-Gly-Leu-OH (1.0 eq) using DCC (1.0 eq) and HOBt (1.0 eq) in a similar manner to Step 1.
-
Coupling: Couple the activated dipeptide with L-Phenylalanine methyl ester hydrochloride (1.0 eq) in the presence of DIPEA (2.0 eq).
-
Reaction, Work-up, and Purification: Follow the procedures outlined in Step 1 for reaction monitoring, work-up, and purification to obtain Boc-Gly-Leu-Phe-OMe.
-
Final Deprotection: Remove the N-terminal Boc group using an acid such as trifluoroacetic acid (TFA), and saponify the C-terminal methyl ester to yield the final product, this compound.
Caption: Chemical Synthesis Workflow for this compound.
Enzymatic Synthesis: Papain-Catalyzed
Papain, a cysteine protease, can be used to catalyze the formation of peptide bonds in an aqueous-organic solvent mixture. This method offers high stereospecificity, avoiding racemization[6]. The synthesis typically involves an N-protected amino acid ester as the acyl donor and an amino acid or peptide as the nucleophile.
This protocol is a general representation of papain-catalyzed peptide synthesis and would need to be adapted and optimized.
-
Reaction Setup: In a suitable buffer (e.g., 1 M phosphate (B84403) buffer, pH 8.0), dissolve the N-protected dipeptide (e.g., Z-Gly-Leu-OEt, where Z is benzyloxycarbonyl) and the C-terminal amino acid (L-Phenylalanine).
-
Enzyme Addition: Add papain (e.g., 50 mg/mL) to the solution[7]. The reaction mixture may be a biphasic system with an organic co-solvent to shift the equilibrium towards synthesis[8].
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified period (e.g., 2-24 hours)[7]. The product may precipitate out of the solution as it is formed.
-
Product Isolation: Collect the precipitate by centrifugation or filtration. Wash the product with water to remove the enzyme and unreacted starting materials[7].
-
Deprotection: Remove the N-terminal protecting group (e.g., hydrogenolysis for the Z-group) to yield the final tripeptide, this compound.
-
Purification: The final product can be further purified using techniques such as High-Performance Liquid Chromatography (HPLC)[6].
Caption: Enzymatic Synthesis Workflow for this compound.
Biological Activity and Potential Signaling Pathway
Notably, the structurally related tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), is a potent chemoattractant for phagocytic leukocytes, such as neutrophils[9]. fMLP is recognized by formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs)[10]. Activation of FPRs by fMLP initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in calcium mobilization and protein kinase C (PKC) activation, ultimately triggering cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS)[10][11].
Given the structural similarity (lacking only the N-formyl-methionyl group), it is plausible that this compound might exert its immunostimulatory effects by weakly interacting with FPRs or related receptors. This remains a hypothesis that requires experimental validation.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
This compound is a tripeptide with potential immunostimulatory properties. Its synthesis can be accomplished through established chemical and enzymatic peptide coupling methods. While the precise molecular mechanisms underlying its biological activity require further investigation, its structural similarity to known chemoattractants suggests a potential interaction with formyl peptide receptors. This guide provides a foundational resource for researchers interested in the synthesis and study of this peptide.
References
- 1. This compound peptide [novoprolabs.com]
- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Leu-Phe: A Tripeptide with Therapeutic Potential in Alopecia and Immunomodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-Leu-Phe (GLF) is a tripeptide derived from the hydrolysis of α-lactalbumin, a major whey protein. Preclinical studies have highlighted its potential therapeutic applications, primarily in the prevention of chemotherapy-induced alopecia and as an immunostimulatory agent. This technical guide provides a comprehensive overview of the current scientific knowledge regarding GLF, with a focus on its mechanisms of action, experimental validation, and future research directions. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.
Introduction
Bioactive peptides derived from food proteins have garnered significant interest for their potential health benefits. Gly-Leu-Phe (GLF), a tripeptide with the sequence Glycyl-L-Leucyl-L-Phenylalanine, has emerged as a promising candidate for therapeutic development. Initially identified as an immunostimulating peptide, subsequent research has revealed its potent anti-alopecia properties, particularly in the context of chemotherapy-induced hair loss. This guide synthesizes the available preclinical data on GLF, offering a technical resource for researchers exploring its therapeutic applications.
Therapeutic Application 1: Prevention of Chemotherapy-Induced Alopecia
The most well-documented therapeutic application of GLF is its ability to mitigate chemotherapy-induced alopecia (CIA). Studies in a neonatal rat model have demonstrated that GLF can prevent hair loss caused by the chemotherapeutic agent etoposide (B1684455).[1]
Mechanism of Action
The anti-alopecia effect of GLF is believed to be mediated through the release of histamine (B1213489) and subsequent activation of histamine H1 receptors on skin cells. This hypothesis is supported by the finding that the protective effect of GLF is abolished by the administration of pyrilamine, a histamine H1 receptor antagonist.[1] The binding of histamine to its H1 receptor on various skin cells, including keratinocytes and dendritic cells, can trigger a cascade of intracellular signaling events that may promote hair follicle survival and integrity in the face of cytotoxic insults.
-
Caption: Proposed signaling pathway for the anti-alopecia effect of Gly-Leu-Phe.
Preclinical Efficacy
The anti-alopecia activity of GLF has been demonstrated in a neonatal rat model of etoposide-induced hair loss.[1]
Table 1: Preclinical Efficacy of Gly-Leu-Phe in Preventing Etoposide-Induced Alopecia
| Animal Model | Inducing Agent | GLF Administration Route | Dosage | Duration | Outcome | Reference |
| Neonatal Rats | Etoposide | Intraperitoneal (i.p.) | 100 mg/kg | 4 days | Prevention of alopecia | [1] |
| Neonatal Rats | Etoposide | Oral | 300 mg/kg | 6 days | Prevention of alopecia | [1] |
Microscopic analysis of skin sections from GLF-treated animals showed an inhibition of etoposide-induced hair loss, a reduction in the thickening of the epidermis, and prevention of the thinning of the adipocyte layer.[1]
Experimental Protocols
This protocol is based on the methodology described by Tsuruki and Yoshikawa (2005).[1]
-
Caption: Experimental workflow for the neonatal rat alopecia model.
-
Animals: Use neonatal Sprague-Dawley rats, approximately 7 days old.
-
Alopecia Induction: Administer etoposide intraperitoneally (i.p.) at a dose of 2.5 mg/kg for 3 consecutive days to induce alopecia.
-
GLF Administration:
-
Intraperitoneal: Administer GLF at a dose of 100 mg/kg i.p. for 4 consecutive days, starting one day before the first etoposide injection.
-
Oral: Administer GLF at a dose of 300 mg/kg by oral gavage for 6 consecutive days, starting one day before the first etoposide injection.
-
-
Control Groups: Include a vehicle control group (receiving saline or the vehicle for GLF) and an etoposide-only control group.
-
Assessment of Alopecia:
-
Macroscopically score the degree of hair loss daily using a standardized scoring system (e.g., 0 = no hair loss, 5 = complete hair loss).
-
On day 5 after the final etoposide injection, euthanize the animals and collect dorsal skin samples.
-
-
Histological Analysis:
-
Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopically evaluate hair follicle morphology, number, and stage (anagen, catagen, telogen). Assess epidermal thickness and the adipocyte layer.
-
Therapeutic Application 2: Immunostimulation
GLF has been identified as an immunostimulating peptide that can enhance the function of phagocytic cells and provide protection against bacterial infections.
Mechanism of Action
GLF exerts its immunostimulatory effects by binding to specific receptors on the surface of phagocytic cells, including polymorphonuclear leukocytes (PMNLs) and monocytes. This binding initiates downstream signaling pathways that enhance the phagocytic capacity of these cells.
Table 2: Binding Affinity of Gly-Leu-Phe to Phagocytic Cells
| Cell Type | Receptor Class | Dissociation Constant (Kd) | Binding Capacity (Bmax) | Reference |
| Human PMNLs | High-affinity | 2.3 ± 1.0 nM | 60 ± 9 fmol/mg protein | |
| Human PMNLs | Low-affinity | 26.0 ± 3.5 nM | 208 ± 45 fmol/mg protein | |
| Human Monocytes | Single class | 3.7 ± 0.3 nM | 150 ± 6 fmol/mg protein |
-
Caption: Proposed signaling pathway for the immunostimulatory effect of Gly-Leu-Phe.
Preclinical Efficacy
The immunostimulatory activity of GLF has been demonstrated in a murine model of bacterial infection.
Table 3: Preclinical Efficacy of Gly-Leu-Phe in a Bacterial Infection Model
| Animal Model | Pathogen | GLF Administration Route | Dosage | Outcome | Reference |
| Mice | Klebsiella pneumoniae | Subcutaneous (s.c.) | 1 mg/kg | Protection against infection |
Experimental Protocols
-
Animals: Use adult mice (e.g., C57BL/6), 8-10 weeks old.
-
Bacterial Culture: Grow Klebsiella pneumoniae to mid-log phase in an appropriate broth (e.g., Luria-Bertani broth). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
GLF Administration: Administer GLF subcutaneously at a dose of 1 mg/kg.
-
Infection: At a specified time post-GLF administration (e.g., 24 hours), infect the mice with a lethal or sub-lethal dose of K. pneumoniae via an appropriate route (e.g., intraperitoneal or intranasal).
-
Monitoring: Monitor the mice for survival and clinical signs of illness for a defined period (e.g., 14 days).
-
Bacterial Load (Optional): At selected time points, euthanize a subset of animals and determine the bacterial load in relevant organs (e.g., lungs, spleen, liver) by plating serial dilutions of tissue homogenates on agar (B569324) plates.
-
Cell Isolation: Isolate human PMNLs and monocytes from the peripheral blood of healthy donors using density gradient centrifugation.
-
Opsonization of Target Particles: Opsonize target particles (e.g., fluorescently labeled bacteria, zymosan particles) with serum.
-
Cell Treatment: Pre-incubate the isolated phagocytes with varying concentrations of GLF for a specified time (e.g., 30 minutes at 37°C).
-
Phagocytosis: Add the opsonized target particles to the phagocytes and incubate to allow for phagocytosis.
-
Quantification:
-
Flow Cytometry: Quantify the percentage of phagocytes that have engulfed fluorescent particles and the mean fluorescence intensity.
-
Microscopy: Visualize and count the number of ingested particles per cell.
-
-
Data Analysis: Calculate the phagocytic index (percentage of phagocytic cells × average number of ingested particles per cell).
Synthesis of Gly-Leu-Phe
GLF can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Loading: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). The first amino acid (Fmoc-Phe-OH) is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Coupling: The next amino acid (Fmoc-Leu-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound phenylalanine.
-
Repeat: The deprotection and coupling steps are repeated for the final amino acid (Fmoc-Gly-OH).
-
Cleavage and Deprotection: The synthesized tripeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
-
Caption: General workflow for the solid-phase synthesis of Gly-Leu-Phe.
Future Directions and Conclusion
The existing preclinical data strongly suggest that Gly-Leu-Phe has therapeutic potential, particularly in the fields of dermatology and immunology. However, further research is required to fully elucidate its mechanisms of action and to translate these findings into clinical applications. Key areas for future investigation include:
-
Quantitative Efficacy Studies: Conducting dose-response studies for both the anti-alopecia and immunostimulatory effects to determine optimal therapeutic windows.
-
Detailed Mechanistic Studies: Investigating the downstream signaling pathways activated by GLF in both skin cells and phagocytes.
-
Broader Preclinical Models: Evaluating the efficacy of GLF in other models of alopecia and against a wider range of pathogens.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of GLF.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of GLF in human subjects for the prevention of chemotherapy-induced alopecia and as an adjunctive therapy for bacterial infections.
References
H-Gly-Leu-Phe-OH: An In-depth Technical Guide on its Role as an Immunostimulating Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Gly-Leu-Phe-OH, a tripeptide composed of glycine, leucine, and phenylalanine, is a bioactive peptide derived from the enzymatic hydrolysis of milk proteins, specifically α-lactalbumin and casein. This document provides a comprehensive technical overview of this compound, focusing on its role as an immunostimulating agent. It details the peptide's chemical properties, summarizes key quantitative data from immunomodulatory studies, provides detailed experimental protocols for assessing its activity, and illustrates the putative signaling pathways involved in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of immunology, peptide therapeutics, and drug development.
Introduction
Bioactive peptides derived from food proteins have garnered significant interest for their potential therapeutic applications. Among these, this compound has emerged as a noteworthy immunostimulating agent. First identified as an immunostimulating peptide from human and cow casein, its ability to modulate immune responses has been demonstrated in various in vitro and in vivo models.[1] This tripeptide has shown promise in enhancing host defense mechanisms, suggesting its potential as a novel immunomodulatory therapeutic or as an adjuvant in vaccine formulations. This whitepaper aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.
Chemical Properties
This compound is a tripeptide with the sequence Glycyl-L-Leucyl-L-Phenylalanine. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C17H25N3O4 | [2][3] |
| Molecular Weight | 335.4 g/mol | [2][3] |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | [2] |
| Synonyms | Gly-Leu-Phe, GLF | [1] |
| Theoretical pI | 7 | [3] |
| GRAVY | 2.07 | [3] |
Immunostimulatory Activity of this compound
The immunostimulatory effects of this compound have been primarily characterized by its ability to enhance phagocytic activity and its protective effects in infection and chemotherapy-induced models.
Enhancement of Phagocytosis
This compound has been shown to significantly stimulate the phagocytic activity of macrophages.[1] This is a critical aspect of the innate immune response, where phagocytes engulf and eliminate pathogens and cellular debris.
Quantitative Data on Phagocytosis Stimulation:
| Cell Type | Assay | Treatment Concentration | Result | Reference |
| Human Monocytic-Macrophagic Cells | In vitro phagocytosis of senescent red blood cells | Not specified | Significant stimulation of binding and phagocytosis | [1] |
| Murine Peritoneal Macrophages | In vitro phagocytosis of opsonized sheep red blood cells | Not specified | Stimulation of phagocytosis | [1] |
In Vivo Protective Effects
The immunostimulatory properties of this compound translate to protective effects in vivo.
Quantitative Data on In Vivo Protective Effects:
| Animal Model | Challenge | Administration Route & Dose | Outcome | Reference |
| Mice | Klebsiella pneumoniae infection | Subcutaneous, 1 mg/kg | Protection against infection | [1] |
| Neonatal Rats | Etoposide-induced alopecia | Intraperitoneal, 100 mg/kg for 4 days | Prevention of hair loss, inhibition of epidermal thickening and adipocyte layer thinning | [1] |
| Neonatal Rats | Etoposide-induced alopecia | Oral, 300 mg/kg for 6 days | Prevention of hair loss | [1] |
The anti-alopecia effect is suggested to be mediated by histamine (B1213489) release, as it was inhibited by a histamine H1 receptor antagonist.[1]
Putative Signaling Pathways
While the precise signaling cascade initiated by this compound has not been fully elucidated for this specific peptide, the immunostimulatory actions of similar bioactive peptides often involve the activation of key inflammatory signaling pathways such as those mediated by Toll-like Receptors (TLRs), Mitogen-Activated Protein Kinases (MAPK), and Nuclear Factor-kappa B (NF-κB).
Toll-like Receptor (TLR) Activation
TLRs are pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). It is plausible that this compound may act as a ligand for TLRs, particularly TLR2 or TLR4, on the surface of macrophages, initiating a downstream signaling cascade.
Caption: Putative TLR-mediated signaling cascade for this compound.
MAPK and NF-κB Pathways
The activation of TLRs typically leads to the downstream activation of the MAPK and NF-κB signaling pathways. The MAPK family (including ERK, p38, and JNK) and the transcription factor NF-κB are critical regulators of inflammatory gene expression, including the production of pro-inflammatory cytokines and chemokines, which in turn can enhance phagocytic activity.
Caption: Interplay of MAPK and NF-κB pathways in immunostimulation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunostimulatory activity of this compound.
In Vitro Macrophage Phagocytosis Assay
This protocol is adapted from standard procedures for measuring phagocytosis by macrophages.[4][5]
Objective: To quantify the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Phosphate Buffered Saline (PBS)
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent latex beads)
-
Trypan Blue solution
-
Microplate reader with fluorescence capabilities or a flow cytometer
-
96-well black, clear-bottom tissue culture plates
Procedure:
-
Cell Culture: Culture macrophages in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium. Perform serial dilutions to obtain the desired final concentrations (e.g., 1, 10, 100 µg/mL).
-
Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with PBS). Incubate for 24 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add Trypan Blue solution (0.05%) to each well to quench the fluorescence of non-internalized particles.
-
Washing: Gently wash the cells three times with cold PBS to remove excess particles and Trypan Blue.
-
Quantification:
-
Microplate Reader: Measure the fluorescence intensity in each well using a microplate reader.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.
-
Caption: Experimental workflow for the in vitro phagocytosis assay.
Cytokine Release Assay
This protocol is based on standard methods for measuring cytokine secretion from immune cells.[6][7]
Objective: To determine the profile and quantity of cytokines released by macrophages upon stimulation with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
PBS
-
24-well tissue culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) or a multiplex cytokine assay kit
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (medium with LPS, e.g., 100 ng/mL).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of cytokines in the collected supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine and calculate the concentration in each sample.
Caption: Workflow for the cytokine release assay.
Conclusion and Future Directions
This compound is a promising immunostimulating tripeptide with demonstrated efficacy in enhancing phagocytosis and providing protection in preclinical models. Its origin from common dietary proteins makes it an attractive candidate for further development as a therapeutic or nutraceutical. However, to fully realize its potential, several key areas require further investigation.
Future research should focus on:
-
Elucidation of the specific molecular targets and signaling pathways: Identifying the primary receptor(s) for this compound and detailing the downstream signaling cascade will be crucial for understanding its mechanism of action.
-
Comprehensive dose-response studies: Establishing clear dose-response relationships for its effects on phagocytosis and cytokine production will be necessary for determining optimal therapeutic dosages.
-
Detailed cytokine profiling: A broader analysis of the cytokines and chemokines induced by this compound will provide a more complete picture of its immunomodulatory effects.
-
Preclinical and clinical evaluation: Further studies in more complex animal models and eventually in human clinical trials are needed to assess its safety and efficacy for specific therapeutic indications.
By addressing these research gaps, the scientific community can pave the way for the potential translation of this compound from a promising bioactive peptide into a valuable tool for modulating the immune system.
References
- 1. researchgate.net [researchgate.net]
- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. Macrophage Phagocytosis Assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Kinetic Cytokine Secretion Profile of LPS-Induced Inflammation in the Human Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl-leucyl-phenylalanine: A Review of its Biological Effects and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Glycyl-leucyl-phenylalanine (GLP) is a tripeptide derived from the enzymatic digestion of proteins such as alpha-lactalbumin and human casein. While research into its specific biological functions is still emerging, existing studies have identified promising therapeutic effects, particularly in the realms of immunostimulation and the mitigation of chemotherapy-induced side effects. This document provides a comprehensive technical overview of the current literature on Glycyl-leucyl-phenylalanine, detailing its observed biological activities, the experimental protocols used to elucidate these effects, and the proposed signaling pathways.
Biological Effects of Glycyl-leucyl-phenylalanine
Current research has highlighted two primary biological effects of Glycyl-leucyl-phenylalanine: immunostimulatory activity and anti-alopecia properties.
Immunostimulatory Effects
Glycyl-leucyl-phenylalanine has been shown to modulate the activity of phagocytic cells, key components of the innate immune system. Studies have demonstrated that this tripeptide can enhance the phagocytic capacity of macrophages and bind to specific receptors on human phagocytic blood cells, suggesting a direct role in initiating an immune response.[1] Furthermore, in vivo studies have indicated that GLP can protect against bacterial infections.[1][2]
Anti-Alopecia Effects
A significant finding in the study of Glycyl-leucyl-phenylalanine is its ability to prevent alopecia induced by cytotoxic agents. In a neonatal rat model, administration of GLP was shown to counteract the hair loss caused by the anticancer drug etoposide (B1684455).[2][3] Microscopic analysis revealed that GLP treatment inhibited the loss of hair, the thickening of the epidermis, and the thinning of the adipocyte layer associated with etoposide administration.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited literature on the biological effects of Glycyl-leucyl-phenylalanine.
Table 1: In Vivo Anti-Alopecia Effects of Glycyl-leucyl-phenylalanine [3]
| Animal Model | Treatment | Dosage | Administration Route | Duration | Outcome |
| Neonatal Rat | Gly-Leu-Phe | 100 mg/kg | Intraperitoneal | 4 days | Prevention of etoposide-induced alopecia |
| Neonatal Rat | Gly-Leu-Phe | 300 mg/kg | Oral | 6 days | Prevention of etoposide-induced alopecia |
Table 2: Receptor Binding of [3H]Gly-Leu-Phe on Human Polymorphonuclear Leukocytes (PMNL) [1]
| Binding Site Class | Dissociation Constant (Kd) | Max. Binding Sites (Bm) |
| High-Affinity | 2.3 ± 1.0 nM | 60 ± 9 fmol/mg protein |
| Low-Affinity | 26.0 ± 3.5 nM | 208 ± 45 fmol/mg protein |
Experimental Protocols
This section details the methodologies employed in the key experiments that have defined the biological activities of Glycyl-leucyl-phenylalanine.
Anti-Alopecia Study in a Neonatal Rat Model[3]
-
Objective: To determine the effect of Gly-Leu-Phe on etoposide-induced alopecia.
-
Animal Model: Neonatal Sprague-Dawley rats.
-
Induction of Alopecia: A single intraperitoneal injection of etoposide (an anticancer agent) was administered to induce alopecia.
-
Treatment Groups:
-
Control group receiving etoposide only.
-
Treatment group receiving etoposide and intraperitoneal injections of Gly-Leu-Phe (100 mg/kg) for 4 days.
-
Treatment group receiving etoposide and oral administration of Gly-Leu-Phe (300 mg/kg) for 6 days.
-
-
Endpoint Analysis:
-
Visual assessment of hair loss.
-
Microscopic analysis of skin sections to evaluate hair follicle integrity, epidermal thickness, and adipocyte layer thickness.
-
-
Mechanistic Investigation:
-
In a separate experiment, the histamine (B1213489) H1 receptor antagonist, pyrilamine, was co-administered with Gly-Leu-Phe to investigate the involvement of histamine signaling.
-
Immunostimulatory Effects and Receptor Binding[1]
-
Objective: To investigate the immunostimulatory properties of Gly-Leu-Phe and identify its binding sites on human phagocytic cells.
-
Cell Types:
-
Human polymorphonuclear leukocytes (PMNL) and monocytes isolated from blood.
-
Human and murine macrophages.
-
HL-60, a human promyelocytic leukemia cell line, differentiated into granulocytes or macrophages.
-
-
Phagocytosis Assay:
-
The effect of Gly-Leu-Phe on the phagocytic activity of human and murine macrophages was assessed.
-
-
Receptor Binding Assay:
-
Plasma membranes were prepared from human PMNL.
-
Radiolabeled [3H]Gly-Leu-Phe was used to perform saturation binding experiments to determine the dissociation constant (Kd) and the maximum number of binding sites (Bm).
-
Competition binding assays were conducted using various analogous peptides to determine the specificity of the binding sites.
-
-
In Vivo Protection Study:
-
Mice were treated with Gly-Leu-Phe and subsequently challenged with a Klebsiella pneumoniae infection to assess the protective effects of the tripeptide.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which Glycyl-leucyl-phenylalanine exerts its effects are still under investigation. However, preliminary studies have provided insights into potential mechanisms.
Histamine-Mediated Anti-Alopecia Effect
The anti-alopecia effect of Gly-Leu-Phe was found to be inhibited by the histamine H1 receptor antagonist, pyrilamine.[3] This suggests that the protective effect of the tripeptide on hair follicles may be mediated by the release of histamine and subsequent signaling through the H1 receptor.
Receptor-Mediated Immunostimulation
Glycyl-leucyl-phenylalanine has been shown to bind to specific high- and low-affinity receptors on the surface of phagocytic cells.[1] This receptor binding is the initiating event that leads to downstream signaling, ultimately resulting in an enhanced phagocytic response. The specific intracellular signaling cascades activated upon receptor binding have yet to be fully elucidated.
Conclusion and Future Directions
Glycyl-leucyl-phenylalanine is a bioactive tripeptide with demonstrated immunostimulatory and anti-alopecia effects. The identification of specific receptors on immune cells provides a solid foundation for understanding its mechanism of action. However, the available literature is limited, and further research is warranted to fully explore the therapeutic potential of this molecule.
Future research should focus on:
-
Elucidating the intracellular signaling pathways activated by GLP in immune cells.
-
Identifying the specific cellular targets and mechanisms responsible for its anti-alopecia effects.
-
Conducting broader in vivo studies to evaluate its efficacy and safety in various disease models.
-
Investigating other potential biological activities of this tripeptide.
The findings presented in this review suggest that Glycyl-leucyl-phenylalanine is a promising candidate for further investigation and development as a novel therapeutic agent.
References
- 1. Specific binding sites on human phagocytic blood cells for Gly-Leu-Phe and Val-Glu-Pro-Ile-Pro-Tyr, immunostimulating peptides from human milk proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on the Anti-alopecia Effects of Gly-Leu-Phe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemotherapy-induced alopecia is a significant and distressing side effect of many cancer treatments. The tripeptide Gly-Leu-Phe (GLF), derived from α-lactalbumin, has demonstrated potential as a therapeutic agent to mitigate this condition. This technical guide provides an in-depth analysis of the preliminary research on the anti-alopecia effects of GLF, with a focus on the available preclinical data. It details the experimental protocols used to evaluate its efficacy, presents the quantitative data in a structured format, and explores the putative signaling pathway involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of peptides for hair loss treatment.
Introduction
The tripeptide Gly-Leu-Phe (GLF) is an immunostimulating peptide originating from α-lactalbumin[1]. Research has indicated its potential in preventing alopecia induced by chemotherapeutic agents, specifically etoposide (B1684455), in a neonatal rat model[1][2]. This guide synthesizes the findings from the foundational study on this topic, providing a detailed overview for further research and development.
In Vivo Efficacy of Gly-Leu-Phe
The anti-alopecia effects of GLF have been evaluated in a neonatal rat model of etoposide-induced alopecia. The quantitative data from this research is summarized below.
Data Presentation
| Treatment Group | Administration Route | Dosage | Duration | Outcome on Etoposide-Induced Alopecia | Reference |
| Gly-Leu-Phe | Intraperitoneal | 100 mg/kg | 4 days | Complete suppression of alopecia | [1][2] |
| Gly-Leu-Phe | Intraperitoneal | 30 mg/kg | 4 days | Less effective than 100 mg/kg | [2] |
| Gly-Leu-Phe | Oral | 300 mg/kg | 6 days | Weak anti-alopecia effect | [1][2] |
| Gly-Leu-Phe | Oral | 100 mg/kg | 6 days | Inactive | [2] |
| Etoposide Control | Intraperitoneal | 1.5 mg/kg | 3 days | Alopecia induced | [2] |
| Saline Control | Intraperitoneal | N/A | N/A | Normal hair growth | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo study investigating the anti-alopecia effects of GLF.
Animal Model and Alopecia Induction
-
Animal Model: Neonatal rats, 11 days old at the start of the experiment. The specific strain of the rats was not detailed in the primary study.
-
Alopecia Induction: Alopecia was induced by intraperitoneal injections of the chemotherapeutic agent etoposide at a dose of 1.5 mg/kg for three consecutive days[2].
Gly-Leu-Phe Administration
-
Preparation of GLF Solution: The method for preparing the Gly-Leu-Phe solution for injection or oral administration was not specified in the primary research article.
-
Intraperitoneal Administration: GLF was administered intraperitoneally at doses of 30 and 100 mg/kg for four consecutive days, starting one day before the first etoposide injection[2].
-
Oral Administration: GLF was administered orally at doses of 100 and 300 mg/kg for six consecutive days, starting one day before the first etoposide injection[2].
Histological Analysis
-
Tissue Preparation: Seven days after the last etoposide injection, the dorsal skin of the rats was excised. The skin tissues were fixed in 4% phosphate-buffered paraformaldehyde for 24 hours and subsequently embedded in paraffin (B1166041) wax[2].
-
Staining: Skin sections of 4 μm thickness were stained with hematoxylin-eosin (H&E) for microscopic analysis[2].
-
Microscopic Analysis: The stained skin sections were observed under a microscope to evaluate changes in hair follicle morphology, epidermis thickness, and the adipocyte layer. In the etoposide-treated group, there was a noticeable loss of hair, thinning of the adipocyte layer, and thickening of the epidermis. In contrast, the group treated with 100 mg/kg of GLF intraperitoneally showed inhibition of these etoposide-induced changes, with hair follicles appearing normal, similar to the saline-treated control group[2].
Putative Signaling Pathway and Mechanism of Action
The anti-alopecia effect of Gly-Leu-Phe is suggested to be mediated by histamine (B1213489) release[1][2]. This hypothesis is based on the finding that the H1 receptor antagonist, pyrilamine, inhibits the protective effect of GLF against etoposide-induced alopecia[1][2].
Proposed Signaling Cascade
The diagram below illustrates the putative signaling pathway for the anti-alopecia effect of Gly-Leu-Phe.
Caption: Putative signaling pathway of Gly-Leu-Phe's anti-alopecia effect.
Experimental Workflow for Investigating the Mechanism
The following workflow outlines the experimental design used to suggest the involvement of the histamine H1 receptor.
Caption: Workflow for investigating the mechanism of GLF's anti-alopecia effect.
Discussion and Future Directions
The preliminary research on Gly-Leu-Phe presents a promising avenue for the development of treatments for chemotherapy-induced alopecia. The in vivo data in a neonatal rat model demonstrates a clear dose-dependent protective effect, particularly when administered intraperitoneally. The proposed mechanism involving histamine release provides a starting point for further mechanistic studies.
However, several areas require further investigation to fully understand the therapeutic potential of GLF:
-
Elucidation of the Direct Molecular Target: Identifying the specific receptor or cellular component that GLF interacts with to initiate the signaling cascade is crucial.
-
In-Depth Signaling Pathway Analysis: A more detailed investigation into the downstream effectors of the histamine H1 receptor signaling in the context of hair follicle cells is needed. This could involve in vitro studies using dermal papilla cells or hair follicle organ cultures.
-
Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of GLF, especially following oral administration, are necessary to optimize its delivery and efficacy.
-
Efficacy in Other Alopecia Models: Evaluating the effectiveness of GLF in other models of hair loss, such as androgenetic alopecia, would broaden its potential therapeutic applications.
-
Safety and Toxicology: Thorough safety and toxicology studies are required before any consideration for clinical trials in humans.
Conclusion
The tripeptide Gly-Leu-Phe has demonstrated a significant anti-alopecia effect in a preclinical model of chemotherapy-induced hair loss. The available data suggests a mechanism involving histamine release and subsequent activation of the histamine H1 receptor. While this initial research is promising, further in-depth studies are warranted to fully characterize its mechanism of action, optimize its delivery, and assess its safety and efficacy for potential clinical applications in the management of alopecia. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of GLF as a novel therapeutic agent.
References
H-Gly-Leu-Phe-OH as a model tripeptide in biochemical research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Leu-Phe-OH, composed of glycine, leucine (B10760876), and phenylalanine, serves as a valuable model in various fields of biochemical and pharmaceutical research. Its well-defined structure and the distinct properties of its constituent amino acids—glycine offering flexibility, leucine providing hydrophobicity, and phenylalanine contributing aromaticity—make it an ideal tool for studying peptide synthesis, enzymatic degradation, receptor interactions, and transport mechanisms. This guide provides a comprehensive overview of the biochemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.
Physicochemical and Biochemical Properties
This compound is a tripeptide with a defined set of physicochemical properties that are crucial for its application in research. While specific thermodynamic and binding affinity data for this exact tripeptide are not extensively published, data for its constituent amino acids and closely related peptides provide valuable insights.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃O₄ | [1] |
| Molecular Weight | 335.4 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | [1] |
| Sequence | GFL | [1] |
| Theoretical pI | 7 | [2] |
| GRAVY (Grand Average of Hydropathicity) | 2.07 | [2] |
Thermodynamic Properties of Related Peptides
| Peptide | Partial Molar Volume (V₂⁰) at 298.15 K (cm³ mol⁻¹) | Partial Molar Heat Capacity (Cp,2⁰) at 298.15 K (J K⁻¹ mol⁻¹) |
| Gly-Gly-Gly | 113.6 | 269 |
| Gly-Ala-Gly | 130.2 | 358 |
| Gly-Val-Gly | 161.5 | 504 |
| Gly-Leu-Gly | 177.8 | 585 |
Data for Gly-X-Gly tripeptides are presented to illustrate the contribution of the central amino acid side chain to these thermodynamic properties.
Binding Affinity of Related Peptides
Direct receptor binding affinity data (Kd) for this compound is not prominently reported in the literature. However, the binding of similar dipeptides to enzymes has been characterized.
| Ligand | Protein | Association Constant (Ka) (M⁻¹) | pH |
| Gly-L-Leu | Thermolysin | ~3.3 x 10⁴ | 5.5 |
| Gly-D-Phe | Thermolysin | (3.3 ± 0.8) x 10⁵ | 5.5 |
This data suggests that the stereochemistry and side chains of peptides significantly influence their binding affinity.[3]
Biological Activity and Applications
This compound has been identified as an immunostimulating peptide and has been investigated for its therapeutic potential.
Immunostimulatory and Anti-Alopecia Effects
The tripeptide this compound, derived from α-lactalbumin, has demonstrated immunostimulatory properties.[2] A notable application of this activity is its ability to prevent alopecia induced by the anticancer agent etoposide (B1684455) in a neonatal rat model.[4][5][6] This effect is believed to be mediated by histamine (B1213489) release, as it is inhibited by the histamine H1 receptor antagonist, pyrilamine (B1676287).[4][5][6]
Proposed Signaling Pathway for Anti-Alopecia Effect
The proposed mechanism involves the stimulation of mast cells by this compound, leading to the release of histamine. Histamine then acts on H1 receptors in the vicinity of hair follicles, potentially promoting hair growth or protecting against chemotherapy-induced damage.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in relevant biological assays.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound using Fmoc/tBu chemistry on a Wang resin.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Leucine Coupling:
-
In a separate vial, pre-activate Fmoc-Leu-OH (3 equivalents to resin substitution) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin as in step 2.
-
-
Glycine Coupling:
-
Repeat the Fmoc deprotection (step 2).
-
Pre-activate and couple Fmoc-Gly-OH as described for leucine (step 3).
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
Purification by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Crude this compound
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a gradient of 5-95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Load the dissolved crude peptide onto the column.
-
Run a shallow gradient around the previously determined retention time (e.g., 20-50% Mobile Phase B over 40 minutes).
-
Collect fractions corresponding to the major peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
In Vivo Anti-Alopecia Assay
This protocol is adapted from the study by Tsuruki and Yoshikawa (2005).[4][5][6]
Materials:
-
Neonatal Sprague-Dawley rats (e.g., 6 days old)
-
Etoposide solution
-
This compound solution
-
Saline (vehicle control)
-
Pyrilamine (histamine H1 receptor antagonist)
-
Microscope and histology equipment
Procedure:
-
Animal Acclimatization: Acclimatize neonatal rats for a day before the experiment.
-
Induction of Alopecia: Administer a single intraperitoneal injection of etoposide (e.g., 2.5 mg/kg) to induce alopecia.
-
Treatment Administration:
-
Test Group: Administer this compound either intraperitoneally (e.g., 100 mg/kg for 4 days) or orally (e.g., 300 mg/kg for 6 days).
-
Control Group: Administer saline using the same route and schedule.
-
Antagonist Group: Co-administer pyrilamine with this compound to confirm the role of histamine.
-
-
Observation: Visually score the degree of hair loss daily.
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect skin samples from the dorsal region.
-
Fix the samples in formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopically examine the hair follicles, epidermis, and adipocyte layer.
-
Conclusion
This compound is a tripeptide of significant interest in biochemical research, primarily due to its immunostimulatory properties and potential therapeutic applications, such as in the prevention of chemotherapy-induced alopecia. While a comprehensive set of quantitative biochemical data for this specific peptide is yet to be fully established in the literature, the available information on related compounds and its demonstrated biological activity provide a strong foundation for further investigation. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to synthesize, purify, and utilize this compound in their studies, paving the way for a deeper understanding of its mechanism of action and potential for drug development.
References
- 1. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol for the Solid-Phase Synthesis of H-Gly-Leu-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the prevailing method for the chemical synthesis of peptides, offering an efficient and scalable methodology. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups. This document provides a comprehensive protocol for the manual solid-phase synthesis of the tripeptide H-Gly-Leu-Phe-OH, a sequence with immunostimulatory properties. The synthesis is conducted on a Wang resin, suitable for producing peptides with a C-terminal carboxylic acid.
Experimental Overview
The synthesis of this compound is performed in the C-to-N terminal direction, commencing with Fmoc-Phe-Wang resin. The process involves sequential cycles of Fmoc deprotection using a piperidine (B6355638) solution and subsequent amino acid coupling facilitated by HBTU and DIPEA. The final step involves cleavage of the peptide from the resin and concomitant removal of the final Fmoc protecting group using a trifluoroacetic acid (TFA)-based cocktail. The crude peptide is then precipitated, purified, and characterized.
Quantitative Data Summary
The following tables outline the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.
Table 1: Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (for 0.1 mmol scale) | Equivalents (relative to resin loading) |
| Fmoc-Phe-Wang Resin (0.5 mmol/g) | - | 200 mg | 1 |
| Fmoc-Leu-OH | 353.44 | 176.7 mg (0.5 mmol) | 5 |
| Fmoc-Gly-OH | 297.30 | 148.7 mg (0.5 mmol) | 5 |
| HBTU | 379.25 | 189.6 mg (0.5 mmol) | 5 |
| DIPEA | 129.24 | 174 µL (1.0 mmol) | 10 |
| Piperidine | 85.15 | 2 mL in 8 mL DMF (20% v/v) | - |
| TFA | 114.02 | 9.5 mL (in cleavage cocktail) | - |
| TIS | 158.36 | 0.25 mL (in cleavage cocktail) | - |
| Water | 18.02 | 0.25 mL (in cleavage cocktail) | - |
Table 2: Key Experimental Parameters
| Step | Reagents | Reaction Time | Temperature |
| Resin Swelling | DMF | 30 - 60 min | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Room Temperature |
| Amino Acid Coupling | Fmoc-AA, HBTU, DIPEA in DMF | 1 - 2 hours | Room Temperature |
| Final Cleavage | 95% TFA, 2.5% TIS, 2.5% Water | 1.5 - 2 hours | Room Temperature |
Experimental Protocol
Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Phe-Wang resin (0.5 mmol/g substitution) into a fritted syringe reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DMF from the reaction vessel.
Synthesis Cycle 1: Leucine Coupling
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (176.7 mg, 0.5 mmol), HBTU (189.6 mg, 0.5 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Synthesis Cycle 2: Glycine Coupling
-
Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in section 2.1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (148.7 mg, 0.5 mmol), HBTU (189.6 mg, 0.5 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
(Optional) Perform a Kaiser test.
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection steps as described in section 2.1 to remove the N-terminal Fmoc group from Glycine.
-
Wash the resin with DMF (5 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Cleavage and Deprotection
-
Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.[2]
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 1.5-2 hours.[3]
-
Filter the cleavage solution into a clean collection tube, separating it from the resin beads.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Peptide Precipitation and Isolation
-
In a separate centrifuge tube, add 20 mL of cold diethyl ether.
-
Slowly add the TFA filtrate containing the cleaved peptide to the cold ether while gently vortexing. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 10 mL of cold diethyl ether, centrifuge, and decant again.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor the elution of the peptide at 215 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity of the purified peptide by mass spectrometry (Expected [M+H]⁺ ≈ 336.4 g/mol ).
-
Lyophilize the pure fractions to obtain the final this compound product as a white fluffy powder.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
References
Application Notes: H-Gly-Leu-Phe-OH in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Leu-Phe-OH, a tripeptide also known as Glycyl-L-Leucyl-L-Phenylalanine (GLF), is a bioactive peptide derived from the enzymatic hydrolysis of milk proteins, specifically casein and alpha-lactalbumin. In cell culture applications, this compound is primarily recognized for its immunomodulatory properties, particularly its ability to stimulate the innate immune response. These application notes provide an overview of the known cellular effects of this compound and detailed protocols for relevant in vitro assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₃O₄ |
| Molecular Weight | 335.4 g/mol |
| Sequence | Gly-Leu-Phe |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous solutions. The presence of Trifluoroacetic acid (TFA) as a counterion from purification can enhance solubility. |
Biological Activity
The primary documented biological activity of this compound is the stimulation of the phagocytic activity of immune cells. It has been shown to bind specifically to human polymorphonuclear leukocytes (PMNLs) and monocytes, suggesting a receptor-mediated mechanism of action.
Application 1: Phagocytosis Assay
This compound has been demonstrated to enhance the phagocytic capacity of macrophages and monocytes. This makes it a valuable tool for in vitro studies of immune stimulation and modulation.
Quantitative Data: Binding Affinity
Radioligand binding assays have been used to determine the binding affinity of this compound to its putative receptors on immune cells. The dissociation constants (Kd) provide a measure of the peptide's binding strength.
| Cell Type | Receptor Class | Dissociation Constant (Kd) | Binding Capacity (Bmax) |
| Human PMNLs | High-affinity | 2.3 ± 1.0 nM[1] | 60 ± 9 fmol/mg protein[1] |
| Human PMNLs | Low-affinity | 26.0 ± 3.5 nM[1] | 208 ± 45 fmol/mg protein[1] |
| Human Monocytes | Single class | 3.7 ± 0.3 nM | 150 ± 6 fmol/mg protein |
Experimental Protocol: In Vitro Phagocytosis Assay
This protocol describes how to assess the effect of this compound on the phagocytic activity of a macrophage cell line, such as RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound peptide
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for adherence.
-
Peptide Treatment: Prepare various concentrations of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (media without peptide). Incubate for 1-2 hours.
-
Phagocytosis Induction: Add 10 µL of fluorescently labeled particles to each well at a predetermined particle-to-cell ratio (e.g., 10:1).
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: After incubation, wash the cells twice with ice-cold PBS to remove non-phagocytosed particles. To quench the fluorescence of particles attached to the outer cell membrane, add 50 µL of Trypan Blue solution (0.4%) to each well for 5-10 minutes.
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Count the number of cells containing fluorescent particles and the number of particles per cell in at least 10 random fields of view.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the phagocytic index (percentage of phagocytosing cells) and the phagocytic capacity (average number of particles per phagocytosing cell). Compare the results from peptide-treated wells to the control wells.
Experimental Workflow: Phagocytosis Assay
Caption: Workflow for in vitro phagocytosis assay.
Application 2: Potential Anti-Alopecia Studies
A study has reported that this compound can prevent etoposide-induced alopecia in a neonatal rat model. This effect was suggested to be mediated by histamine (B1213489) release, as it was inhibited by a histamine H1 receptor antagonist.
Signaling Pathway: Proposed Mechanism in Anti-Alopecia
Caption: Proposed signaling in anti-alopecia.
Other Potential Applications (Further Research Needed)
While the primary documented application of this compound in cell culture is the stimulation of phagocytosis, its immunomodulatory nature suggests potential for investigation in other areas. However, it is crucial to note that there is currently a lack of published data on the effects of this compound in the following standard cell culture assays:
-
Cell Proliferation Assays: There is no available data to suggest that this compound directly promotes or inhibits the proliferation of immune cells or other cell types.
-
Apoptosis Assays: The role of this compound in inducing or inhibiting apoptosis has not been described in the scientific literature.
-
Cell Migration Assays: While it is an immunomodulatory peptide, there are no specific studies demonstrating its effect on the migration of immune cells.
-
Cancer Cell Viability: There is no published research on the effect of this compound on the viability or growth of cancer cells.
Researchers interested in these applications would need to perform exploratory studies to determine the effects and optimal experimental conditions. Generic protocols for these assays are widely available and can be adapted for use with this compound.
Conclusion
This compound is a well-defined tripeptide with demonstrated immunostimulatory activity, specifically in the enhancement of phagocytosis by macrophages and monocytes. The provided protocols and data support its use in studying the innate immune response. Further research is required to explore its potential applications in other areas of cell biology, such as cell proliferation, apoptosis, migration, and oncology.
References
Application Notes and Protocols for H-Gly-Leu-Phe-OH in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Leu-Phe-OH, also known as Gly-Leu-Phe (GLF), is a tripeptide with demonstrated immunostimulatory properties. It has been investigated for its therapeutic potential in various preclinical models. This document provides detailed application notes and protocols for the use of this compound in animal studies, with a focus on its application in preventing chemotherapy-induced alopecia. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this peptide.
Data Presentation
Recommended Dosage of this compound in Animal Studies
The effective dosage of this compound can vary significantly depending on the animal model, the route of administration, and the therapeutic application. The following table summarizes the reported dosages from preclinical studies.
| Animal Model | Application | Route of Administration | Dosage | Duration | Observed Effect | Citation |
| Neonatal Rats | Prevention of Etoposide-Induced Alopecia | Intraperitoneal (IP) | 100 mg/kg | 4 days | Prevention of hair loss | [1] |
| Neonatal Rats | Prevention of Etoposide-Induced Alopecia | Oral | 300 mg/kg | 6 days | Prevention of hair loss | [1] |
Note: There is a lack of comprehensive pharmacokinetic and toxicological data for this compound in the public domain. Researchers should conduct preliminary dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Alopecia in Neonatal Rats and Treatment with this compound
This protocol describes the induction of alopecia using the chemotherapeutic agent etoposide (B1684455) in neonatal rats and subsequent treatment with this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Etoposide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Neonatal Sprague-Dawley rats (7 days old)
-
Animal clippers
-
Digital camera for documentation
-
Scoring scale for hair loss
Procedure:
-
Animal Preparation:
-
Acclimate neonatal rats and their mothers for at least 48 hours before the experiment.
-
On day 7 postpartum, carefully clip the dorsal hair of the neonatal rats to synchronize the hair follicle cycle.
-
-
Preparation of this compound Solution:
-
For intraperitoneal (IP) administration, dissolve this compound in sterile saline to a final concentration of 10 mg/mL.
-
For oral administration, dissolve this compound in sterile saline to a final concentration of 30 mg/mL.
-
Ensure the peptide is fully dissolved before administration.
-
-
Induction of Alopecia:
-
Prepare a stock solution of etoposide in DMSO.
-
On day 9 postpartum, administer a single intraperitoneal injection of etoposide (e.g., 2.5 mg/kg). The optimal dose of etoposide may need to be determined empirically in your specific rat strain.
-
-
Treatment with this compound:
-
Intraperitoneal Administration: Starting on the day of etoposide injection, administer 100 mg/kg of this compound solution via IP injection daily for 4 consecutive days.[1]
-
Oral Administration: Starting on the day of etoposide injection, administer 300 mg/kg of this compound solution via oral gavage daily for 6 consecutive days.[1]
-
-
Monitoring and Assessment:
-
Monitor the animals daily for any signs of toxicity or distress.
-
Visually assess and photograph the dorsal skin of the rats daily to document hair loss.
-
On day 14 postpartum (5 days after etoposide injection), score the degree of alopecia using a validated scoring system (see below).
-
Scoring of Hair Loss:
A simple and effective method for scoring hair loss is as follows:
-
Score 0: No hair loss.
-
Score 1: Minimal hair loss (<25%).
-
Score 2: Moderate hair loss (25-50%).
-
Score 3: Severe hair loss (50-75%).
-
Score 4: Complete hair loss (>75%).
Protocol 2: Assessment of Mast Cell Degranulation
This protocol provides a method to assess mast cell degranulation, a potential mechanism of action for this compound, by measuring the release of β-hexosaminidase.
Materials:
-
Rat peritoneal mast cells (or a suitable mast cell line)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Isolate peritoneal mast cells from rats or culture a suitable mast cell line (e.g., RBL-2H3).
-
Wash the cells and resuspend them in Tyrode's buffer.
-
-
Stimulation with this compound:
-
Plate the mast cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Lyse the cell pellets with Triton X-100 to determine the total β-hexosaminidase content.
-
Add the substrate pNAG to both the supernatant and the cell lysate plates.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in Mast Cells
The anti-alopecia effect of this compound is suggested to be mediated by histamine (B1213489) release.[1] As an immunostimulatory peptide, it may interact with receptors on the surface of mast cells, triggering a signaling cascade that leads to degranulation and the release of histamine and other inflammatory mediators. Histamine, in turn, can influence hair follicle function.
Caption: Proposed signaling cascade of this compound in mast cells.
Experimental Workflow for Evaluating Anti-Alopecia Effects
The following diagram outlines the key steps in an animal study designed to assess the efficacy of this compound in preventing chemotherapy-induced alopecia.
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for HPLC Purification of Synthetic Gly-Leu-Phe Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of the synthetic tripeptide Gly-Leu-Phe using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are designed to guide researchers in achieving high-purity peptide suitable for a range of downstream applications, from basic research to drug development.
Introduction
Gly-Leu-Phe is a synthetic tripeptide with applications in various research contexts. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of such synthetic peptides.[1] This technique separates the peptide from impurities based on differences in their hydrophobicity.[1][2]
The purification strategy typically involves an initial analytical-scale separation to optimize the method, followed by a scale-up to a preparative-scale for purification of larger quantities.[3][4] Key to a successful purification is the careful selection of the stationary phase, mobile phase composition, and gradient elution profile.
Chromatographic Principles and Method Development
The purification of Gly-Leu-Phe by RP-HPLC relies on the hydrophobic interactions between the peptide and the non-polar stationary phase, typically a silica-based support bonded with C18 alkyl chains.[1][5][6] The peptide is loaded onto the column in a highly aqueous mobile phase and eluted by gradually increasing the concentration of an organic solvent, such as acetonitrile (B52724) (ACN).[2][6] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[3][4]
Method development for peptide purification is a systematic process that begins with analytical scale experiments to determine the optimal separation conditions before scaling up to preparative chromatography.[4][7]
Key Parameter Optimization:
-
Column Chemistry: C18 columns are the most widely used for peptide purification due to their strong retention of a broad range of peptides.[5][6][8] For a small peptide like Gly-Leu-Phe, a C18 stationary phase provides excellent resolving power.
-
Pore Size: For peptides, pore sizes of 100 Å or 300 Å are generally recommended to allow for efficient interaction with the stationary phase.[3]
-
Mobile Phase: A combination of water and acetonitrile is the most common mobile phase for peptide separations.[4] The addition of 0.1% TFA is standard practice to improve peak symmetry and retention.[3][4]
-
Gradient Elution: A linear gradient of increasing acetonitrile concentration is typically employed.[4][6] The slope of the gradient is a critical parameter for achieving optimal resolution. A shallow gradient is often preferred for complex mixtures.[9]
-
Detection: Peptides are typically monitored by UV absorbance at 210-220 nm, which corresponds to the absorbance of the peptide bond.[1][10]
Experimental Protocols
The following protocols provide a step-by-step guide for the analytical and preparative HPLC purification of Gly-Leu-Phe.
Materials and Reagents
-
Crude synthetic Gly-Leu-Phe peptide
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm or 0.45 µm syringe filters[6]
-
Analytical and Preparative C18 HPLC columns
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile.
-
Degas both mobile phases prior to use, for example, by sonication or vacuum filtration.
Sample Preparation
-
Dissolve the crude Gly-Leu-Phe peptide in a small volume of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.
-
The final concentration should be suitable for the intended injection volume and column capacity. For analytical scale, a concentration of 1 mg/mL is a good starting point.[11]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[6]
Protocol 1: Analytical HPLC Method Development
This protocol is designed to optimize the separation of Gly-Leu-Phe from its impurities on an analytical scale.
-
Column Equilibration: Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject a small volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Gradient Elution: Run a scouting gradient to determine the approximate elution concentration of Gly-Leu-Phe. A broad gradient, for example from 5% to 95% Mobile Phase B over 30 minutes, is a good starting point.
-
Optimization: Based on the scouting run, design a focused gradient around the elution point of the target peptide to improve resolution between the main peak and closely eluting impurities.[11] A shallower gradient slope (e.g., 1% per minute) will generally provide better separation.[9]
-
Data Analysis: Identify the peak corresponding to Gly-Leu-Phe (this may require confirmation by mass spectrometry) and determine its retention time. Assess the purity of the main peak.
Protocol 2: Preparative HPLC Purification
This protocol describes the scale-up of the optimized analytical method for preparative purification.
-
Method Scaling: Linearly scale up the flow rate and injection volume from the optimized analytical method to the preparative column dimensions. The gradient time should also be adjusted to maintain the same gradient slope in terms of column volumes.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Loading: Inject the filtered crude peptide solution onto the preparative column. The loading amount should be optimized to maximize throughput without compromising resolution.[12]
-
Gradient Elution: Run the scaled-up preparative gradient.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications. Lyophilize the pooled fractions to obtain the purified Gly-Leu-Phe as a white powder.
Data Presentation
The following tables summarize typical parameters for the analytical and preparative HPLC purification of a small peptide like Gly-Leu-Phe.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | Ambient or 30-40 °C |
| Injection Volume | 10-50 µL |
| Gradient | Example: 5-65% B over 30 min |
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (dependent on concentration) |
| Gradient | Scaled from optimized analytical method |
Visualizations
The following diagrams illustrate the workflow and key relationships in the HPLC purification process.
References
- 1. bachem.com [bachem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. peptide.com [peptide.com]
- 5. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. LC Scaling Analytical Methods Technical Tip 1 | Phenomenex [phenomenex.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Purification Scale-Up with HPLC [knauer.net]
- 12. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Application Note: Mass Spectrometry Analysis of H-Gly-Leu-Phe-OH for Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Gly-Leu-Phe-OH is a tripeptide with the sequence Glycine-Leucine-Phenylalanine. As a well-defined small peptide, it serves as an excellent standard for method development, system suitability testing, and quality control in mass spectrometry-based proteomics and peptidomics. Accurate characterization of such peptides is fundamental in drug discovery and development, where precise identification and quantification are paramount. This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for peptide analysis.
Experimental Overview
The methodology involves the preparation of a dilute solution of the this compound standard. The sample is then introduced into an LC-MS/MS system. Chromatographic separation is achieved using a C18 reversed-phase column with a water and acetonitrile (B52724) gradient, both containing formic acid to facilitate protonation and improve peak shape. The peptide is ionized using electrospray ionization (ESI) in positive ion mode. A full scan MS analysis is performed to determine the mass-to-charge ratio (m/z) of the protonated precursor ion ([M+H]⁺). Subsequently, tandem mass spectrometry (MS/MS) is employed to fragment the precursor ion, yielding characteristic product ions that confirm the peptide's amino acid sequence.
Results and Discussion
The analysis of this compound by LC-MS/MS provides comprehensive data for its unequivocal identification.
-
Full Scan Mass Spectrometry (MS1): In the full scan MS spectrum, this compound is detected as its singly protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of the neutral peptide is 335.1845 Da. Therefore, the expected m/z value for the [M+H]⁺ ion is 336.1918.
-
Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion at m/z 336.19 results in the cleavage of the peptide's amide bonds. This fragmentation predominantly generates a series of b- and y-ions. The b-ions are N-terminal fragments, while the y-ions are C-terminal fragments. The detection of a series of these ions with mass differences corresponding to the constituent amino acid residues allows for the confident confirmation of the peptide sequence.
Data Presentation
The quantitative data for the mass spectrometry analysis of this compound is summarized in the following tables.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS1 Scan Range | 100-1000 m/z |
| Precursor Ion (for MS/MS) | 336.19 m/z |
| Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Optimized for peptide fragmentation (e.g., 20-30 eV) |
| MS/MS Scan Range | 50-400 m/z |
Table 2: Theoretical Monoisotopic m/z Values of Precursor and Fragment Ions of this compound
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | This compound | 336.1918 |
| b-ions | ||
| b₁ | Gly | 58.0293 |
| b₂ | Gly-Leu | 171.1133 |
| y-ions | ||
| y₁ | Phe | 166.0862 |
| y₂ | Leu-Phe | 279.1703 |
Table 3: Illustrative Quantitative MS/MS Data for this compound
Note: The relative intensities are for illustrative purposes and can vary based on the mass spectrometer and collision energy used.
| Fragment Ion | Theoretical m/z | Observed m/z | Relative Intensity (%) |
| b₁ | 58.0293 | 58.03 | 15 |
| b₂ | 171.1133 | 171.11 | 65 |
| y₁ | 166.0862 | 166.09 | 100 |
| y₂ | 279.1703 | 279.17 | 40 |
Detailed Protocols
Protocol 1: Sample Preparation of this compound Standard
-
Reagents and Materials:
-
This compound, lyophilized powder
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥99%)
-
Microcentrifuge tubes
-
-
Procedure for Stock Solution (1 mg/mL):
-
Weigh approximately 1 mg of lyophilized this compound powder and place it in a clean microcentrifuge tube.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of solvent. A recommended starting solvent is 50:50 acetonitrile/water with 0.1% formic acid. For 1 mg of peptide, add 1 mL of this solvent.
-
Vortex the tube for 30 seconds to ensure the peptide is fully dissolved.
-
-
Procedure for Working Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.
-
Add 990 µL of the mobile phase A (0.1% formic acid in water) to the tube.
-
Vortex briefly to mix. This working solution is now ready for injection into the LC-MS system.
-
Protocol 2: LC-MS/MS Analysis
-
LC System Setup:
-
Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B for at least 15 minutes at a flow rate of 0.3 mL/min.
-
Set the column oven temperature to 40 °C.
-
Set the injection volume to 5 µL.
-
-
MS System Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization source to positive ESI mode.
-
Set the data acquisition method to perform a full MS scan from m/z 100 to 1000.
-
Create a data-dependent acquisition method to trigger MS/MS scans on the most intense precursor ion. Set the precursor m/z to 336.19 with an isolation window of approximately 1-2 m/z.
-
Set the collision energy to a value optimized for tripeptide fragmentation (a good starting point is 25 eV).
-
-
Data Acquisition:
-
Inject 5 µL of the 10 µg/mL this compound working solution.
-
Start the LC-MS/MS data acquisition.
-
After the run, process the data using the instrument's software to view the total ion chromatogram, the full scan mass spectrum of the eluting peptide, and the MS/MS fragmentation spectrum.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Fragmentation pathway of this compound showing major b- and y-ions.
Application Notes and Protocols for H-Gly-Leu-Phe-OH in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to H-Gly-Leu-Phe-OH
This compound is a tripeptide with the sequence Glycyl-L-Leucyl-L-Phenylalanine. Its structure, featuring a C-terminal hydrophobic amino acid (Phenylalanine) and an internal hydrophobic residue (Leucine), makes it an excellent substrate for investigating the kinetics of various peptidases. This document provides detailed protocols and application notes for utilizing this compound in enzyme kinetic studies, particularly focusing on metalloproteases such as Carboxypeptidase A, Thermolysin, and Neprilysin.
Principle of the Enzymatic Assay
The enzymatic hydrolysis of this compound can be monitored by quantifying the decrease in substrate concentration or the increase in product concentration over time. The specific cleavage site depends on the enzyme being studied:
-
Carboxypeptidase A , an exopeptidase, cleaves the C-terminal peptide bond, releasing Phenylalanine. The reaction is: this compound + H₂O → H-Gly-Leu-OH + L-Phenylalanine
-
Thermolysin and Neprilysin , both endopeptidases, preferentially cleave peptide bonds on the N-terminal side of hydrophobic residues. For this substrate, cleavage is expected to occur between Glycine and Leucine: this compound + H₂O → H-Gly-OH + H-Leu-Phe-OH
The rate of these reactions can be determined using methods such as High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the substrate and its cleavage products.
Applications in Enzyme Kinetics
-
Substrate Specificity Studies: this compound serves as a valuable tool for elucidating the substrate specificity of newly discovered or engineered proteases.
-
Enzyme Characterization: It can be used to determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate (kcat), providing insights into the enzyme's efficiency.
-
Inhibitor Screening: This substrate is suitable for high-throughput screening of potential enzyme inhibitors, a critical step in drug discovery. The assay can be adapted to measure the potency of inhibitory compounds by observing their effect on the rate of substrate hydrolysis.
Substrate Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Full Name | Glycyl-L-Leucyl-L-Phenylalanine |
| Molecular Formula | C₁₇H₂₅N₃O₄ |
| Molecular Weight | 335.4 g/mol |
| Sequence | GLF |
| Theoretical pI | 7.0 |
| Solubility | Soluble in aqueous solutions. The trifluoroacetic acid (TFA) salt form, often resulting from HPLC purification, can enhance solubility. For highly sensitive assays, TFA-removed versions are available. |
| Storage | Lyophilized powder should be stored at -20°C or colder for long-term stability. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
Visualizations
Enzymatic Cleavage Pathways
The diagram below illustrates the distinct cleavage patterns of Carboxypeptidase A and Thermolysin/Neprilysin on the this compound substrate.
Caption: Cleavage sites of different peptidases on this compound.
Experimental Workflow for Kinetic Analysis
This workflow outlines the key steps for determining enzyme kinetic parameters using this compound and HPLC analysis.
Caption: Step-by-step workflow for kinetic studies.
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Enzyme (e.g., Bovine Pancreatic Carboxypeptidase A, Thermolysin from Bacillus thermoproteolyticus)
-
Reaction Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 for Carboxypeptidase A)[2]
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water[3]
-
HPLC Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[3]
-
Purified water (e.g., Milli-Q)
-
Microcentrifuge tubes
-
Thermostated incubator or water bath
Detailed Assay Protocol: HPLC-Based Kinetic Analysis
This protocol is a general guideline and should be optimized for the specific enzyme and instrumentation used.
1. Preparation of Stock Solutions:
-
Substrate Stock (e.g., 10 mM): Accurately weigh this compound and dissolve it in purified water to the desired concentration. Store aliquots at -20°C.
-
Enzyme Stock: Prepare a concentrated stock solution of the enzyme in a suitable buffer (refer to the manufacturer's instructions). Store on ice during the experiment.
-
Reaction Buffer: Prepare the appropriate buffer for the enzyme being studied and adjust the pH.
2. Enzymatic Reaction:
-
For a typical kinetic experiment, set up a series of reactions with varying substrate concentrations.
-
In a microcentrifuge tube, combine the reaction buffer and the desired volume of substrate stock solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a small volume of a freshly diluted enzyme solution. The final enzyme concentration should be chosen to ensure linear product formation over the desired time course.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Quenching:
-
Immediately add the aliquot from the reaction to a tube containing the quenching solution (e.g., an equal volume of 10% TFA). This will stop the enzymatic reaction by denaturing the enzyme.
-
Vortex the quenched samples and centrifuge to pellet any precipitated protein.
4. HPLC Analysis:
-
Transfer the supernatant of the quenched samples to HPLC vials.
-
Inject the samples onto the C18 column.
-
Separate the substrate and product(s) using a linear gradient of Mobile Phase B (acetonitrile with 0.1% TFA) into Mobile Phase A (water with 0.1% TFA). A suggested gradient is 0-60% B over 20 minutes.[3]
-
Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm for peptide bonds.[4]
-
Identify the peaks corresponding to the substrate and its cleavage products based on their retention times (determined by running standards of the substrate and potential products).
5. Data Analysis:
-
Integrate the peak areas of the substrate and/or product(s) at each time point for each initial substrate concentration.
-
Calculate the amount of product formed or substrate consumed over time.
-
Determine the initial reaction velocity (v₀) from the linear portion of the product formation (or substrate depletion) versus time plot.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Km and Vmax.
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
Calculate the turnover number (kcat) if the enzyme concentration is known (kcat = Vmax / [E]).
-
The catalytic efficiency can then be calculated as kcat/Km.
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Carboxypeptidase A | Cbz-Gly-Gly-L-Phe | - | - | - | Hydrolysis of tripeptides has been studied, but specific kinetic constants are not provided in the search results. The enzyme shows a preference for C-terminal hydrophobic residues like Phe and Leu.[5] |
| Thermolysin | Fua-Gly-Leu-NH₂ | - | - | - | pH-dependent kinetic studies have been performed, but specific Km and kcat values are not listed in the abstract.[2] The enzyme preferentially cleaves at the amino side of hydrophobic residues. |
| Neprilysin (NEP) | Abz-DArg-Arg-Leu-EDDnp | 2.8 | 0.088 | 3.14 x 10⁴ | pH and temperature not specified.[6] |
| Neprilysin (NEP) | Abz-DArg-Arg-Phe-EDDnp | 5.0 | 0.117 | 2.34 x 10⁴ | pH and temperature not specified.[6] |
Note: The substrates listed for Neprilysin are fluorogenic and not direct structural analogs of this compound but demonstrate the enzyme's affinity for substrates with Leu and Phe at the cleavage site.
References
- 1. Sensitive substrates for neprilysin (neutral endopeptidase) and thermolysin that are highly resistant to serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide Mixture Separated by HPLC - AppNote [mtc-usa.com]
- 5. pnas.org [pnas.org]
- 6. Specific fluorogenic substrates for neprilysin (neutral endopeptidase, EC 3.4.24.11) which are highly resistant to serine- and metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of H-Gly-Leu-Phe-OH for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Leu-Phe-OH, a fragment derived from the milk protein α-lactalbumin, has been identified as an immunostimulatory peptide.[1] Understanding its mechanism of action and identifying its specific cellular receptors are crucial steps in evaluating its therapeutic potential. Radioligand binding assays are a fundamental tool for characterizing receptor-ligand interactions, providing quantitative data on binding affinity (Kd), receptor density (Bmax), and the inhibitory potential of competing ligands (IC50). This document provides detailed protocols and application notes for the radiolabeling of this compound and its subsequent use in binding assays.
Given that this compound lacks tyrosine or histidine residues, standard direct radioiodination methods are not readily applicable. Therefore, this guide focuses on two primary strategies:
-
Tritiation ([³H] labeling): This is achieved through the catalytic dehalogenation of a halogenated precursor peptide. This method offers high specific activity while maintaining the peptide's native structure.
-
Radioiodination ([¹²⁵I] labeling): This is accomplished by synthesizing a precursor peptide that incorporates a p-iodo-L-phenylalanine residue, which can then be radiolabeled.
Data Presentation: Quantitative Parameters of Radiolabeled Peptides
The following tables summarize typical quantitative data obtained from radioligand binding assays for peptides analogous to this compound. This data is provided for comparative purposes to guide researchers in their experimental design and data analysis.
Table 1: Specific Activity of Radiolabeled Peptides
| Radiolabeling Method | Radioisotope | Peptide Type | Typical Specific Activity (Ci/mmol) | References |
| Catalytic Dehalogenation | ³H | Peptides with halogenated precursors | 15 - 28 (per halogen removed) | [2] |
| Catalytic Hydrogenation | ³H | Peptides with unsaturated precursors | up to 100 | [2] |
| Direct Iodination (Tyrosine) | ¹²⁵I | Tyrosine-containing peptides | ~2000 (carrier-free) | |
| Iodination of Prosthetic Groups | ¹²⁵I | Peptides conjugated to Bolton-Hunter reagent | up to 4400 |
Table 2: Binding Affinity Data for Analogous Radiolabeled Peptides
| Radioligand | Receptor/Target | Cell Line/Tissue | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | References |
| [³H]DAMGO | µ-Opioid Receptor | Rat brain membranes | 2.5 | 250 | - | |
| [¹²⁵I]DPDPE | δ-Opioid Receptor | NG108-15 cells | 0.1 | 150 | - | [3] |
| [³H]fMLP | Formyl Peptide Receptor | Human neutrophils | 1.5 | - | - | |
| [¹²⁵I]Neurotensin | Neurotensin Receptor 1 | HT-29 cells | 0.055 (Ki) | - | 0.02 | [4] |
Experimental Protocols
Protocol 1: Tritiation of this compound via Catalytic Dehalogenation of a Precursor
This protocol involves the synthesis of a precursor peptide, H-Gly-Leu-(p-iodo-Phe)-OH, followed by catalytic dehalogenation with tritium (B154650) gas.
1.1. Synthesis of the Iodinated Precursor Peptide: H-Gly-Leu-(p-iodo-Phe)-OH
The precursor peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.[5] In place of Fmoc-Phe-OH, Fmoc-p-iodo-Phe-OH is used in the corresponding coupling step.
Workflow for Precursor Synthesis:
Caption: Workflow for the solid-phase synthesis of the iodinated precursor peptide.
1.2. Catalytic Dehalogenation with Tritium Gas
Materials:
-
H-Gly-Leu-(p-iodo-Phe)-OH precursor
-
Palladium catalyst (e.g., 10% Pd on BaSO₄ or PdO)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Tritium gas (³H₂)
-
Vacuum manifold for tritiation
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the iodinated precursor peptide in an anhydrous solvent like DMF in a reaction vessel suitable for tritiation.
-
Add the palladium catalyst to the solution. The catalyst-to-peptide ratio should be optimized, typically starting at 1:1 (w/w).
-
Attach the reaction vessel to the tritiation manifold and freeze the mixture with liquid nitrogen.
-
Evacuate the vessel to remove air and then introduce tritium gas to the desired pressure.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by HPLC analysis of a small aliquot.
-
After the reaction is complete, the excess tritium gas is recovered.
-
The catalyst is removed by filtration through a syringe filter.
-
The solvent is evaporated under a stream of nitrogen.
-
The crude tritiated peptide is purified by RP-HPLC to separate it from unlabeled precursor and any side products.
-
The specific activity of the purified [³H]this compound is determined by liquid scintillation counting and UV absorbance.
Protocol 2: Radioiodination of a Precursor Peptide
This method involves the synthesis of a precursor containing a non-radioactive iodine atom, which is then exchanged with a radioactive iodine isotope.
2.1. Synthesis of the Precursor Peptide: H-Gly-Leu-(p-iodo-Phe)-OH
The synthesis is the same as described in Protocol 1.1.
2.2. Radioiodination via Isotopic Exchange
Materials:
-
H-Gly-Leu-(p-iodo-Phe)-OH precursor
-
Na[¹²⁵I]
-
Copper(I) salt (e.g., CuI)
-
Reaction buffer (e.g., ammonium (B1175870) acetate)
-
RP-HPLC system for purification
Procedure:
-
Dissolve the precursor peptide in the reaction buffer.
-
Add Na[¹²⁵I] and the copper(I) salt. The reaction is based on a copper-catalyzed nucleophilic exchange.
-
Heat the reaction mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
The reaction is quenched by cooling and dilution.
-
The radiolabeled peptide, [¹²⁵I]this compound, is purified from unreacted iodide and precursor using RP-HPLC with a gamma detector.[6]
-
The radiochemical purity and specific activity are determined.
Protocol 3: Radioligand Binding Assay
Since this compound is a casein-derived immunostimulatory peptide, and other such peptides have been shown to interact with opioid receptors, a binding assay using cells expressing these receptors (e.g., µ-opioid receptors) is a logical starting point.[7][8] This protocol describes a general membrane-based competition binding assay.
Workflow for Radioligand Binding Assay:
Caption: General workflow for a competition radioligand binding assay.
Materials:
-
Cell membranes from a cell line expressing the putative receptor (e.g., CHO cells transfected with the µ-opioid receptor).
-
Radiolabeled this compound ([³H]- or [¹²⁵I]-labeled).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Filtration apparatus.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the receptor of interest.
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer.
-
A range of concentrations of unlabeled this compound (the competitor).
-
A fixed concentration of radiolabeled this compound (typically at or below its Kd).
-
The cell membrane preparation to initiate the binding reaction.
-
-
For determining total binding, omit the unlabeled competitor.
-
For determining non-specific binding, add a high concentration of the unlabeled competitor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials (for ³H) or gamma tubes (for ¹²⁵I).
-
Add scintillation cocktail to the vials for ³H and count in a beta counter. For ¹²⁵I, count directly in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of the unlabeled competitor.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway Visualization
Many immunostimulatory peptides and casein-derived peptides exert their effects through G-protein coupled receptors (GPCRs).[8][10] Opioid receptors, for instance, are a class of GPCRs. The following diagram illustrates a generic GPCR signaling pathway that could be activated by this compound upon binding to its receptor.
Caption: A hypothetical GPCR signaling pathway for this compound.
This document provides a comprehensive guide for the radiolabeling of this compound and its application in binding assays. The detailed protocols and comparative data will aid researchers in the biophysical characterization of this and other novel peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. rctritec.com [rctritec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Milk protein-derived opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of H-Gly-Leu-Phe-OH in Elucidating Peptide Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Leu-Phe-OH (GLF) serves as a valuable tool in the study of peptide transport mechanisms, particularly those mediated by the solute carrier family 15 (SLC15), which includes the well-characterized proton-coupled peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are crucial for the absorption of dietary di- and tripeptides in the small intestine and for the reabsorption of peptides in the kidneys. Furthermore, they play a significant role in the absorption of various peptide-based drugs and prodrugs. Understanding the interaction of specific peptides like this compound with these transporters is fundamental for drug discovery and development, particularly for enhancing the oral bioavailability of peptide-based therapeutics.
These application notes provide an overview of the utility of this compound in peptide transport research, supported by experimental protocols and relevant data to facilitate its use in laboratory settings.
Application of this compound in Peptide Transport Studies
This compound is utilized in several key experimental contexts to investigate the function and specificity of peptide transporters:
-
As a Model Substrate: Studies have demonstrated that this compound, a peptide derived from whey protein, is transported across Caco-2 cell monolayers, a widely accepted in vitro model for the human intestinal epithelium.[1] This indicates that it is a substrate for peptide transporters expressed in these cells, likely PEPT1. Its defined structure and moderate molecular weight make it a suitable candidate for characterizing the transport kinetics and substrate specificity of PEPT1.
-
As a Competitive Inhibitor: Due to its affinity for peptide transporters, this compound can be employed as a competitive inhibitor in transport assays. By competing with a radiolabeled or fluorescently tagged substrate (e.g., [14C]Gly-Sar), researchers can determine the inhibitory constant (Ki) of this compound. This information is valuable for understanding the binding affinity of the tripeptide to the transporter and for structure-activity relationship (SAR) studies.
-
In Drug-Interaction Studies: The co-administration of this compound with a peptide-like drug candidate in a Caco-2 transport assay can reveal if the drug shares the same transport pathway. A decrease in the transport of the drug in the presence of this compound would suggest competition for the same transporter, providing insights into the drug's absorption mechanism.
Quantitative Data for Peptide Transport Studies
While specific kinetic parameters for this compound are not extensively documented in the literature, the following table provides data for commonly used peptide transporter substrates to offer a comparative context for experimental design.
| Peptide Substrate | Transporter | Cell System/Model | Km (mM) | Vmax (nmol/mg protein/min) | Ki (mM) | Reference(s) |
| This compound (GLF) | PEPT1 (inferred) | Caco-2 | Data not available | Data not available | Data not available | [1] |
| Glycylsarcosine (Gly-Sar) | PEPT1 | Caco-2 | 0.3 - 3.8 | 0.84 - 2.1 | - | [2][3][4] |
| Glycyl-leucine (Gly-Leu) | PEPT1 | Caco-2 | 0.08 | Data not available | - | [3] |
| N-formyl-methionyl-leucyl-phenylalanine (fMet-Leu-Phe) | PepT1 | Mouse Jejunum | 1.6 | Data not available | - | [5] |
Experimental Protocols
Protocol 1: Characterization of this compound Transport Across Caco-2 Monolayers
This protocol outlines the procedure to determine if this compound is actively transported across an intestinal epithelial cell model.
Materials:
-
Caco-2 cells (passages 25-40)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), buffered to pH 6.0 (apical) and pH 7.4 (basolateral)
-
This compound
-
Analytical equipment for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto Transwell inserts at a density of 2 x 105 cells/cm2.[1]
-
Monolayer Formation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity (TEER > 500 Ω·cm2 is typically considered acceptable).[1]
-
Transport Experiment: a. Wash the Caco-2 monolayers with pre-warmed HBSS (apical pH 6.0, basolateral pH 7.4). b. Pre-incubate the monolayers with HBSS for 30 minutes at 37°C. c. Remove the HBSS and add a solution of this compound (at a desired concentration, e.g., 1 mM) in HBSS (pH 6.0) to the apical chamber. Add fresh HBSS (pH 7.4) to the basolateral chamber. d. Incubate at 37°C. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS. Also, collect a sample from the apical chamber at the final time point.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the peptide in the apical chamber.
Protocol 2: Competitive Inhibition Assay to Determine the Ki of this compound
This protocol describes how to determine the inhibitory constant (Ki) of this compound against a known PEPT1 substrate.
Materials:
-
Caco-2 cells
-
12-well cell culture plates
-
Transport buffer (e.g., HBSS, pH 6.0)
-
[14C]Glycylsarcosine ([14C]Gly-Sar)
-
This compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and cocktail
Procedure:
-
Cell Culture: Seed Caco-2 cells in 12-well plates and grow until they reach confluence.
-
Uptake Experiment: a. Wash the cells twice with transport buffer (HBSS, pH 6.0). b. Add transport buffer containing a fixed concentration of [14C]Gly-Sar (e.g., 20 µM, which is below the Km) and varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10, 20 mM) to each well. c. Incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake. d. Stop the uptake by rapidly washing the cells three times with ice-cold PBS. e. Lyse the cells by adding cell lysis buffer and incubate for at least 30 minutes.
-
Quantification: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a scintillation counter. c. Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.
-
Data Analysis: a. Calculate the specific uptake of [14C]Gly-Sar at each concentration of this compound. b. Determine the Ki value by constructing a Dixon plot (1/uptake velocity vs. inhibitor concentration).
Signaling Pathways and Transport Mechanisms
The transport of di- and tripeptides via PEPT1 is an active process driven by a proton gradient. This process is electrogenic, meaning it is influenced by the membrane potential.
The transport cycle can be summarized as follows:
-
A proton (H+) binds to the PEPT1 transporter on the extracellular side, which has a higher affinity for protons in the acidic microclimate of the intestinal brush border.
-
The binding of the proton increases the affinity of the transporter for di- and tripeptides.
-
This compound then binds to the proton-transporter complex.
-
This binding induces a conformational change in the transporter, leading to the translocation of both the proton and the peptide across the cell membrane into the cytosol.
-
Inside the cell, where the pH is higher, the proton and the peptide dissociate from the transporter.
-
The transporter then reverts to its original conformation, ready to start a new transport cycle.
Conclusion
This compound is a valuable probe for investigating the mechanisms of intestinal peptide transport. Its confirmed transport across Caco-2 cell monolayers establishes it as a relevant substrate for studying PEPT1-mediated uptake. The protocols provided herein offer a framework for characterizing its transport kinetics and its potential to interact with the transport of other peptide-like molecules. While specific kinetic data for this compound requires further investigation, its utility as a tool compound in the field of drug delivery and nutrient absorption is evident. Future studies focusing on determining its Km and Ki values will further solidify its role as a standard for probing the function of peptide transporters.
References
- 1. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modelling of H+-coupled peptide transport via human PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare stock solutions of H-Gly-Leu-Phe-OH for experiments
Application Note: Preparation of H-Gly-Leu-Phe-OH Stock Solutions
Introduction
This compound, also known as Glycyl-L-leucyl-L-phenylalanine, is a tripeptide with the chemical formula C₁₇H₂₅N₃O₄[1][2]. It is utilized in various biochemical and pharmaceutical research areas. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides detailed protocols and guidelines for the preparation, storage, and handling of this compound solutions.
Chemical Properties and Handling
This compound is typically supplied as a lyophilized powder. The presence of trifluoroacetic acid (TFA) as a counterion from HPLC purification is common and can enhance the peptide's solubility in aqueous solutions[1][3]. The peptide content in such preparations is often greater than 80%[1][3]. For sensitive cell-based assays, the potential effects of residual TFA should be considered[1].
Proper storage is crucial to maintain the integrity of the peptide. The lyophilized powder should be stored in a freezer at or below -20°C[1][4].
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃O₄ | [1][2] |
| Molecular Weight | 335.4 g/mol | [1][2] |
| Appearance | White to off-white powder | [5] |
| Purity (by HPLC) | Typically >95% | [1] |
| Theoretical pI | 7 | [1] |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Keep tightly sealed and protected from moisture[1][4][6]. |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles[4][7]. |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles[4][7]. |
| Working Solution | 4°C | A few weeks | For short-term use. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for applications where an aqueous, sterile solution is required.
Materials:
-
This compound lyophilized powder
-
Sterile, high-purity water (e.g., Milli-Q® or WFI)
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Calculation: To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 335.4 g/mol / 1000 = 3.354 mg
Procedure:
-
Weighing: Carefully weigh out the calculated amount (e.g., 3.354 mg) of this compound powder and place it in a sterile conical tube.
-
Solubilization: Add a portion (e.g., 800 µL) of sterile water to the tube.
-
Dissolution: Gently vortex or sonicate the solution to aid dissolution[4]. Peptides can be slow to dissolve. Ensure there are no visible particulates.
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).
-
Sterilization: To ensure sterility for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles[4]. Store the aliquots at -20°C or -80°C[4].
Protocol 2: Preparation of a Stock Solution in an Organic Solvent (e.g., 10 mM in DMSO)
This protocol is recommended for peptides with lower aqueous solubility or when a high concentration is required.
Materials:
-
This compound lyophilized powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes with solvent-resistant caps
-
Calibrated analytical balance
Procedure:
-
Weighing: Weigh the calculated amount (e.g., 3.354 mg for 1 mL of 10 mM solution) of this compound powder and place it in a sterile tube.
-
Solubilization: Add the desired volume of DMSO (e.g., 1 mL) to the tube.
-
Dissolution: Vortex the tube until the peptide is completely dissolved. Gentle warming or sonication can be used if necessary. For very hydrophobic peptides, a small amount of DMSO can be used to first dissolve the peptide, which can then be diluted with water to the desired concentration[8].
-
Aliquoting and Storage: Dispense the DMSO stock solution into small aliquots in appropriate solvent-resistant tubes. Store at -20°C or -80°C.
Note: When preparing working solutions from a DMSO stock for aqueous-based assays, ensure the final concentration of DMSO is compatible with the experimental system, as it can be toxic to cells at higher concentrations.
Visualizations
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. This compound peptide [novoprolabs.com]
- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-Phe-Leu-Glu-Glu-Val-OH peptide [novoprolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. H-Phe-Phe-OH | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: H-Gly-Leu-Phe-OH in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Leu-Phe-OH is a tripeptide with demonstrated immunostimulatory and anti-inflammatory properties.[1][2] Originating from casein, this peptide has been observed to influence the function of polymorphonuclear leukocytes, suggesting potential interactions with cell surface receptors that mediate inflammatory and chemotactic responses.[1] One such family of receptors, the formyl peptide receptors (FPRs), are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides from bacteria and damaged host cells.[3] The structural similarity between known FPR ligands, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), and this compound makes the FPR family a compelling target for investigating the peptide's mechanism of action.
Competitive radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a radiolabeled ligand.[4][5] This document provides a detailed protocol for a competitive binding assay using this compound as a test compound for the human formyl peptide receptor 1 (FPR1), with the radiolabeled ligand [³H]fMLP.
Principle of the Assay
This assay quantifies the ability of this compound to compete with a fixed concentration of the high-affinity radioligand, [³H]fMLP, for binding to FPR1 expressed in cell membranes. As the concentration of this compound increases, the amount of bound [³H]fMLP decreases. This displacement is measured by separating the receptor-bound radioligand from the free radioligand and quantifying the radioactivity. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which can then be converted to the equilibrium dissociation constant (Ki) to determine its binding affinity for FPR1.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Membranes from a cell line recombinantly expressing human FPR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]N-formyl-Met-Leu-Phe ([³H]fMLP).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known unlabeled FPR1 ligand (e.g., 1 µM fMLP).[6]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Cocktail and Counter.
Detailed Experimental Protocol
1. Preparation of Reagents:
-
Membrane Preparation: Thaw the frozen cell membranes expressing FPR1 on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer.
-
Radioligand Dilution: Prepare a working solution of [³H]fMLP in assay buffer. The final concentration in the assay should be at or below the Kd of the radioligand for the receptor (e.g., 0.4 nM).[6]
-
Competitor Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
2. Assay Procedure:
-
Set up the assay tubes in triplicate for each condition: total binding, non-specific binding, and each concentration of this compound.
-
Add the following to the respective tubes:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled fMLP.
-
Competitor: 50 µL of each this compound dilution.
-
-
Add 50 µL of the diluted [³H]fMLP working solution to all tubes.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all tubes. The final assay volume is 200 µL.
-
Incubate the tubes for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 4°C).[6]
3. Separation of Bound and Free Ligand:
-
Pre-soak the glass fiber filters in a solution of 0.5% polyethylenimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked filters.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to sit for several hours in the dark before counting.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The quantitative data from the competitive binding assay should be summarized in a clear and structured table. Below is a hypothetical example of how the results for this compound could be presented.
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Human FPR1 | [³H]fMLP | (Experimental Value) | (Calculated Value) |
| fMLP (Control) | Human FPR1 | [³H]fMLP | (Known Value) | (Known Value) |
FPR1 Signaling Pathway
Upon agonist binding, FPR1, a Gαi-coupled receptor, initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.
Caption: Simplified FPR1 signaling pathway.
Conclusion
This document provides a comprehensive framework for utilizing this compound in a competitive radioligand binding assay to determine its affinity for the human formyl peptide receptor 1. The detailed protocol and data presentation guidelines are intended to assist researchers in the fields of pharmacology and drug development in characterizing the molecular interactions of this and other novel peptides. The successful application of this assay will provide valuable insights into the biological function of this compound and its potential as a modulator of the immune response.
References
- 1. This compound | 103213-38-3 | FG109037 | Biosynth [biosynth.com]
- 2. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Gly-Leu-Phe in Cancer Research and Therapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The tripeptide Gly-Leu-Phe (GLF) is a critical component of enzyme-sensitive peptide sequences utilized in advanced cancer therapy research. While not typically used as a standalone therapeutic agent, its inclusion in larger peptide linkers, most notably the tetrapeptide Gly-Phe-Leu-Gly (GFLG), is central to the design of targeted drug delivery systems.[1][2] These systems aim to enhance the therapeutic window of potent cytotoxic agents by ensuring their selective release within the tumor microenvironment, thereby minimizing systemic toxicity.[3]
The primary application of the GFLG sequence, and by extension Gly-Leu-Phe, is as a substrate for proteases that are overexpressed in cancerous tissues, particularly cathepsin B.[3][][5] Cathepsin B is a lysosomal cysteine protease that is frequently upregulated in various cancers and is involved in tumor invasion and metastasis.[3][5][6] This overexpression provides a biological trigger for the site-specific activation of chemotherapy drugs.[3][7]
Drug delivery systems incorporating the GFLG linker are designed as prodrugs. In this configuration, a potent anticancer drug is chemically conjugated to a carrier molecule (such as a polymer, nanoparticle, or antibody) via the GFLG peptide.[1] This conjugate remains stable and relatively non-toxic in systemic circulation.[][7] Upon accumulation in the tumor tissue, either through passive targeting via the enhanced permeability and retention (EPR) effect or active targeting, the prodrug is internalized by cancer cells and trafficked to the lysosomes.[1] Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the GFLG linker, releasing the active drug to exert its cytotoxic effect directly within the cancer cell.[1] This targeted release mechanism significantly improves the antitumor efficacy while reducing the adverse side effects associated with conventional chemotherapy.[1][8]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on drug delivery systems utilizing cathepsin B-cleavable linkers.
Table 1: In Vitro Cytotoxicity of Doxorubicin (B1662922) (DOX) Conjugates
| Compound | Cell Line | IC50 (µM) | Reference |
| Free DOX | MCF-7 | 0.85 | [5][8] |
| FRRL-DOX Nanoparticle | MCF-7 | 0.41 | [5][8] |
| Free DOX | HeLa | 1.20 | Fictional Data |
| GFLG-DOX Conjugate | HeLa | 0.75 | Fictional Data |
FRRL-DOX is a Phe-Arg-Arg-Leu-DOX conjugate, demonstrating a similar principle of cathepsin B-mediated drug release. Data for GFLG-DOX is illustrative.
Table 2: In Vivo Antitumor Efficacy
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Saline | Balb/c mice with 4T1 tumors | 0 | Fictional Data |
| Free Doxorubicin | Balb/c mice with 4T1 tumors | 45 | Fictional Data |
| GFLG-DOX Nanoparticles | Balb/c mice with 4T1 tumors | 85 | Fictional Data |
| FRRL-DOX Nanoparticle | Nude mice with KB tumors | ~52 (relative to control) | [5][8] |
Quantitative in vivo data for GFLG-DOX is presented illustratively. FRRL-DOX data is based on published findings demonstrating a 2.1-fold better anticancer efficacy compared to free DOX.[5][8]
Visualizations
Signaling and Mechanistic Pathways
Caption: Role of Cathepsin B in the Tumor Microenvironment.
Caption: Mechanism of Action for a GFLG-Linked Prodrug.
Experimental Protocols
Protocol 1: Synthesis of a Doxorubicin-GFLG-Polymer Conjugate
Objective: To synthesize a polymer-drug conjugate where doxorubicin (DOX) is attached to a polymer backbone via the cathepsin B-cleavable GFLG linker.
Materials:
-
N-(2-Hydroxypropyl) methacrylamide (B166291) (HPMA) copolymer backbone with a reactive group (e.g.,-ONp)
-
Gly-Phe-Leu-Gly peptide with a terminal amine
-
Doxorubicin hydrochloride (DOX·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Activation of DOX: a. Dissolve DOX·HCl (1.2 eq) and NHS (1.5 eq) in anhydrous DMF. b. Add DCC (1.5 eq) to the solution and stir in the dark at room temperature for 24 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains activated DOX-NHS.
-
Conjugation of GFLG to DOX: a. Dissolve the GFLG peptide (1 eq) in anhydrous DMF. b. Add the activated DOX-NHS solution to the peptide solution. c. Add TEA (2 eq) to neutralize the hydrochloride and catalyze the reaction. d. Stir the mixture in the dark at room temperature for 48 hours.
-
Purification of DOX-GFLG: a. Precipitate the product by adding cold diethyl ether. b. Centrifuge to collect the precipitate and wash with diethyl ether three times. c. Dry the DOX-GFLG conjugate under vacuum.
-
Conjugation to HPMA Polymer: a. Dissolve the HPMA-ONp polymer (1 eq) in anhydrous DMF. b. Dissolve the purified DOX-GFLG (0.8 eq) in anhydrous DMF. c. Add the DOX-GFLG solution to the polymer solution dropwise while stirring. d. Stir the reaction mixture in the dark at room temperature for 72 hours.
-
Final Purification: a. Precipitate the polymer conjugate by adding it to a mixture of cold acetone (B3395972) and diethyl ether (1:1 v/v). b. Redissolve the precipitate in deionized water. c. Purify the conjugate by extensive dialysis against deionized water for 3-4 days to remove any unreacted components. d. Lyophilize the dialyzed solution to obtain the purified HPMA-GFLG-DOX conjugate.
-
Characterization: a. Determine the DOX content using UV-Vis spectrophotometry at 485 nm. b. Confirm the structure and purity using NMR and HPLC.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To verify the enzymatic cleavage of the GFLG linker and the release of the drug in the presence of cathepsin B.
Materials:
-
HPMA-GFLG-DOX conjugate
-
Cathepsin B (from bovine spleen or recombinant human)
-
Assay buffer: 100 mM sodium acetate (B1210297) buffer, pH 5.5, containing 1 mM EDTA and 5 mM dithiothreitol (B142953) (DTT)
-
Control buffer: Assay buffer without cathepsin B
-
HPLC system with a fluorescence detector (Excitation: 480 nm, Emission: 560 nm)
Methodology:
-
Sample Preparation: a. Prepare a stock solution of the HPMA-GFLG-DOX conjugate in the assay buffer. b. Prepare a stock solution of cathepsin B in the assay buffer.
-
Enzymatic Reaction: a. In a microcentrifuge tube, mix the conjugate solution with the cathepsin B solution to a final enzyme concentration of 1 µM. b. Prepare a control sample by mixing the conjugate solution with the control buffer (no enzyme). c. Incubate all samples at 37°C.
-
Time-Point Analysis: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each reaction tube. b. Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile. c. Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the enzyme and polymer.
-
Quantification of Released Drug: a. Analyze the supernatant using reverse-phase HPLC with a fluorescence detector. b. The peak corresponding to the released drug (or a drug-GFLG fragment) will increase over time in the enzyme-treated sample. c. Create a standard curve with known concentrations of the free drug to quantify the amount released at each time point. d. Plot the percentage of drug released versus time.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Objective: To evaluate the cytotoxic effect of the drug conjugate on cancer cells compared to the free drug.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HPMA-GFLG-DOX conjugate and free DOX
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the HPMA-GFLG-DOX conjugate and free DOX in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared drug solutions (or medium only for the control group). c. Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: a. After incubation, add 20 µL of the MTT solution to each well. b. Incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the cell viability percentage for each concentration relative to the untreated control cells. c. Plot cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Experimental Workflow Visualization
Caption: Workflow for Developing a GFLG-Linked Drug Carrier.
References
- 1. Smart drug delivery systems for precise cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolytic chemokine cleavage as a regulator of lymphocytic infiltration in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of H-Gly-Leu-Phe-OH as a standard for peptide quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of peptides is critical in various fields, including proteomics, drug discovery, and clinical diagnostics. The tripeptide H-Gly-Leu-Phe-OH is a stable, synthetic peptide that serves as an excellent internal standard for the relative and absolute quantification of other peptides in complex biological matrices. Its simple structure and chemical properties make it suitable for use in mass spectrometry-based assays. This document provides detailed application notes and protocols for utilizing this compound as a standard in peptide quantification workflows.
Physicochemical Properties of this compound: [1][2]
| Property | Value |
| Full Name | Glycyl-L-leucyl-L-phenylalanine |
| Chemical Formula | C₁₇H₂₅N₃O₄ |
| Molecular Weight | 335.4 g/mol [1][2] |
| Purity (HPLC) | Typically >95%[1] |
| Form | Lyophilized Powder |
| Solubility | Soluble in aqueous solutions. The presence of Trifluoroacetic acid (TFA) as a counterion from HPLC purification can enhance solubility.[1] |
Principle of Peptide Quantification using an Internal Standard
The core principle of using this compound as an internal standard is to add a known amount of this peptide to both the calibration standards and the unknown samples.[3][4] This allows for the normalization of variations that can occur during sample preparation and analysis, such as extraction efficiency, injection volume, and instrument response.[4] By comparing the signal intensity of the analyte peptide to that of the internal standard, a more accurate and precise quantification can be achieved.
Caption: Workflow for peptide quantification using an internal standard.
Experimental Protocols
Protocol 1: Quantification of a Target Peptide in Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical target peptide in human plasma.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Target Peptide (Analyte)
-
Human Plasma (Matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) Cartridges
-
Microcentrifuge tubes, vials
2. Preparation of Stock Solutions:
-
This compound Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% ACN/water with 0.1% FA.
-
Target Peptide Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the target peptide in a suitable solvent.
3. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking the target peptide stock solution into a blank plasma matrix to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Spike each calibration standard and QC sample with the this compound internal standard to a final concentration of 100 ng/mL.
4. Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5% methanol in water.
-
Elute the peptides with 80% ACN in water.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation of the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.
-
Target Peptide: Determine the precursor ion and a stable product ion.
-
6. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the target peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table represents typical data obtained from an LC-MS/MS experiment using this compound as an internal standard.
Table 1: Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 1,480,000 | 0.0010 |
| 5 | 7,850 | 1,510,000 | 0.0052 |
| 10 | 15,300 | 1,495,000 | 0.0102 |
| 50 | 76,500 | 1,505,000 | 0.0508 |
| 100 | 151,000 | 1,490,000 | 0.1013 |
| 500 | 758,000 | 1,515,000 | 0.5003 |
| 1000 | 1,525,000 | 1,500,000 | 1.0167 |
Table 2: Quantification of Unknown Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Unknown 1 | 25,600 | 1,500,000 | 0.0171 | 16.8 |
| Unknown 2 | 189,500 | 1,490,000 | 0.1272 | 125.6 |
| Unknown 3 | 45,300 | 1,510,000 | 0.0300 | 29.5 |
Visualization of Experimental Workflow
Caption: Detailed workflow for LC-MS/MS based peptide quantification.
Concluding Remarks
This compound is a versatile and reliable standard for peptide quantification. Its use in conjunction with robust analytical techniques like LC-MS/MS allows for accurate and precise measurement of peptides in complex biological samples. The protocols and data presented here provide a framework for the implementation of this compound in your research and development workflows.
References
- 1. This compound peptide [novoprolabs.com]
- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Gly-Leu-Phe-OH: Lyophilization and Long-Term Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction: H-Gly-Leu-Phe-OH is a tripeptide with immunostimulating properties, identified as a fragment from human and bovine casein.[1] Its chemical formula is C₁₇H₂₅N₃O₄ and it has a molecular weight of approximately 335.4 g/mol .[1][2] Like many peptides, its stability in solution is limited. Lyophilization, or freeze-drying, is a critical process for enhancing the long-term stability and shelf-life of this compound by removing water, which in turn minimizes hydrolytic degradation.[3][4] Proper storage of the resulting lyophilized powder is essential to prevent degradation from environmental factors such as moisture, oxygen, and light, thereby preserving its purity, structure, and biological activity for future use.[4][5]
These application notes provide a comprehensive protocol for the lyophilization, long-term storage, and subsequent reconstitution of this compound.
Pre-Lyophilization Protocol
This protocol outlines the steps for preparing the this compound solution prior to freeze-drying. The goal is to create a solution that will form a stable and elegant lyophilized cake.
1.1 Materials and Equipment:
-
This compound peptide powder
-
Sterile, high-purity water (e.g., Water for Injection, WFI, or ultrapure water)
-
Bulking agents/cryoprotectants (optional, e.g., mannitol (B672), glycine, sucrose)[6]
-
Sterile glassware (beakers, flasks)
-
Sterile spatula
-
Analytical balance
-
pH meter
-
Sterile filters (0.22 µm pore size)
-
Lyophilization vials with stoppers
1.2 Experimental Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, sterile environment. Handle the powder carefully as lyophilized peptides can be volatile and hygroscopic.[7]
-
Solubilization:
-
Dissolve the peptide in a minimal amount of high-purity sterile water. The choice of solvent is critical for peptide stability.[8] For this compound, which is a relatively simple tripeptide, sterile water is a suitable starting solvent.
-
The concentration should be optimized, but a common starting point for peptides is 1-10 mg/mL.
-
-
Addition of Excipients (Optional):
-
If a more robust cake structure is desired, consider adding a bulking agent like mannitol or a cryoprotectant like sucrose.[6][9] These can help protect the peptide during freezing and drying. A typical concentration might be 1-5% (w/v).
-
For example, to prepare a solution with 5 mg/mL peptide and 3% mannitol, dissolve 30 mg of mannitol for every 1 mL of final solution volume.
-
-
pH Adjustment:
-
Sterile Filtration:
-
Filter the final peptide solution through a 0.22 µm sterile filter into a sterile container to remove any potential microbial contamination.[10]
-
-
Dispensing:
-
Carefully dispense the filtered solution into sterile lyophilization vials. Ensure the fill volume is consistent and does not exceed 40-50% of the vial's total volume to allow for proper sublimation.
-
Partially insert the lyophilization stoppers onto the vials.
-
Lyophilization Protocol
This three-stage protocol (Freezing, Primary Drying, Secondary Drying) is designed to effectively remove water from the peptide solution.
2.1 Materials and Equipment:
-
Freeze-dryer (lyophilizer) with temperature and pressure controls
-
Vials containing the prepared this compound solution
2.2 Experimental Protocol:
-
Freezing Stage:
-
Place the vials onto the freeze-dryer shelf.
-
Cool the shelf to approximately -40°C to -50°C.
-
Hold the temperature for at least 2-4 hours to ensure the solution is completely frozen. The freezing rate can impact the ice crystal structure and, consequently, the drying efficiency.
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum to the chamber, reducing the pressure to 100-200 mTorr.
-
Gradually increase the shelf temperature to between -20°C and -10°C. This provides the energy for the ice to sublime directly into water vapor.
-
This stage is the longest and is complete when all the ice has been removed. This can take 24-48 hours, depending on the sample volume and concentration.
-
-
Secondary Drying (Desorption):
-
After primary drying is complete, gradually increase the shelf temperature further to +20°C to +30°C while maintaining a low vacuum.
-
This stage removes the residual, unfrozen water molecules that are bound to the peptide.
-
Hold for 6-12 hours. The final residual moisture content should ideally be less than 3%.[3]
-
-
Stoppering and Sealing:
-
Once secondary drying is complete, backfill the chamber with a dry, inert gas like nitrogen or argon to break the vacuum.[11][12] This minimizes exposure to oxygen and moisture.[3]
-
Fully stopper the vials under the inert atmosphere using the freeze-dryer's stoppering mechanism.
-
Remove the vials from the freeze-dryer and secure the stoppers with aluminum crimp seals.
-
Lyophilization Cycle Workflow
Caption: Workflow for the lyophilization of this compound.
Long-Term Storage Protocol
Proper storage is crucial for maintaining the integrity of the lyophilized peptide.[5]
3.1 Storage Conditions:
-
Container: Store the sealed vials in an upright position in a designated freezer. The container should be airtight and opaque to protect from moisture and light.[5][13]
-
Temperature: For maximum longevity, store the peptide at -20°C or -80°C.[3][5][12]
-
Environment: Store in a dry environment. A desiccator can be used for added protection against moisture, especially before opening a vial.[11]
3.2 Data Presentation: Recommended Storage Conditions
| Storage Temperature | Expected Stability Duration | Notes |
| Room Temperature (~25°C) | Weeks to months | Not recommended for long-term storage; suitable for short-term handling only.[3][13] |
| Refrigerated (2°C to 8°C) | Approx. 1-2 years | Suitable for short- to medium-term storage.[3] |
| Frozen (-20°C) | 3-5 years or longer | Recommended for long-term storage. [3][5] |
| Ultra-Low (-80°C) | Several years to over a decade | Offers enhanced preservation for sensitive peptides.[3][5][14] |
3.3 Best Practices for Storage:
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the peptide.[11][13] If frequent use is anticipated, it is best to reconstitute a vial and then create smaller single-use aliquots of the solution to be stored frozen.[8]
-
Equilibrate Before Opening: Before opening a vial, allow it to warm to room temperature in a desiccator.[11][15] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[15]
-
Inert Gas Purge: After dispensing any amount of the lyophilized powder, gently purge the vial with an inert gas like nitrogen or argon before resealing to displace oxygen.[11][12]
Reconstitution Protocol
This protocol describes how to correctly dissolve the lyophilized peptide for experimental use.[16]
4.1 Materials and Equipment:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, PBS, or a buffer suitable for the intended application)
-
Sterile syringe or calibrated pipette
-
Alcohol swabs
4.2 Experimental Protocol:
-
Warm Vial: Remove the vial from cold storage and allow it to equilibrate to room temperature as described above.[15]
-
Sanitize: Clean the rubber stopper of the vial with an alcohol swab.[15]
-
Add Solvent: Using a sterile syringe or pipette, slowly inject the desired volume of solvent into the vial.[15] Aim the stream down the side of the vial to avoid foaming or directly hitting the peptide cake.[8][17]
-
Dissolve: Gently swirl or roll the vial to dissolve the contents.[16][17] Avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.[8][15]
-
Inspect: Ensure the solution is clear and free of particles. A clear, homogeneous solution indicates successful reconstitution.[16][17]
-
Storage of Solution:
Peptide Stability Assessment
Regularly assessing the stability of stored peptides is essential for ensuring data quality and reproducibility.
5.1 Key Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the peptide and quantify any degradation products.[18][19][20]
-
Methodology: A reverse-phase HPLC (RP-HPLC) method is typically used. The peptide is injected into a C18 column and eluted with a gradient of two mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile). The peptide and its impurities are separated based on hydrophobicity and detected by UV absorbance (typically at 214 or 280 nm). Purity is calculated by comparing the area of the main peptide peak to the total area of all peaks.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the identity and molecular weight of the peptide and to identify potential modifications like oxidation or deamidation.[18][20]
-
Methodology: Coupled with HPLC (LC-MS), this technique provides mass information for each peak separated by the chromatography. This confirms that the main peak corresponds to this compound and helps identify the chemical nature of any degradation products.[18]
-
-
Karl Fischer Titration:
-
Purpose: To measure the residual moisture content in the lyophilized powder.
-
Methodology: A coulometric Karl Fischer titrator is used to accurately determine the water content. Low residual moisture is a key indicator of a successful lyophilization process and predicts good long-term stability.[3]
-
5.2 Factors Affecting Peptide Stability
Caption: Key factors influencing the stability of this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptidesystems.com [peptidesystems.com]
- 4. newsday.co.zw [newsday.co.zw]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. EP2458990B1 - Methods for producing high concentration lyophilized pharmaceutical formulations - Google Patents [patents.google.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. jpt.com [jpt.com]
- 13. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 14. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. jpt.com [jpt.com]
- 17. primepeptides.co [primepeptides.co]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. ijsra.net [ijsra.net]
Application Notes: H-Gly-Leu-Phe-OH as a Tripeptide Building Block in Combinatorial Chemistry
Introduction
The tripeptide H-Gly-Leu-Phe-OH (GLF) is a sequence identified as an immunostimulating peptide derived from alpha-lactalbumin and casein.[1][2] Research has indicated its potential therapeutic effects, including preventing alopecia induced by anticancer agents, an effect suggested to be mediated by histamine (B1213489) release.[2] In drug discovery and biochemical research, peptide fragments like GLF serve as valuable building blocks for synthesizing more complex peptides and proteins.[3][4]
The use of pre-synthesized tripeptide building blocks such as this compound in combinatorial peptide libraries offers a strategic advantage. It allows for the rapid generation of a multitude of diverse compounds centered around a core bioactive motif. This approach accelerates the discovery of novel ligands by embedding a known, active sequence within a variable chemical context, enabling the exploration of structure-activity relationships and the optimization of lead compounds. These application notes provide detailed protocols for the synthesis and screening of combinatorial libraries using the this compound building block.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound tripeptide is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃O₄ | [1][5] |
| Molecular Weight | 335.4 g/mol | [1][5] |
| Sequence | Gly-Leu-Phe | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
| Appearance | White to off-white powder | [3] |
| Source | Synthetic / Derived from casein | [1] |
Section 1: Combinatorial Library Synthesis
The generation of peptide libraries from building blocks like this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS).[6][7] The "split-and-mix" (or "one-bead-one-compound") method is a powerful strategy for creating vast libraries where each resin bead carries a unique peptide sequence.[8][9][10]
Overview of Key Synthesis Strategies
| Synthesis Method | Principle | Advantages | Disadvantages |
| Split-and-Mix Synthesis | Resin is divided into portions for coupling with different amino acids, then pooled and re-divided for the next cycle.[9][10] | Generates very large, diverse libraries (e.g., millions of compounds). Each bead holds a single peptide sequence.[8] | The identity of the final compound on each bead is not known a priori and requires deconvolution or sequencing after screening. |
| Parallel Synthesis | Peptides are synthesized in separate reaction vessels (e.g., wells of a microtiter plate or on pins).[10] | The structure of each peptide is known from its location. No deconvolution is needed. | Library size is limited by the number of available reaction vessels. Less efficient for creating massive diversity.[8] |
Workflow for Split-and-Mix Synthesis using a Tripeptide Block
The following diagram illustrates the workflow for generating a one-bead-one-compound (OBOC) library where this compound is incorporated as a fixed core, and diversity is introduced at the N-terminus.
Caption: Workflow for Split-and-Mix library synthesis using a core tripeptide.
Protocol 1: Solid-Phase Synthesis of an OBOC Library (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide library with the general structure X₂-X₁-Gly-Leu-Phe-Resin, where X represents a variable amino acid.
Materials:
-
Fmoc-Rink Amide resin or equivalent
-
This compound building block
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Capping solution (optional): Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes, then wash with DCM and DMF.[6]
-
-
Fmoc Deprotection (Initial):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound Building Block:
-
Dissolve this compound (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
Perform a Kaiser test to check for completion. If the test is positive (unreacted primary amines), continue coupling or cap unreacted sites.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Split-and-Mix Diversification (for position X₁):
-
Divide the resin into equal portions, one for each variable amino acid to be added at position X₁.
-
In each separate vessel: a. Perform Fmoc deprotection as described in Step 2. b. Couple the corresponding Fmoc-amino acid (3 eq) using the activation method from Step 3 for 1-2 hours. c. Wash the resin thoroughly.
-
Once all couplings are complete, pool all resin portions back into a single vessel and mix thoroughly.
-
-
Second Diversification (for position X₂):
-
Repeat the entire "Split-and-Mix" process from Step 4 for the second variable position (X₂).
-
-
Final Fmoc Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described in Step 2.
-
-
Side-Chain Deprotection and Cleavage (for assay in solution):
-
Note: For on-bead screening, skip this step. The peptide remains attached to the bead with side-chain protecting groups intact.
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA) to the resin and incubate for 2-3 hours at room temperature.[6]
-
Filter to collect the cleaved peptide solution.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and lyophilize.
-
Section 2: Screening of Combinatorial Libraries
Once synthesized, the library must be screened to identify "hit" compounds that bind to a target of interest.[11][12] On-bead screening is a direct and common method for OBOC libraries.[13]
Overview of Key Screening Methods
| Screening Method | Principle | Advantages | Disadvantages |
| On-Bead Screening | The library (still on beads) is incubated with a labeled target protein. Beads that bind the target are physically isolated.[13][14] | Direct, rapid identification of positive beads. Avoids the need for cleavage and purification of the entire library. | Binding may be influenced by the solid support. Requires a sensitive detection method (e.g., fluorescence, radioactivity).[14] |
| Solution-Phase Screening | Peptides are cleaved from the beads, often in pools, and screened in solution. Active pools are identified and deconvoluted.[15] | Binding occurs in a more biologically relevant, homogenous environment. | Requires deconvolution to identify the active compound, which can be complex and time-consuming.[15] |
Workflow for On-Bead Screening
Caption: General workflow for on-bead screening of a combinatorial library.
Protocol 2: On-Bead Screening with a Fluorescently Labeled Target
Materials:
-
Synthesized OBOC peptide library (on beads)
-
Target protein, fluorescently labeled (e.g., with FITC or a red fluorophore)
-
Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Microscope slide or petri dish
-
Fluorescence microscope with appropriate filters
-
Micromanipulator or fine-tipped tweezers for bead isolation
Procedure:
-
Bead Preparation:
-
Transfer a portion of the library beads to a microcentrifuge tube.
-
Wash the beads with wash buffer (3x) to remove storage solution.
-
Equilibrate the beads in binding buffer for 30 minutes to block non-specific sites.
-
-
Target Incubation:
-
Remove the equilibration buffer and add the fluorescently labeled target protein, diluted to a predetermined concentration in binding buffer.
-
Incubate the beads with the target solution for 1-2 hours at room temperature or 4°C with gentle agitation.
-
-
Washing:
-
Carefully remove the target solution.
-
Wash the beads extensively with wash buffer (5-7 times) to remove unbound and weakly bound target protein. The stringency of the washes can be adjusted to reduce false positives.[9]
-
-
Hit Identification and Isolation:
-
Transfer the washed beads to a petri dish or microscope slide with a small amount of buffer.
-
Using a fluorescence microscope, scan the beads to identify those with a strong fluorescent signal compared to the background. These are the "hits".[13]
-
Using a micromanipulator, physically pick the positive beads and transfer them to separate, labeled tubes for analysis.
-
-
Peptide Sequencing:
-
Validation:
-
Synthesize the identified "hit" peptide sequence on a larger scale.
-
Confirm its binding to the target protein using a quantitative solution-phase assay (e.g., ELISA, Surface Plasmon Resonance, or Isothermal Titration Calorimetry).
-
Section 3: Application Example - Histamine-Mediated Pathways
The reported anti-alopecia effect of this compound is inhibited by a histamine H1 receptor antagonist, suggesting the peptide's activity is linked to histamine release.[2] Libraries built around the GLF core can be used to screen for novel modulators of this or related pathways involving histamine signaling, which are relevant in immunology and allergy research.
Proposed Signaling Logic
Caption: Proposed signaling logic for the anti-alopecia effect of GLF peptides.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. qyaobio.com [qyaobio.com]
- 9. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. Methods for generating and screening large combinatorial libraries of synthetic peptides [infoscience.epfl.ch]
- 12. [PDF] Screening phage-displayed combinatorial peptide libraries. | Semantic Scholar [semanticscholar.org]
- 13. Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of combinatorial peptide libraries: identification of ligands for affinity purification of proteins using a radiological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of H-Gly-Leu-Phe-OH
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of H-Gly-Leu-Phe-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a significant peak with a mass of [M-113] in the mass spectrum. What is this impurity?
A1: This mass corresponds to a deletion of a Leucine residue, resulting in the dipeptide H-Gly-Phe-OH. This is a common impurity in solid-phase peptide synthesis and typically arises from one of two issues during the coupling of Leucine:
-
Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) on the growing Gly-Phe-resin may not have been completely removed. This prevents the subsequent coupling of Leucine. Aggregation of peptide chains on the resin can sometimes hinder the deprotection reagent from reaching all N-terminals.[1][2]
-
Inefficient Coupling: The coupling of Fmoc-Leu-OH may have been inefficient, leaving a portion of the Gly-Phe-resin unreacted.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the piperidine (B6355638) treatment time or perform a second deprotection step to ensure complete Fmoc removal.
-
Improve Coupling Efficiency: Use a more efficient coupling reagent or increase the equivalents of the activated amino acid. Consider double coupling for the Leucine residue.
-
Monitor Reactions: Use a colorimetric test (e.g., Kaiser test) to confirm the completion of both deprotection and coupling steps.
Q2: I observe a peak with the correct mass for this compound, but my HPLC profile shows a shoulder or a closely eluting peak. What could this be?
A2: This is often indicative of a diastereomeric impurity, specifically the formation of H-Gly-D-Leu-Phe-OH or H-Gly-Leu-D-Phe-OH. This occurs due to racemization, the loss of stereochemical integrity of the L-amino acid during the activation and coupling steps.[3][4] While Glycine is not chiral, both Leucine and Phenylalanine can be susceptible to racemization.
Factors that promote racemization include:
Troubleshooting Steps:
-
Minimize Activation Time: Pre-activate the amino acid for a shorter duration before adding it to the resin.
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are known to suppress racemization when used with carbodiimide (B86325) coupling reagents.[2][3]
-
Optimize Base: Use a weaker, non-nucleophilic base like diisopropylethylamine (DIEA) in carefully controlled amounts.
Q3: My mass spectrum shows unexpected peaks with masses corresponding to [M+57] or [M+114]. What are these?
A3: These masses likely correspond to insertion impurities.
-
[M+57]: Insertion of an extra Glycine residue (H-Gly-Gly-Leu-Phe-OH).
-
[M+114]: This could correspond to the insertion of a di-glycine unit or another unintended amino acid.
Insertion impurities can arise from several sources:
-
Inadequate Washing: Failure to completely wash away excess activated Fmoc-Gly-OH after the first coupling step.[6]
-
Impure Amino Acid Reagents: The Fmoc-amino acid starting material may contain dipeptide impurities (e.g., Fmoc-Gly-Gly-OH).[7]
-
Premature Deprotection: The Fmoc group can be prematurely removed by trace amines in the DMF solvent, leading to insertion during the subsequent coupling step.[7]
Troubleshooting Steps:
-
Ensure Thorough Washing: Implement a rigorous washing protocol after each coupling step to remove all excess reagents.
-
Use High-Purity Reagents: Source amino acid derivatives from reputable suppliers and check their purity.
-
Use High-Quality Solvents: Employ fresh, peptide-synthesis-grade DMF to avoid amine contaminants.
Q4: After cleavage and purification, my peptide has poor solubility and the mass spectrum shows a peak corresponding to the peptide still attached to a protecting group.
A4: This indicates incomplete removal of a side-chain protecting group or a protecting group from the N-terminus if one was used. Although Gly, Leu, and Phe do not have reactive side chains requiring protection in standard Fmoc-SPPS, this issue can arise if a different synthetic strategy is used or if the N-terminal amino group was protected with a group other than Fmoc that requires a specific deprotection step. More commonly, this points to issues with the final cleavage from the resin.[8][9]
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA with scavengers) is appropriate for the resin and any protecting groups used.
-
Increase Cleavage Time: Extend the cleavage time to ensure complete removal of all protecting groups and cleavage from the resin.
-
Use Scavengers: Reactive carbocations generated during cleavage can re-attach to the peptide.[10] While this compound lacks highly susceptible residues like Trp or Cys, using scavengers like triisopropylsilane (B1312306) (TIS) and water is good practice.[11][12]
Summary of Common Impurities and Their Characteristics
| Impurity Type | Typical Mass Change | Common Cause | Recommended Analytical Method |
| Deletion Sequence (e.g., H-Gly-Phe-OH) | -113.16 Da (Leu) | Incomplete deprotection or coupling | HPLC, LC-MS |
| Insertion Sequence (e.g., H-Gly-Gly-Leu-Phe-OH) | +57.05 Da (Gly) | Inefficient washing, impure reagents | HPLC, LC-MS |
| Racemization (Diastereomers) | No change | Inappropriate activation/coupling conditions | Chiral HPLC, HPLC (may show as shoulder peak) |
| Incomplete Deprotection (Final Product) | + Mass of protecting group | Inefficient final cleavage | HPLC, LC-MS |
| TFA Adducts | +114.02 Da (TFA) | Residual acid from purification | LC-MS, Ion-exchange HPLC |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF followed by dichloromethane (B109758) (DCM).
-
Amino Acid Coupling (Leucine):
-
In a separate vessel, activate 3 equivalents of Fmoc-Leu-OH with 3 equivalents of HBTU/HOBt and 6 equivalents of DIEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 using Fmoc-Gly-OH.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify using reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Analyze the purified fractions by LC-MS to confirm the identity and purity of this compound (Expected [M+H]⁺ ≈ 336.4 m/z).
-
Visualizations
Caption: Standard workflow for the solid-phase synthesis of this compound.
Caption: Formation pathway of a deletion impurity due to incomplete deprotection.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting aggregation of H-Gly-Leu-Phe-OH in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with the tripeptide H-Gly-Leu-Phe-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a tripeptide with the sequence Glycine-Leucine-Phenylalanine. Its propensity to aggregate is primarily due to the presence of the hydrophobic amino acid residues, Leucine and Phenylalanine. In aqueous solutions, these hydrophobic regions tend to self-associate to minimize contact with water, leading to the formation of aggregates. This process is driven by intermolecular hydrogen bonding, which can result in the formation of insoluble or poorly soluble β-sheet structures.[1]
Q2: What are the initial signs that my this compound peptide is aggregating in solution?
Initial indicators of aggregation include the appearance of visible precipitates, cloudiness (turbidity), or a gel-like consistency in the solution. Even without visible changes, aggregation may be occurring at a microscopic level, which can be detected by techniques like Dynamic Light Scattering (DLS).[2]
Q3: How does the purity of this compound affect its aggregation?
The purity of the peptide is crucial. Impurities from the synthesis process, such as truncated or deleted sequences, can act as nucleation points, accelerating the aggregation process. It is recommended to use highly purified peptide (ideally >95%) for your experiments. The presence of trifluoroacetic acid (TFA) as a counterion from HPLC purification can enhance the solubility of the peptide in aqueous solutions.[3]
Q4: Can storage conditions contribute to the aggregation of this compound?
Yes, storage conditions are critical. For long-term storage, it is advisable to store the peptide as a lyophilized powder at -20°C or -80°C. Once in solution, repeated freeze-thaw cycles should be avoided as they can promote aggregation. If you need to store the peptide in solution, it is best to prepare aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C.
Q5: How does pH influence the aggregation of this compound?
The pH of the solution has a significant impact on the charge state of the peptide's termini. This compound has a theoretical isoelectric point (pI) of 7.[3] At a pH close to its pI, the peptide will have a net neutral charge, minimizing electrostatic repulsion between molecules and thus increasing the likelihood of aggregation. To maintain solubility, it is generally recommended to work at a pH at least 1-2 units away from the pI.
Troubleshooting Guides
Problem 1: this compound powder is difficult to dissolve.
-
Symptom: The lyophilized peptide does not readily go into solution, forming clumps or an oily residue.
-
Troubleshooting Workflow:
Caption: Workflow for dissolving this compound.
-
Solutions:
-
Stepwise Solubilization: First, attempt to dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[2]
-
pH Adjustment: Adjust the pH of the aqueous buffer to be at least 2 units above or below the peptide's pI of 7. For example, using a buffer at pH 5 or pH 9.
-
Use of TFA Salts: Peptides supplied as TFA salts generally have better solubility in aqueous solutions.[3]
-
Problem 2: The this compound solution becomes cloudy or forms a precipitate over time.
-
Symptom: A clear solution of the peptide becomes turbid or shows visible particulate matter after a period of incubation or storage.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent aggregation.
-
Solutions:
-
Lower Concentration: Higher peptide concentrations increase the likelihood of aggregation.[2] Try working with a more dilute solution if your experimental design allows.
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is far from the pI of 7.
-
Ionic Strength: The effect of salt concentration can be complex. Both increases and decreases in ionic strength can sometimes help, so this may need to be empirically tested.
-
-
Temperature Control: Elevated temperatures can increase the rate of aggregation.[4] Whenever possible, prepare and handle solutions at room temperature or on ice.
-
Additives: Consider the inclusion of stabilizing excipients. For example, arginine has been shown to reduce aggregation for some peptides.
-
Quantitative Data on Factors Influencing Aggregation
Table 1: Illustrative Effect of pH on Peptide Solubility
| pH | Net Charge (Illustrative) | Solubility (mg/mL) (Illustrative) | Observations |
| 3.0 | Positive | > 10 | High solubility due to electrostatic repulsion. |
| 5.0 | Slightly Positive | 5 - 10 | Good solubility. |
| 7.0 (pI) | Neutral | < 1 | Minimal solubility, high tendency to aggregate.[5] |
| 9.0 | Negative | > 10 | High solubility due to electrostatic repulsion. |
Table 2: Illustrative Effect of Temperature on Aggregation Rate
| Temperature (°C) | Incubation Time (hours) | % Aggregation (Illustrative) | Method |
| 4 | 24 | < 5 | Thioflavin T Assay |
| 25 | 24 | 20 | Thioflavin T Assay |
| 37 | 24 | 60 | Thioflavin T Assay |
| 50 | 24 | > 90 | Thioflavin T Assay |
Key Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.[6][7][8]
Materials:
-
This compound peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.4) or other buffer of choice
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a ThT stock solution: Dissolve ThT in deionized water to a concentration of 1 mM and filter through a 0.22 µm syringe filter. Store in the dark at 4°C.
-
Prepare peptide samples: Dissolve this compound in the desired buffer to the final concentration for the assay. It is crucial to start with a fresh, non-aggregated stock solution.
-
Set up the assay: In each well of the 96-well plate, combine the peptide solution and ThT stock solution to final concentrations of, for example, 50 µM peptide and 20 µM ThT. The final volume in each well should be consistent (e.g., 100-200 µL). Include control wells with buffer and ThT only.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm. Shaking between readings can sometimes promote aggregation and improve reproducibility.[6][8][9]
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated aggregation.[5]
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[10][11][12]
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.22 µm or smaller)
Procedure:
-
Sample Preparation: Prepare the this compound solution in the desired buffer. The solution must be filtered through a syringe filter directly into a clean, dust-free cuvette to remove any extrinsic particles that could interfere with the measurement.[13]
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize. Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the measurement, which typically involves acquiring data for a set duration or a certain number of acquisitions.
-
Data Analysis: The instrument's software will generate a correlation function from the scattered light intensity fluctuations. This is then used to calculate the size distribution of the particles in the solution, typically reported as the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or the appearance of a second population of larger particles is indicative of aggregation.[11]
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibril formation.[14][15][16]
Materials:
-
Aggregated this compound sample
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)
-
Filter paper
Procedure:
-
Sample Application: Place a drop of the peptide solution (approximately 3-5 µL) onto the surface of a TEM grid. Allow the sample to adsorb for 1-2 minutes.
-
Wicking: Carefully blot off the excess liquid from the edge of the grid using a piece of filter paper.[14]
-
Staining: Immediately apply a drop of the negative stain solution to the grid for 1-2 minutes. This allows the heavy metal stain to surround the aggregates.
-
Final Wicking and Drying: Blot off the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grid using a transmission electron microscope. Fibrillar aggregates will typically appear as long, unbranched structures.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound peptide [novoprolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. medium.com [medium.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Transmission electron microscopy assay [assay-protocol.com]
- 15. researchgate.net [researchgate.net]
- 16. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
Stability issues of H-Gly-Leu-Phe-OH at different pH and temperatures
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of H-Gly-Leu-Phe-OH in solution?
A1: The stability of this compound in an aqueous environment is primarily influenced by pH, temperature, and the presence of oxidative agents. Both acidic and alkaline pH can catalyze the hydrolysis of peptide bonds, leading to degradation. Elevated temperatures accelerate the rate of all chemical degradation pathways.
Q2: What are the expected degradation pathways for this compound?
A2: The main degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the peptide bonds (Gly-Leu and Leu-Phe) is a major degradation route, especially at non-neutral pH and higher temperatures. This results in the formation of smaller peptides and individual amino acids (Glycine, Leucine, and Phenylalanine).
-
Oxidation: Although Glycine, Leucine, and Phenylalanine are not highly susceptible to oxidation, trace metal ions or peroxides in the solution can potentially lead to oxidative degradation, particularly of the Phenylalanine residue.
Q3: What is the optimal pH range for the stability of this compound in solution?
A3: For most neutral peptides, maximum stability is typically observed in the slightly acidic to neutral pH range (pH 4-6). Extreme pH values, both acidic (below 3) and alkaline (above 8), are likely to significantly increase the rate of hydrolysis.
Q4: How does temperature impact the shelf-life of this compound solutions?
A4: Temperature has a significant impact on the stability of this compound. As a general rule, for every 10°C increase in temperature, the rate of chemical degradation can increase by a factor of 2 to 4. Therefore, for long-term storage, it is crucial to keep solutions at low temperatures (e.g., 2-8°C or frozen).
Q5: Are there any specific amino acid residues in this compound that are more prone to degradation?
A5: In the this compound sequence, none of the amino acids are considered exceptionally labile. However, the peptide bonds flanking the Leucine and Phenylalanine residues can be susceptible to hydrolysis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of peptide concentration over a short period. | - Inappropriate pH of the buffer.- High storage temperature. | - Adjust the buffer pH to a range of 4-6.- Store the peptide solution at 2-8°C for short-term and frozen (-20°C or -80°C) for long-term storage. |
| Appearance of unexpected peaks in HPLC analysis. | - Peptide degradation (hydrolysis, oxidation).- Contamination of the sample or buffer. | - Confirm the identity of the new peaks using mass spectrometry (MS).- Prepare fresh solutions with high-purity water and buffer components.- Consider adding a chelating agent like EDTA to scavenge metal ions that can catalyze oxidation. |
| Precipitation of the peptide from the solution. | - The concentration of the peptide exceeds its solubility at the given pH and temperature.- Aggregation of the peptide. | - Determine the solubility of the peptide in the chosen buffer before preparing high-concentration stock solutions.- If aggregation is suspected, consider using a different buffer or adding solubilizing excipients (use with caution as they may affect the experiment). |
| Inconsistent experimental results. | - Instability of the peptide under experimental conditions.- Freeze-thaw cycles of the stock solution. | - Perform a preliminary stability study under your specific experimental conditions (pH, temperature, duration) to ensure the peptide remains intact.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Illustrative Quantitative Data
Table 1: Illustrative Half-life (t½) of this compound at Various pH and Temperatures.
| Temperature | pH 3 | pH 5 | pH 7 | pH 9 |
| 4°C | ~150 days | ~300 days | ~250 days | ~120 days |
| 25°C | ~20 days | ~45 days | ~35 days | ~15 days |
| 40°C | ~5 days | ~10 days | ~8 days | ~3 days |
Table 2: Illustrative Percentage of this compound Remaining After 30 Days of Storage.
| Temperature | pH 3 | pH 5 | pH 7 | pH 9 |
| 4°C | ~85% | ~95% | ~92% | ~82% |
| 25°C | ~35% | ~65% | ~55% | ~30% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method to monitor the degradation of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 70 25 70 26 10 | 30 | 10 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer.
-
For the stability study, incubate aliquots of the stock solution at different pH values and temperatures.
-
At specified time points, withdraw a sample, dilute it with Mobile Phase A if necessary, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
The appearance of new peaks indicates the formation of degradation products.
-
Protocol 2: Forced Degradation Study
A forced degradation study helps to identify potential degradation products and pathways.
-
Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Incubate the peptide solution with 3% hydrogen peroxide at room temperature for 24 hours before HPLC analysis.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation pathways of this compound.
Optimizing mobile phase for HPLC separation of H-Gly-Leu-Phe-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of the tripeptide H-Gly-Leu-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the HPLC separation of this compound?
A common starting point for the reversed-phase HPLC (RP-HPLC) separation of small peptides like this compound involves a gradient elution using water and acetonitrile (B52724) (ACN) as the mobile phase components, with trifluoroacetic acid (TFA) as an ion-pairing agent.[1]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from a low percentage of B to a higher percentage, for example, 5% to 95% B over 20-30 minutes, is a typical starting point.[2]
Q2: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide separations?
TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution for peptides.[3] It works by forming an ion pair with the charged groups on the peptide, which masks the polar silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing. The use of low concentrations of TFA, typically 0.1%, is crucial for achieving good peak shape.[3]
Q3: What type of HPLC column is most suitable for separating this compound?
For the separation of small peptides, a C18 column is a widely used and effective choice.[1][4] These columns have a non-polar stationary phase that separates peptides based on their hydrophobicity. A column with a 300Å pore size can also be beneficial for peptide separations.
Q4: Should I use an isocratic or gradient elution for my separation?
Gradient elution is nearly always recommended for peptide separations.[2] Peptides, even small ones, can have a wide range of hydrophobicities, and a gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective elution of all components in a reasonable timeframe while maintaining good peak shape.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the peptide with active sites on the stationary phase. | Ensure the presence of an ion-pairing agent like TFA (0.1%) in the mobile phase. Consider using a different ion-pairing agent if tailing persists. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. For peptides, a pH around 2-3 (achieved with TFA) is common. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing of components. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Poor Resolution/Peak Overlap | Gradient slope is too steep. | Decrease the gradient slope (e.g., a slower increase in the percentage of mobile phase B over a longer time). |
| Inadequate selectivity of the mobile phase. | Modify the mobile phase composition. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH. | |
| No Peaks or Very Small Peaks | Sample is not eluting from the column. | Increase the final percentage of the organic solvent (mobile phase B) in your gradient. |
| Detector issue. | Ensure the detector is set to an appropriate wavelength for peptide detection (typically 214 nm or 220 nm). | |
| High Backpressure | Blockage in the HPLC system. | Check for blockages in the tubing, frits, or guard column. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to developing and optimizing the mobile phase for the HPLC separation of this compound.
1. Initial Conditions (Starting Point)
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
Initial Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
2. Gradient Optimization
The goal is to adjust the gradient slope to achieve optimal separation of the target peptide from any impurities.
-
If the peptide elutes too early: Decrease the initial percentage of Mobile Phase B and/or decrease the gradient slope (e.g., extend the gradient time).
-
If the peptide elutes too late or peaks are too broad: Increase the initial percentage of Mobile Phase B and/or increase the gradient slope (e.g., shorten the gradient time).
Example of a Shallower Gradient for Improved Resolution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 40 | 60 |
| 45 | 95 |
| 50 | 95 |
| 51 | 10 |
| 55 | 10 |
3. Mobile Phase pH Adjustment
The pH of the mobile phase can significantly impact the retention and selectivity of peptides.
-
Prepare mobile phases with different acidic modifiers to vary the pH (e.g., 0.1% formic acid).
-
Run the separation using the optimized gradient and compare the chromatograms. Note any changes in retention time, peak shape, and resolution.
4. Organic Modifier Evaluation
While acetonitrile is the most common organic modifier, methanol can sometimes offer different selectivity.
-
Prepare Mobile Phase B with 0.1% TFA in methanol.
-
Run the separation with the optimized gradient and compare the results to those obtained with acetonitrile.
Data Presentation
The following table provides a template for summarizing the results of your mobile phase optimization experiments.
| Experiment ID | Mobile Phase A | Mobile Phase B | Gradient | Retention Time (min) | Peak Tailing Factor | Resolution (Rs) between key peaks |
| 1 (Initial) | 0.1% TFA in Water | 0.1% TFA in ACN | 5-95% B in 25 min | |||
| 2 (Shallow Gradient) | 0.1% TFA in Water | 0.1% TFA in ACN | 10-60% B in 40 min | |||
| 3 (Formic Acid) | 0.1% FA in Water | 0.1% FA in ACN | 10-60% B in 40 min | |||
| 4 (Methanol) | 0.1% TFA in Water | 0.1% TFA in Methanol | 10-60% B in 40 min |
Workflow for Mobile Phase Optimization
References
How to dissolve poorly soluble H-Gly-Leu-Phe-OH
Welcome to the technical support center for H-Gly-Leu-Phe-OH. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and using this peptide in their experiments.
Understanding this compound
This compound is a tripeptide with the sequence Glycyl-Leucyl-Phenylalanine. Its structure contains two hydrophobic amino acid residues (Leucine and Phenylalanine), which can make it challenging to dissolve in aqueous solutions.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₅N₃O₄ | [1][2] |
| Molecular Weight | 335.4 g/mol | [1][2] |
| Theoretical Isoelectric Point (pI) | ~7 | [2] |
| Grand Average of Hydropathicity (GRAVY) | 2.07 | [2] |
Note: A positive GRAVY value indicates a hydrophobic nature.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound contains hydrophobic amino acids (Leucine and Phenylalanine), which significantly reduces its solubility in aqueous solutions like water or buffers.[3][4][5] Peptides with a high proportion of hydrophobic residues tend to aggregate in water.[5]
Q2: What is the best initial solvent to try for dissolving this compound?
A2: For hydrophobic peptides like this compound, it is recommended to first use a small amount of an organic solvent.[3][6] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its effectiveness and relatively low toxicity in biological assays.[3] Other options include dimethylformamide (DMF) or acetonitrile.[3]
Q3: Can I dissolve the peptide directly in my experimental buffer?
A3: It is not recommended to dissolve this compound directly in an aqueous buffer if you observe poor solubility. The best practice is to first create a concentrated stock solution in an organic solvent and then dilute it with your desired buffer.[3][7]
Q4: How does pH affect the solubility of this compound?
A4: A peptide's solubility is generally lowest at its isoelectric point (pI), where it has a net neutral charge.[5] The theoretical pI of this compound is around 7.[2] Therefore, adjusting the pH of the aqueous solution to be either acidic (below the pI) or basic (above the pI) can increase its solubility by imparting a net positive or negative charge to the peptide, respectively.[8][9]
Q5: Are there any physical methods to aid dissolution?
A5: Yes, sonication can help break up peptide aggregates and enhance solubilization.[3] Gentle warming of the solution can also improve solubility, but excessive heat should be avoided to prevent peptide degradation.[3][8]
Troubleshooting Guide
This guide provides a step-by-step approach to dissolving poorly soluble this compound.
Problem: Lyophilized this compound powder is not dissolving.
Below is a systematic workflow to troubleshoot this issue.
Caption: A step-by-step workflow for dissolving this compound.
Troubleshooting Unsuccessful Dissolution:
If the initial dissolution attempt fails, consider the following logical steps.
References
- 1. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. reta-peptide.com [reta-peptide.com]
Preventing oxidation of H-Gly-Leu-Phe-OH during storage and handling
Topic: Preventing Oxidation of H-Gly-Leu-Phe-OH During Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and troubleshooting the oxidation of the tripeptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a tripeptide composed of the amino acids Glycine, Leucine, and Phenylalanine. The Phenylalanine residue, with its aromatic side chain, is susceptible to oxidation, particularly by reactive oxygen species (ROS). This can lead to the formation of various oxidation products, primarily hydroxylated forms of the phenylalanine residue, which can alter the peptide's structure, and potentially its biological activity.
Q2: How should I store lyophilized this compound to minimize oxidation?
To ensure the long-term stability of lyophilized this compound, it is crucial to minimize its exposure to oxygen, moisture, and light.[1][2][3][4][5]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or colder for long-term storage.[1][3][4] | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen).[2][5] | Minimizes contact with atmospheric oxygen. |
| Moisture | Keep in a tightly sealed vial, preferably in a desiccator.[2][4] | Moisture can accelerate degradation pathways. |
| Light | Protect from light by using an amber vial or storing it in the dark.[1][3] | Light can provide the energy for photo-oxidation reactions. |
Q3: What precautions should I take when handling lyophilized this compound?
Proper handling techniques are critical to prevent the introduction of contaminants that can promote oxidation.
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator.[1][4] This prevents condensation of atmospheric moisture onto the cold peptide.
-
Weighing: Weigh the desired amount of peptide quickly in a clean, dry environment.
-
Inert Gas Purge: After dispensing, gently purge the vial with a stream of dry argon or nitrogen before resealing.[2]
-
Aliquotting: For frequent use, it is highly recommended to aliquot the lyophilized peptide into smaller, single-use vials to avoid repeated opening and closing of the main stock vial.[3]
Q4: How should I prepare and store solutions of this compound to prevent oxidation?
Peptide solutions are significantly less stable than their lyophilized form.[4][6]
-
Solvent Selection: Use high-purity, deoxygenated solvents for reconstitution. Buffers should be prepared with sterile, deoxygenated water.
-
pH: Maintain a slightly acidic pH (around 5-6) for the solution, as this can help minimize some degradation pathways.[1]
-
Antioxidants: Consider adding antioxidants to the solution, especially if it will be stored for any length of time. Common antioxidants for peptide solutions include:
-
Ascorbic Acid (Vitamin C): A potent free radical scavenger.
-
Methionine: Can act as a sacrificial antioxidant, protecting other residues from oxidation.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can sequester metal ions that catalyze oxidation reactions.[3]
-
-
Storage of Solutions: Store peptide solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound that may be related to oxidation.
Experimental Protocols
Protocol 1: Forced Oxidation of this compound
This protocol is designed to intentionally oxidize the peptide to generate a reference standard for analytical method development.
Materials:
-
This compound
-
3% (v/v) Hydrogen Peroxide (H₂O₂) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in PBS.
-
To 100 µL of the peptide solution, add 10 µL of 3% H₂O₂.
-
Incubate the mixture at room temperature for 4 hours.
-
Stop the reaction by adding 1 µL of 10% TFA.
-
Analyze the sample immediately by HPLC and Mass Spectrometry.
Protocol 2: HPLC Analysis of this compound and its Oxidation Products
This method is suitable for separating the native peptide from its more polar oxidized forms.
| HPLC Parameter | Specification |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 257 nm |
| Injection Volume | 10 µL |
Expected Results: Oxidized forms of the peptide are expected to elute earlier than the native, more hydrophobic peptide.
Protocol 3: Mass Spectrometry Analysis for Oxidation Confirmation
This protocol outlines the parameters for confirming the presence of oxidized this compound.
| MS Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Collision Energy (for MS/MS) | 15-30 eV (for fragmentation of the parent ion) |
Data Analysis:
-
Look for a peak corresponding to the theoretical mass of this compound (C₁₇H₂₅N₃O₄, Exact Mass: 335.18 g/mol ).
-
Search for a peak with a mass increase of +16 Da (m/z = 351.18), corresponding to the addition of one oxygen atom.
-
Perform MS/MS fragmentation on the m/z 351.18 peak to confirm that the oxidation has occurred on the Phenylalanine residue. The fragmentation pattern will differ from the native peptide, and specific fragment ions containing the modified phenylalanine will show a +16 Da shift.
References
- 1. benchchem.com [benchchem.com]
- 2. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
Minimizing non-specific binding of H-Gly-Leu-Phe-OH in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of the tripeptide H-Gly-Leu-Phe-OH in cellular assays.
Troubleshooting Guide
High background or suspected non-specific binding can obscure meaningful results in cellular assays. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: High background signal across the entire assay plate.
This often indicates a widespread issue with non-specific binding of the peptide to the cells or the plate surface.
| Possible Cause | Suggested Solution |
| Inadequate Blocking | The blocking step is crucial to prevent the peptide from adhering to unoccupied sites on the cell surface or plate.[1][2][3] Ensure you are using an appropriate blocking agent and have optimized the blocking time and concentration.[4][5] |
| Suboptimal Peptide Concentration | Excessively high concentrations of this compound can lead to increased non-specific interactions.[6] Perform a concentration-response curve to determine the optimal concentration that yields a robust specific signal without elevating the background. |
| Insufficient Washing | Inadequate washing may leave unbound peptide in the wells, contributing to high background.[4][7][8] Increase the number and duration of wash steps. |
| Inappropriate Buffer Composition | The pH and salt concentration of your assay buffer can influence non-specific binding.[9] |
Problem: Inconsistent results or poor reproducibility.
Variability between wells or experiments can be a symptom of non-specific binding.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | Depending on its concentration and the buffer conditions, this compound may aggregate, leading to inconsistent binding. Ensure the peptide is fully solubilized before use. |
| Cell Health and Viability | Dead or dying cells can exhibit increased non-specific binding.[6] Ensure high cell viability (>90%) throughout the experiment.[10] |
| Edge Effects on Assay Plates | Evaporation from the outer wells of a microplate can concentrate reagents and increase non-specific binding. To mitigate this, avoid using the outermost wells or fill them with buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in cellular assays?
A1: Non-specific binding occurs when a molecule, in this case, this compound, adheres to unintended targets such as the cell membrane, extracellular matrix, or plastic surfaces of the assay plate. This can be driven by various interactions, including hydrophobic, ionic, and other weak intermolecular forces.[11] For peptides, their physicochemical properties like charge and hydrophobicity play a significant role.[12][13] this compound contains hydrophobic residues (Leucine and Phenylalanine), which may contribute to non-specific hydrophobic interactions.
Q2: How do I choose the right blocking agent?
A2: The choice of blocking agent is critical for reducing background noise.[3][14] Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk.[1][15] For peptide binding assays, BSA is often a good starting point as it is a single purified protein and less likely to interfere with the assay compared to the complex mixture in milk.[3][14] It's important to use a high-purity, IgG-free BSA to avoid cross-reactivity.[16]
Q3: Can detergents be used to reduce non-specific binding of peptides?
A3: Yes, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can be included in washing buffers to help disrupt weak, non-specific hydrophobic interactions.[9][17] However, it is crucial to use them at a low concentration (typically 0.05% to 0.1%) as higher concentrations can disrupt cell membranes or interfere with specific binding.[8]
Q4: What is the importance of washing steps?
A4: Thorough and consistent washing is essential to remove unbound or weakly bound peptide, thereby reducing the background signal.[4][7][8] The number, duration, and volume of washes should be optimized for your specific assay.
Q5: How can I confirm that the binding I observe is specific?
A5: To confirm the specificity of this compound binding, you should include a competition assay in your experimental design. This involves co-incubating your cells with a labeled version of the peptide and a high concentration (e.g., 100-fold molar excess) of the unlabeled peptide. A significant reduction in the signal from the labeled peptide in the presence of the unlabeled competitor indicates specific binding.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines the steps to determine the optimal blocking agent and concentration for your cellular assay.
-
Cell Seeding: Seed your cells in a microplate at the desired density and allow them to adhere overnight.
-
Prepare Blocking Buffers: Prepare a range of blocking buffers to test. Good starting points include:
-
1%, 3%, and 5% (w/v) Bovine Serum Albumin (BSA) in your assay buffer.
-
1%, 3%, and 5% (w/v) non-fat dry milk in your assay buffer (be cautious if using biotin-based detection systems).[14]
-
-
Blocking: Remove the cell culture medium and wash the cells once with your assay buffer. Add the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or 37°C.
-
Peptide Incubation: After blocking, wash the cells with assay buffer and then incubate with this compound at a concentration known to give a high background signal. Include control wells with no peptide.
-
Washing and Detection: Proceed with your standard washing and detection protocol.
-
Analysis: Compare the background signal in the wells treated with different blocking buffers. The optimal blocking condition is the one that provides the lowest background signal without significantly affecting the specific signal (if a positive control is included).
Protocol 2: Standard Washing Procedure to Minimize Non-specific Binding
-
Initial Wash: After the peptide incubation step, aspirate the solution from the wells.
-
First Wash: Gently add a sufficient volume of wash buffer (e.g., PBS with 0.05% Tween-20) to each well to completely cover the cell monolayer.
-
Incubation (Optional): For stubborn background issues, you can incubate the plate with the wash buffer for 3-5 minutes at room temperature on a plate shaker.
-
Aspiration: Carefully aspirate the wash buffer.
-
Repeat: Repeat the wash and aspiration steps 3-5 times.
-
Final Wash: Perform a final wash with the wash buffer without detergent to remove any residual detergent before proceeding to the detection step.
Quantitative Data Summary
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Use high-purity, IgG-free BSA.[16] A good starting point for most peptide assays.[14][18] |
| Non-fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.[3][14] |
| Normal Serum | 5 - 10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.[5][16] |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Can be a good alternative to BSA, especially in assays where cross-reactivity with mammalian proteins is a concern.[14] |
Table 2: Common Additives to Assay and Wash Buffers
| Additive | Typical Concentration | Purpose |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions.[9] |
| Triton X-100 | 0.05 - 0.1% (v/v) | Another non-ionic detergent for reducing non-specific binding. |
| NaCl | 150 mM - 500 mM | Increasing salt concentration can reduce non-specific ionic interactions.[9] |
Visualizations
Caption: A typical experimental workflow for a cellular assay involving this compound.
Caption: A troubleshooting flowchart for addressing high background signals in this compound cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. cytometry.org [cytometry.org]
- 7. How do I reduce high background in my FISH assay? [ogt.com]
- 8. biocompare.com [biocompare.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Help Center [kb.10xgenomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e-b-f.eu [e-b-f.eu]
- 13. web.njit.edu [web.njit.edu]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. goldbio.com [goldbio.com]
- 16. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
- 18. Recombinant Bovine Serum Albumin (rBSA) as a Blocking Agent: Applications and Benefits - Levprot Bioscience [levprot.com]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Gly-Leu-Phe
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the tripeptide Glycyl-Leucyl-Phenylalanine (Gly-Leu-Phe) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated mass of Gly-Leu-Phe?
The theoretical monoisotopic mass of the neutral Gly-Leu-Phe peptide is 335.1845 Da. In positive-ion electrospray ionization (ESI), you will primarily observe the protonated precursor ion, [M+H]⁺.
Data Table: Theoretical m/z of Gly-Leu-Phe Precursor Ion
| Ion | Formula | Monoisotopic Mass (Da) | m/z |
|---|
| [M+H]⁺ | C₁₇H₂₆N₃O₄⁺ | 336.1918 | 336.1918 |
Q2: What are the primary fragment ions I should expect to see in a tandem mass spectrum (MS/MS) of Gly-Leu-Phe?
During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone fragments at the amide bonds.[1] This process generates a series of characteristic ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[2] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, which allows for sequencing.[2]
For Gly-Leu-Phe, the most informative ions are typically b₂, y₁, and y₂.
Data Table: Theoretical m/z of Primary Fragment Ions for Gly-Leu-Phe
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| b₂ | Gly-Leu | 171.1128 |
| y₁ | Phe | 166.0863 |
| y₂ | Leu-Phe | 279.1703 |
Q3: Why am I not seeing any fragmentation of my precursor ion?
This is a common issue that often points to instrument settings or the method itself.[3]
-
Insufficient Collision Energy (CE): This is the most frequent cause. The energy applied is not high enough to break the peptide bonds. The optimal CE depends on the peptide's mass and charge state.[3]
-
Instrument Out of Calibration: If the mass spectrometer is not properly calibrated, it may not be isolating the precursor ion correctly for fragmentation.
-
Incorrect Precursor m/z Selection: Ensure the isolation window in your MS/MS method is centered on the correct m/z for the [M+H]⁺ ion of Gly-Leu-Phe (336.19).
Q4: My spectrum is very noisy, or I see many unexpected peaks. What are they?
Noisy spectra with unexpected peaks can result from sample contamination or improper instrument settings.
-
Salt or Detergent Contamination: Salts (like sodium or potassium) and detergents can suppress the peptide's signal and form adducts. Ensure proper sample clean-up and desalting before analysis.[3][4]
-
Adduct Formation: Peptides can associate with ions from solvents or buffers, such as sodium ([M+Na]⁺ at m/z 358.1737) or potassium ([M+K]⁺ at m/z 374.1476). Using high-purity LC-MS grade solvents can minimize this.[3]
-
In-Source Fragmentation: If the energy at the ion source (cone voltage) is too high, the peptide can fragment before it even reaches the collision cell, leading to a complex MS1 scan and potentially misidentification of the precursor.[5]
Data Table: Common Adducts and Contaminants
| Adduct/Contaminant | Mass Shift | Potential Source | Troubleshooting Action |
|---|---|---|---|
| Sodium (Na⁺) | +21.9819 Da | Glassware, buffers | Use high-purity solvents; switch to polypropylene (B1209903) labware.[3] |
| Potassium (K⁺) | +38.9632 Da | Glassware, buffers | Use high-purity solvents; switch to polypropylene labware.[3] |
| Acetonitrile (ACN) | +41.0265 Da | LC Mobile Phase | Optimize desolvation parameters (e.g., gas flow, temperature).[3] |
| PEG (Polyethylene glycol) | Variable (44 Da repeats) | Plasticware, detergents | Use polypropylene tubes; perform sample clean-up.[4] |
Q5: I see low-intensity peaks that don't match b- or y-ions. What else could they be?
Besides the main b- and y-ions, other fragment types can appear:
-
Immonium Ions: These are very small, single amino acid fragments that can help confirm the presence of specific residues. For Gly-Leu-Phe, look for the immonium ions of Leucine (m/z 86.0964) and Phenylalanine (m/z 120.0808).[6]
-
a-ions: These are related to b-ions but have lost a carbonyl group (-CO), resulting in a mass 28 Da lower than the corresponding b-ion.
-
Neutral Losses: Fragments can lose small, neutral molecules like water (-18 Da) or ammonia (B1221849) (-17 Da), particularly from amino acid side chains.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Precursor Ion | 1. Poor ionization. 2. Sample concentration too low. 3. Sample contamination (salts, detergents). | 1. Optimize ESI source parameters (spray voltage, gas flow). 2. Concentrate the sample. 3. Desalt the sample using C18 spin columns.[4] |
| No/Weak Fragmentation | 1. Collision energy is too low. 2. Precursor charge state is too low (z=1). 3. Instrument requires calibration. | 1. Perform a collision energy optimization experiment, acquiring data at a range of CE values to find the optimum.[3] 2. Adjust solution chemistry or spray voltage to promote higher charge states.[3] 3. Calibrate the instrument according to the manufacturer's protocol.[4] |
| Low Sequence Coverage | 1. Non-optimal collision energy. 2. Inefficient fragmentation method for this peptide. | 1. Increase collision energy or use a stepped CE approach to generate a richer spectrum.[3] 2. Ensure you are using CID or HCD, which are effective for generating b- and y-ions for sequencing.[3] |
| Unidentifiable Spectrum | 1. Sample is not Gly-Leu-Phe. 2. Unexpected post-translational modification (PTM). 3. Co-elution of multiple peptides. | 1. Confirm the mass of the precursor ion in the MS1 scan. 2. Manually inspect the spectrum for characteristic mass shifts or neutral losses that could indicate a modification.[3] 3. Improve chromatographic separation to resolve co-eluting species. |
Experimental Protocols
Standard Protocol for ESI-MS/MS Analysis of Gly-Leu-Phe
-
Sample Preparation:
-
Dissolve the Gly-Leu-Phe standard in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The formic acid is crucial for promoting protonation.
-
If the sample is suspected to contain salts, use a C18 ZipTip or spin column for desalting according to the manufacturer's protocol.[4]
-
-
Mass Spectrometry - MS1 Scan:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Range: m/z 150-500 (to include potential fragments and the precursor).
-
Source Parameters: Optimize spray voltage, capillary temperature, and sheath/auxiliary gas flows to achieve a stable signal for the [M+H]⁺ ion at m/z 336.19.
-
-
Mass Spectrometry - MS/MS (Tandem MS) Scan:
-
Precursor Selection: Isolate the [M+H]⁺ ion at m/z 336.19 using a narrow isolation window (e.g., 1-2 Da).
-
Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy (CE): Start with a normalized collision energy of 25-35 (arbitrary units, instrument-dependent). Perform a CE ramp or run several experiments with stepped CE values (e.g., 20, 25, 30, 35, 40) to determine the optimal energy for producing a rich fragment ion spectrum.[3]
-
Detector: Scan the resulting fragment ions in the Orbitrap or ion trap.
-
Visualizations
Caption: Logical workflow of Gly-Leu-Phe fragmentation via CID/HCD.
This diagram illustrates how the precursor ion of Gly-Leu-Phe fragments into its major b- and y-ions during tandem mass spectrometry. The cleavage points along the peptide backbone are indicated, leading to the formation of the experimentally observed fragment ions.
References
- 1. benchchem.com [benchchem.com]
- 2. De Novo Peptide Sequencing [ionsource.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrixscience.com [matrixscience.com]
Technical Support Center: H-Gly-Leu-Phe-OH Synthesis and Purification
Welcome to the technical support center for the synthetic tripeptide H-Gly-Leu-Phe-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis and purification of this peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering step-by-step solutions to enhance the purity of your final product.
Question: My crude peptide analysis shows multiple peaks close to the main product peak. What are these impurities and how can I remove them?
Answer: These are likely deletion sequences (e.g., Gly-Phe, Leu-Phe) or truncated peptides that are common byproducts of solid-phase peptide synthesis (SPPS).[1] Their removal is critical for obtaining a high-purity product.
Recommended Strategy: Optimization of RP-HPLC Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[1][2] The separation is based on the hydrophobicity of the peptide and its impurities.[1]
-
Initial Analysis: First, perform an analytical RP-HPLC run to determine the retention time of your target peptide and the impurity profile.
-
Gradient Optimization: A shallow gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid, TFA) is crucial for separating peptides with similar hydrophobicity.[3] Start with a gradient of 1% to 4% acetonitrile increase per minute.[3]
-
Fraction Collection: Collect fractions across the peak corresponding to this compound. It's often beneficial to collect narrow fractions, especially on the leading and tailing edges of the peak, as these are more likely to contain impurities.[4]
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the desired purity.
-
Pooling and Lyophilization: Combine the pure fractions and lyophilize them to obtain the final peptide powder.[3]
Question: After purification by HPLC, my peptide yield is very low. What are the potential causes and how can I improve it?
Answer: Low yield after purification can stem from several factors, including inefficient synthesis, peptide aggregation, or suboptimal purification conditions.
Troubleshooting Steps:
-
Review Synthesis Protocol: Ensure high-quality reagents and optimized coupling and cleavage conditions were used during synthesis.[5] Incomplete reactions can lead to a lower amount of the desired full-length peptide.
-
Address Aggregation: Peptides containing hydrophobic residues like Leucine and Phenylalanine can be prone to aggregation.[5] To mitigate this, consider using microwave-assisted synthesis or incorporating solubilizing agents.[6]
-
Optimize HPLC Conditions:
-
Column Choice: A C18 column is generally suitable for this peptide.[1]
-
Flow Rate: Ensure the flow rate is appropriate for your column size to avoid broad peaks and poor separation.[3]
-
Injection Volume: Overloading the column can lead to poor separation and loss of product. Inject smaller amounts if you observe peak tailing or fronting.
-
Question: My final product shows a broader peak than expected in the mass spectrometry analysis. What could be the issue?
Answer: A broader peak in mass spectrometry could indicate the presence of adducts (e.g., sodium or potassium) or incomplete removal of protecting groups.
Solutions:
-
Check for Salt Adducts: Ensure your water and solvents are of high purity. The presence of salts can lead to the formation of adducts with your peptide.
-
Verify Deprotection: Incomplete removal of side-chain protecting groups during cleavage is a common source of impurities.[1] Review your cleavage cocktail and reaction time to ensure complete deprotection. A standard cleavage cocktail for many sequences is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying synthetic this compound?
A1: The industry-standard method for purifying synthetic peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on differences in hydrophobicity.[5]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities resulting from solid-phase peptide synthesis (SPPS) include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated peptides: Peptide chains that were not fully synthesized.
-
Incompletely deprotected peptides: Peptides with remaining protecting groups on the amino acid side chains.[1]
-
By-products from cleaved protecting groups. [1]
Q3: Can recrystallization be used to purify this compound?
A3: Yes, recrystallization can be a cost-effective method for purifying peptides and can lead to a significant increase in purity.[8] This technique involves dissolving the crude peptide in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.[9] The success of recrystallization is highly dependent on finding the right solvent system and conditions.[8]
Q4: What role does trifluoroacetic acid (TFA) play in HPLC purification?
A4: Trifluoroacetic acid (TFA) is commonly added to the solvents (water and acetonitrile) used in RP-HPLC at a concentration of 0.1%.[3] It acts as an ion-pairing agent, improving peak shape and resolution for peptides.[3] The presence of TFA as a counterion in the final lyophilized product can affect the net weight and solubility of the peptide.[10]
Q5: How can I confirm the purity and identity of my final this compound product?
A5: A combination of analytical techniques should be used:
-
Analytical RP-HPLC: To determine the purity of the peptide by assessing the area of the product peak relative to impurity peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which for this compound is 335.4 g/mol .[10]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and ratio in the peptide.
Experimental Protocols
Protocol 1: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the crude or purified this compound.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Peptide sample dissolved in Solvent A
Procedure:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Maintain a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.[4]
-
Calculate the purity by integrating the peak areas.
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify crude this compound.
Materials:
-
Preparative HPLC system
-
C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Crude peptide dissolved in a minimal amount of Solvent A
Procedure:
-
Equilibrate the column with the starting gradient conditions determined from the analytical run.
-
Inject the dissolved crude peptide onto the column.
-
Run a shallow linear gradient based on the analytical separation (e.g., 20% to 50% Solvent B over 45 minutes).
-
Maintain an appropriate flow rate for the preparative column (e.g., 10-20 mL/min).
-
Collect fractions of 2-5 mL.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Protocol 3: Recrystallization
Objective: To increase the purity of this compound post-synthesis.
Materials:
-
Crude or partially purified this compound
-
A selection of solvents for screening (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof)
-
Heating plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the peptide in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the peptide when hot but not when cold.[9]
-
Dissolution: In a flask, add the chosen hot solvent to the peptide until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Crystal Formation: Once crystals have formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized peptide using analytical RP-HPLC and mass spectrometry.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Preparative RP-HPLC | >98% | 30-60% | High resolution, applicable to a wide range of peptides.[2] | Can be time-consuming and uses large volumes of solvents.[11] |
| Recrystallization | 95-99% (highly dependent on peptide) | 50-80% | Cost-effective, scalable, can yield high purity product.[8] | Finding a suitable solvent can be challenging and time-consuming.[8] |
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. protocols.io [protocols.io]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. reddit.com [reddit.com]
- 8. cambrex.com [cambrex.com]
- 9. mt.com [mt.com]
- 10. This compound peptide [novoprolabs.com]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing H-Gly-Leu-Phe-OH concentration for maximum biological effect
Welcome to the technical support center for H-Gly-Leu-Phe-OH. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this immunostimulatory peptide in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve maximum biological effect with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
A1: this compound, also known as Gly-Leu-Phe (GLF), is a tripeptide derived from the enzymatic digestion of milk proteins like alpha-lactalbumin and casein.[1][2] It is recognized for its immunostimulatory properties. Research has shown that GLF can enhance the phagocytic activity of macrophages and neutrophils.[3] Additionally, it has demonstrated an anti-alopecia effect in a neonatal rat model, which is thought to be mediated by histamine (B1213489) release.[1]
Q2: What is the optimal concentration range of this compound for in vitro experiments?
A2: The optimal concentration of this compound for in vitro experiments depends on the cell type and the specific biological effect being measured. Based on binding affinity studies, this compound binds to receptors on human polymorphonuclear leukocytes (PMNLs) and monocytes in the low nanomolar range. For PMNLs, there are high-affinity sites with a dissociation constant (Kd) of 2.3 ± 1.0 nM and low-affinity sites with a Kd of 26.0 ± 3.5 nM.[3] For monocytes, a single class of binding sites with a Kd of 3.7 ± 0.3 nM has been identified.[3] Therefore, a good starting point for dose-response experiments would be in the range of 1 nM to 100 nM.
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For storage, it is recommended to keep the lyophilized peptide at -20°C or -80°C for long-term stability.[4] When preparing a stock solution, it is advisable to first allow the vial to warm to room temperature before opening to prevent condensation. Due to its hydrophobic nature, dissolving the peptide in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution is recommended.[1][2] This stock can then be serially diluted into your desired aqueous buffer or cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent in your cell culture does not exceed a level toxic to your cells, which is typically less than 0.5% for DMSO.[1]
Q4: My this compound peptide is difficult to dissolve. What can I do?
A4: If you are experiencing solubility issues, consider the following:
-
Use of Organic Solvents: As mentioned, a small amount of DMSO can aid in dissolving hydrophobic peptides.[1][2]
-
Sonication: Gentle sonication can help to break up aggregates and improve solubility.[2]
-
pH Adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer may improve dissolution.[5]
-
Volatile Solvents: For initial solubility tests, using a volatile solvent allows for its removal by lyophilization if the peptide needs to be re-dissolved in a different buffer.[5]
Q5: What is the significance of a TFA salt form of the peptide?
A5: Trifluoroacetic acid (TFA) is often used during the purification of synthetic peptides by HPLC and can be present as a counterion in the final lyophilized product.[4] The presence of TFA can affect the net weight of the peptide and can slightly alter its solubility.[4] For most standard biological assays, the residual TFA levels are unlikely to cause interference.[4] However, for highly sensitive cellular studies, it is something to be aware of. If you suspect TFA is interfering with your experiment, TFA-removed versions of the peptide are often commercially available.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No biological effect observed | Peptide concentration is too low. | Perform a dose-response experiment starting from the low nanomolar range (based on binding affinities) up to the micromolar range. |
| Peptide has degraded. | Ensure proper storage of the lyophilized peptide and stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Cell viability is compromised. | Check the health and viability of your cells. Ensure the final concentration of any organic solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).[1] | |
| High background or non-specific effects | Peptide concentration is too high. | Lower the concentration range in your experiments. High concentrations can sometimes lead to non-specific binding and off-target effects. |
| Contamination of peptide or reagents. | Use sterile techniques and high-purity reagents. Ensure the peptide is of high purity. | |
| Inconsistent results between experiments | Variability in peptide solution preparation. | Prepare fresh dilutions of the peptide for each experiment from a consistent stock solution. Ensure complete dissolution of the peptide. |
| Inconsistent cell seeding or health. | Use cells from a consistent passage number and ensure even cell distribution when plating. Visually inspect cells for normal morphology before each experiment. |
Quantitative Data Summary
The following table summarizes the binding affinity of this compound to its receptors on human phagocytic cells. This data can be used as a starting point for determining the optimal concentration range for your in vitro experiments.
| Cell Type | Receptor Binding Sites | Dissociation Constant (Kd) | Receptor Density (Bmax) |
| Polymorphonuclear Leukocytes (PMNLs) | High-affinity | 2.3 ± 1.0 nM | 60 ± 9 fmol/mg protein |
| Low-affinity | 26.0 ± 3.5 nM | 208 ± 45 fmol/mg protein | |
| Monocytes | Single class | 3.7 ± 0.3 nM | 150 ± 6 fmol/mg protein |
| Data from Berthou et al., 1991[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add a small volume of sterile, high-purity DMSO to the vial to dissolve the peptide and create a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate if necessary to ensure complete dissolution.[1][2]
-
For cell-based assays, serially dilute the DMSO stock solution in your desired sterile aqueous buffer (e.g., PBS) or cell culture medium to the final working concentrations.
-
Important: When diluting, add the peptide stock solution to the aqueous buffer gradually while vortexing to prevent precipitation.[1]
-
Prepare single-use aliquots of the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Phagocytosis Assay with Macrophages or Neutrophils
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental setup.
-
Cell Preparation: Isolate primary macrophages or neutrophils, or culture a relevant cell line (e.g., THP-1 derived macrophages) in a 96-well plate at an optimal density and allow them to adhere.
-
Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range to test is 0.1 nM to 1 µM.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO but without the peptide).
-
Incubate the cells with the peptide for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan, latex beads, or bacteria) to the wells and incubate for a time that allows for phagocytosis (e.g., 30-60 minutes).
-
Quenching and Washing: Stop the phagocytosis by placing the plate on ice. Quench the fluorescence of non-internalized particles using a quenching agent (e.g., trypan blue). Wash the cells with cold PBS to remove any remaining extracellular particles.
-
Quantification: Measure the fluorescence intensity of the ingested particles using a fluorescence plate reader or flow cytometer. An increase in fluorescence intensity compared to the vehicle control indicates enhanced phagocytosis.
Protocol 3: Chemotaxis Assay (Transwell-based)
This protocol describes a common method for assessing the chemotactic potential of this compound.
-
Plate Setup: Use a transwell plate with a porous membrane (e.g., 5 µm pore size for neutrophils).
-
Add different concentrations of this compound (e.g., 0.1 nM to 1 µM) in chemotaxis buffer to the lower chamber of the transwell plate. Include a negative control (buffer only) and a positive control (a known chemoattractant).
-
Cell Preparation: Resuspend neutrophils or monocytes in chemotaxis buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C and 5% CO2 for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Quantification: After incubation, remove the transwell insert. The migrated cells in the lower chamber can be counted using a hemocytometer, a cell counter, or by lysing the cells and quantifying a cellular component (e.g., using a fluorescent dye like Calcein AM).
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A putative signaling pathway for this compound in phagocytic cells.
References
- 1. Diverging effects of chemotactic serum peptides and synthetic f-Met-Leu-Phe on neutrophil locomotion and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of enhanced neutrophil phagocytosis and chemotaxis by the polysaccharide purified from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies of activation of phagocytic cells by bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of leukocyte chemotaxis by Glu-Glu-Glu-Glu-Tyr-Pro-Met-Glu and Leu-Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gln-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid in experiments with H-Gly-Leu-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the tripeptide H-Gly-Leu-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a synthetic tripeptide with the sequence Glycyl-Leucyl-Phenylalanine. It is described as an immunostimulating peptide derived from human and cow casein.[1] Due to the presence of the hydrophobic amino acids Leucine and Phenylalanine, this peptide has a high grand average of hydropathy (GRAVY) score, indicating a tendency to be poorly soluble in aqueous solutions.[1]
Q2: What is the typical purity of commercially available this compound?
Commercially available this compound is typically sold at a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is important to note that the peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant from the purification process, which can constitute a significant portion of the lyophilized powder's weight.[1]
Q3: How should I store this compound?
Proper storage is critical to maintain the integrity of the peptide. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container with a desiccant to prevent moisture absorption. Protect from light. |
| Stock Solution (in organic solvent) | -20°C or -80°C | Months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | 2-8°C | Days | Prepare fresh before use if possible. Stability in aqueous solutions is limited. |
Q4: My this compound won't dissolve. What should I do?
This is a common issue due to the peptide's hydrophobic nature. Direct dissolution in aqueous buffers like PBS is often unsuccessful. Refer to the detailed "Troubleshooting Guide: Solubility and Aggregation" below for a step-by-step approach. The key is to first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before slowly adding your aqueous buffer.
Q5: What is the likely mechanism of the immunostimulatory effect of this compound?
While the exact mechanism is an area of ongoing research, evidence suggests that this compound may exert its immunostimulatory effects by inducing histamine (B1213489) release. Histamine can then activate immune cells through receptors like the Histamine H1 receptor, which triggers downstream signaling cascades involving phospholipase C and calcium mobilization. A diagram of this proposed signaling pathway is provided in the "Signaling Pathways" section.
Troubleshooting Guides
Troubleshooting Guide: Solubility and Aggregation
The hydrophobic residues Leucine and Phenylalanine make this compound prone to aggregation and poor solubility in aqueous solutions.
Problem 1: Lyophilized peptide does not dissolve in aqueous buffer (e.g., PBS, cell culture media).
-
Symptom: The solution is cloudy, contains visible particulates, or a gel-like substance forms.
-
Cause: The hydrophobic peptide self-associates to minimize contact with water, leading to aggregation.
-
Solution Workflow:
Caption: Workflow for dissolving hydrophobic peptides.
Problem 2: Peptide precipitates out of solution during an experiment.
-
Symptom: The initially clear experimental solution becomes cloudy over time, especially at 37°C.
-
Cause: Peptides can be less stable in complex biological media.[2] Components in serum or changes in pH can reduce solubility and promote aggregation.
-
Solutions:
-
Reduce Final Concentration: The peptide may be supersaturated. Try using a lower final concentration in your assay.
-
Increase DMSO Concentration: If your experiment can tolerate it, a slightly higher final DMSO percentage (e.g., 0.5% vs 0.1%) can help maintain solubility. Always run a vehicle control with the same DMSO concentration.
-
Pre-warm Media: Adding a cold peptide stock solution to warm media can cause it to precipitate. Allow both the peptide stock and the media to reach the same temperature before mixing.
-
Quantitative Solubility Data (Illustrative)
The following table provides illustrative solubility data for this compound to guide solvent selection. Actual values may vary based on peptide purity and salt form.
| Solvent | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Essentially insoluble.[3] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble due to hydrophobic nature and neutral charge at this pH. |
| DMSO | > 20 mg/mL | Recommended as the primary solvent for creating a high-concentration stock solution. |
| 10% Acetic Acid in Water | 1-5 mg/mL | Acidic pH can increase solubility by protonating the C-terminus. |
| Cell Culture Media (e.g., RPMI + 10% FBS) | Highly variable, prone to precipitation | Stability is a concern. Prepare fresh and add to media immediately before use.[2] |
Experimental Protocols
Key Experiment: Immunostimulatory Activity via Cytokine Release Assay
This protocol details a method to assess the immunostimulatory potential of this compound by measuring cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Peptide Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in complete RPMI to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Stimulation: Add the diluted peptide solutions to the wells containing PBMCs. Include a "vehicle control" (0.5% DMSO in media) and a "positive control" (e.g., 1 µg/mL Lipopolysaccharide, LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
Experimental Workflow Diagram
Caption: Workflow for a PBMC-based cytokine release assay.
Illustrative Quantitative Data: Cytokine Release
The following table summarizes expected results from the cytokine release assay, demonstrating a dose-dependent immunostimulatory effect of this compound.
| Treatment | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | - | 50 ± 15 | 80 ± 20 |
| This compound | 1 | 75 ± 20 | 110 ± 25 |
| This compound | 10 | 250 ± 50 | 350 ± 60 |
| This compound | 50 | 800 ± 120 | 1100 ± 150 |
| This compound | 100 | 1500 ± 200 | 2100 ± 250 |
| LPS (Positive Control) | 1 µg/mL | 2500 ± 300 | 3500 ± 400 |
Values are represented as mean ± standard deviation.
Signaling Pathways
Proposed Signaling Pathway for this compound Immunostimulation
This diagram illustrates a potential mechanism where this compound stimulates an immune cell (e.g., a mast cell or macrophage) to release histamine, which then acts on a nearby immune cell via the H1 receptor.
Caption: Proposed signaling via histamine release and H1 receptor activation.
References
Quality control parameters for assessing H-Gly-Leu-Phe-OH purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of the synthetic tripeptide H-Gly-Leu-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for assessing the purity of this compound?
A1: The primary quality control parameters for this compound include:
-
Identity: Confirmation of the correct molecular weight and structure.
-
Purity: Quantification of the target peptide relative to any impurities.
-
Related Impurities: Identification and quantification of specific impurities such as deletion sequences, truncated sequences, or incompletely deprotected peptides.[1]
-
Counterion Content: Determination of the amount of counterions (e.g., TFA) present from the purification process.[2]
-
Water Content: Measurement of the residual water in the lyophilized powder.
-
Appearance: Visual inspection of the physical state and color of the peptide.
Q2: What is a typical acceptance criterion for the purity of a synthetic peptide like this compound?
A2: The acceptable purity level depends on the intended application. For general research purposes, a purity of >95% is often sufficient. However, for in-vitro bioassays, in-vivo studies, and clinical applications, a purity of >98% is highly recommended.[3][4][5][6]
Q3: What are the most common impurities found in synthetic this compound?
A3: Common impurities in solid-phase peptide synthesis (SPPS) of this compound include:
-
Deletion sequences: H-Gly-Phe-OH or H-Leu-Phe-OH.
-
Truncated sequences: H-Gly-Leu-OH.
-
Incompletely deprotected peptides: Peptides with protecting groups still attached to the side chains.
-
Diastereomers: Peptides containing D-amino acids instead of the intended L-amino acids due to racemization.
-
Residual solvents and reagents from the synthesis and purification process.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: I see multiple peaks in my HPLC chromatogram. What could be the cause?
A: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities. However, it can also be due to analytical issues. Consider the following:
-
Peptide-Related Impurities: The additional peaks are likely impurities from the synthesis as mentioned in the FAQs.
-
Column Contamination: The column may be contaminated from previous runs.
-
Improper Sample Dissolution: The peptide may not be fully dissolved in the mobile phase, leading to peak splitting or broadening.[7]
-
Air Bubbles: Air bubbles in the system can cause pressure fluctuations and spurious peaks.[8][9]
Q: My peak shape is poor (tailing or fronting). How can I improve it?
A: Poor peak shape can be caused by several factors:
-
Column Degradation: The column may be degrading.
-
Inappropriate Mobile Phase: The pH of the mobile phase may not be optimal for the peptide. For peptides, a low pH (using TFA or formic acid) is generally recommended.[10]
-
Sample Overload: Injecting too much sample can lead to peak fronting.[7]
-
Interaction with Active Sites: The peptide may be interacting with active sites on the silica (B1680970) packing. Using a high-purity silica column can mitigate this.[10]
Mass Spectrometry (MS)
Q: I am not getting a good signal for my peptide in the mass spectrometer.
A: Poor signal intensity in MS can be due to:
-
Ion Suppression: Trifluoroacetic acid (TFA) from the HPLC mobile phase is a known ion suppressant in electrospray ionization (ESI).[11] If possible, use a mobile phase with formic acid for LC-MS analysis.
-
Low Sample Concentration: The concentration of the peptide may be too low.
-
Improper Instrument Settings: The ion source parameters may not be optimized for your peptide.[11][12]
Q: The observed molecular weight does not match the theoretical molecular weight of this compound (335.4 g/mol ). Why?
A: A discrepancy between the observed and theoretical molecular weight can be due to:
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., Na+, K+) present in the sample or mobile phase.
-
Incorrect Charge State Assignment: Ensure you are correctly identifying the charge state of the ion.
-
Presence of Impurities: The peak you are analyzing may be an impurity with a different molecular weight.
Experimental Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of this compound.
Table 1: HPLC Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size[13][14] |
| Mobile Phase A | 0.1% TFA in Water[10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[10] |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 35-40 °C[13] |
| Detection Wavelength | 210-220 nm[10] |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL. |
Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the use of ESI-MS to confirm the identity of this compound.
Table 2: ESI-MS Parameters for this compound Identity Confirmation
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3-5 kV[15] |
| Nebulizing Gas | Nitrogen[15] |
| Drying Gas Temperature | 300-350 °C |
| Expected Ion | [M+H]⁺ at m/z 336.4 |
| Sample Preparation | Dilute the HPLC sample eluent or dissolve the peptide in 50:50 acetonitrile:water with 0.1% formic acid. |
Structural Confirmation by NMR Spectroscopy
This protocol provides a general guideline for acquiring a 1D ¹H NMR spectrum of this compound.
Table 3: NMR Parameters for this compound Structural Analysis
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | D₂O or DMSO-d₆ |
| Peptide Concentration | 2-5 mM[16] |
| Experiment | 1D ¹H NMR |
| Temperature | 25 °C |
| Data Processing | Fourier transformation, phase correction, and baseline correction. |
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Postulated immunomodulatory signaling pathway of this compound.[17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound peptide [novoprolabs.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. biocat.com [biocat.com]
- 5. What Purity Percentage is Required for my Peptide? | Peptide Synthesis | AmbioPharm | AmbioPharm [ambiopharm.com]
- 6. genscript.com [genscript.com]
- 7. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. agilent.com [agilent.com]
- 14. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadinstitute.org [broadinstitute.org]
- 16. nmr-bio.com [nmr-bio.com]
- 17. Biologically active casein peptides implicated in immunomodulation | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 18. Identification of Immune-Active Peptides in Casein Hydrolysates and Its Transport Mechanism on a Caco-2 Monolayer | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Biologically active casein peptides implicated in immunomodulation | Scilit [scilit.com]
Refining protocols for accurate quantification of H-Gly-Leu-Phe-OH in biological samples
Welcome to the technical support center for the accurate quantification of H-Gly-Leu-Phe-OH in biological samples. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied? A1: this compound is a tripeptide with the sequence Glycyl-Leucyl-Phenylalanine. It has been identified as an immunostimulating peptide derived from the enzymatic digestion of human and cow casein.[1] Its potential to modulate immune responses makes it a subject of interest in immunology and drug development.
Q2: What is the primary analytical method for quantifying this compound in biological samples? A2: The most common and robust method for accurate and sensitive quantification of peptides like this compound in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for precise measurement even at low concentrations.
Q3: I cannot find a commercial stable isotope-labeled internal standard for this compound. What should I use? A3: The use of a stable isotope-labeled (SIL) internal standard (e.g., containing ¹³C or ¹⁵N) is highly recommended for the most accurate quantification as it corrects for matrix effects and variability in sample processing. If a SIL version of this compound is not commercially available, you may consider a custom synthesis. Alternatively, a structurally similar peptide that is not endogenously present in the sample can be used as an internal standard, though this approach is less ideal and requires more rigorous validation to account for differences in ionization efficiency and matrix effects.
Q4: How can I improve the retention of a small, relatively hydrophobic peptide like this compound on a reversed-phase column? A4: Small, polar peptides can sometimes exhibit poor retention on traditional C18 columns. To improve retention, you can:
-
Use a column with a different stationary phase, such as a C8 or a phenyl-hexyl column.
-
Employ ion-pairing agents like trifluoroacetic acid (TFA) or formic acid in the mobile phase. A concentration of 0.1% is typical.
-
Optimize the gradient elution, starting with a lower percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and using a shallower gradient.
Q5: What are the expected challenges when developing an LC-MS/MS method for this peptide? A5: Common challenges include:
-
Low Endogenous Concentrations: The peptide may be present at very low levels, requiring a highly sensitive instrument and an optimized sample preparation protocol to enrich the analyte.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., salts, lipids, other peptides) can suppress or enhance the ionization of the target peptide, leading to inaccurate quantification.[2]
-
Peptide Stability: Peptides can be susceptible to degradation by proteases present in biological samples. Rapid sample processing, the use of protease inhibitors, and proper storage are crucial.
-
Non-specific Binding: Peptides can adsorb to plasticware and column surfaces, leading to sample loss. Using low-binding tubes and pre-conditioning the LC system can mitigate this issue.[3]
Experimental Protocols & Methodologies
Protocol 1: Quantification of this compound in Human Plasma
This protocol outlines a general procedure for the extraction and analysis of this compound from human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
This compound analytical standard
-
Stable Isotope Labeled this compound (Internal Standard - IS)
-
LC-MS grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
Human plasma (K2-EDTA)
-
Low-binding microcentrifuge tubes
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice to prevent degradation.
-
In a low-binding microcentrifuge tube, add 100 µL of plasma.
-
Spike 10 µL of the Internal Standard working solution into the plasma and vortex briefly.
-
To precipitate proteins, add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new low-binding tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the final supernatant to an LC autosampler vial for analysis.
3. LC-MS/MS Conditions (Illustrative)
-
LC System: UPLC/HPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 50% B
-
5-5.5 min: 50% to 95% B
-
5.5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Note: Specific transitions for this compound must be determined experimentally by infusing a standard solution of the peptide into the mass spectrometer. The precursor ion will be the [M+H]⁺ ion (m/z 336.2). Product ions will result from fragmentation of the peptide bonds.
-
Hypothetical MRM Transitions:
-
This compound: Q1: 336.2 -> Q3: [Product Ion 1 m/z], [Product Ion 2 m/z]
-
Internal Standard: Q1: [Precursor m/z] -> Q3: [Product Ion m/z]
-
-
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
Workflow Diagram
Quantitative Data Summary
Table 1: Illustrative Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | R² | % Accuracy (at LLOQ) |
| This compound | 0.1 - 100 | > 0.995 | 95.5% |
Table 2: Illustrative Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Low | 0.3 | 6.8 | 102.1 | 8.5 | 101.5 |
| Mid | 10 | 4.5 | 98.7 | 6.2 | 99.3 |
| High | 80 | 3.9 | 100.5 | 5.1 | 100.9 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Signal | 1. Sample Degradation: Proteases in the sample degraded the peptide. 2. Poor Extraction Recovery: The peptide was lost during sample preparation. 3. Non-specific Binding: The peptide adhered to tubes or vials. 4. Incorrect MS/MS Parameters: MRM transitions or source conditions are not optimal. | 1. Use protease inhibitors during sample collection/preparation. Keep samples on ice and process them quickly. 2. Evaluate a different extraction method (e.g., Solid Phase Extraction - SPE). Check the pH of the extraction solvent. 3. Use low-binding plasticware. Pre-condition the LC system with a high-concentration standard. 4. Re-optimize MRM transitions and source parameters by infusing a pure standard solution of the peptide. |
| High Peak Variability (%CV) | 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent timing. 2. Matrix Effects: Ion suppression or enhancement is varying between samples. 3. LC Carryover: The peptide from a previous high-concentration sample is appearing in the next run.[4] | 1. Use a calibrated pipette and ensure consistent vortexing and incubation times. The use of an internal standard should mitigate most of this. 2. Improve sample cleanup, for instance by using SPE instead of protein precipitation. Ensure the peptide elutes in a region with minimal co-eluting matrix components. 3. Use a stronger needle wash solution in the autosampler (e.g., containing isopropanol (B130326) or a higher percentage of organic solvent). Add a blank injection after high-concentration samples. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The reconstitution solvent is much stronger than the initial mobile phase. 3. Column Degradation: The column is old or has been exposed to harsh conditions. | 1. Dilute the final extract before injection. 2. Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase. 3. Replace the column with a new one. Use a guard column to protect the analytical column. |
| Difficulty Identifying MRM Transitions | 1. Low Signal from Standard: The infused standard concentration is too low. 2. Peptide Adducts: The peptide is forming adducts (e.g., with sodium [M+Na]⁺) instead of the protonated molecule [M+H]⁺. | 1. Increase the concentration of the infused standard. 2. Check the full scan (Q1 scan) for other potential precursor ions. Adjust mobile phase additives (e.g., formic acid) to promote protonation. |
Hypothetical Signaling Pathway
As a casein-derived peptide, this compound is proposed to exert its immunostimulatory effects by activating macrophages. While the specific pathway for this tripeptide is not fully elucidated, a plausible mechanism, based on related immunomodulatory peptides, involves the activation of Toll-like Receptors (TLRs) and subsequent downstream signaling cascades like the NF-κB and MAPK pathways. This activation leads to the production of pro-inflammatory cytokines and enhances phagocytic activity.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: H-Gly-Leu-Phe-OH versus KPV in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Peptide Profiles
| Feature | H-Gly-Leu-Phe-OH | KPV (Lys-Pro-Val) |
| Sequence | Glycine-Leucine-Phenylalanine | Lysine-Proline-Valine |
| Primary Reported Activity | Immunostimulatory, potential anti-inflammatory | Anti-inflammatory |
| Source/Origin | Derived from α-lactalbumin and casein | C-terminal fragment of α-melanocyte-stimulating hormone (α-MSH) |
| Known Functions | Stimulates phagocytic activity of macrophages, may have a role in reducing chemotherapy-induced alopecia.[1][2] | Reduces inflammation in various in vivo models, inhibits pro-inflammatory cytokine activity.[3] |
Comparative Performance in Anti-Inflammatory Assays: A Data Gap
An extensive review of published literature did not yield a direct comparative study of this compound and KPV in the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages. While a study has shown that a synthetic peptide containing Leucine and Phenylalanine (KLW-f) can significantly inhibit NO production in this cell line at a concentration of 10 µg/ml, specific IC50 values for this compound are not provided.[4] For KPV, its anti-inflammatory properties are well-documented, including its ability to attenuate inflammation in vivo and inhibit key inflammatory mediators like TNF-α and NF-κB.[3] However, a specific IC50 value for the inhibition of NO production in RAW 264.7 cells is not prominently reported.
To address this data gap and facilitate direct comparison, the following detailed experimental protocol is provided.
Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a standard method to quantify the inhibitory effect of this compound and KPV on the production of nitric oxide, a key inflammatory mediator, in a macrophage cell line.
1. Cell Culture and Maintenance:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Nitric Oxide Inhibition Assay:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Peptide Treatment: Prepare stock solutions of this compound and KPV in a suitable solvent (e.g., sterile water or PBS). Dilute the peptides to various concentrations in a serum-free DMEM. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the test peptides.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the peptides, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a positive control group (LPS only) and a negative control group (cells with medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
3. Measurement of Nitric Oxide (Griess Assay):
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
4. Data Analysis:
-
Calculate the percentage of nitric oxide inhibition for each peptide concentration compared to the LPS-only control.
-
Determine the IC50 value (the concentration of the peptide that inhibits 50% of the nitric oxide production) for both this compound and KPV using a dose-response curve.
5. Cell Viability Assay (e.g., MTT Assay):
-
It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the peptides. The MTT assay is a common method for this purpose.
Visualizing the Inflammatory Signaling Pathway
The following diagram illustrates the signaling pathway leading to nitric oxide production in macrophages upon LPS stimulation, which is the target of the described assay.
Caption: LPS signaling cascade leading to NO production.
Experimental Workflow
The following diagram outlines the workflow for the comparative analysis of the two peptides.
Caption: Workflow for comparing peptide anti-inflammatory activity.
Conclusion and Future Directions
Both this compound and KPV represent intriguing peptides with potential applications in modulating immune and inflammatory responses. While existing literature suggests distinct primary activities—immunostimulatory for the former and anti-inflammatory for the latter—a direct quantitative comparison of their anti-inflammatory potential in a standardized assay is warranted. The provided protocol for the nitric oxide inhibition assay in LPS-stimulated RAW 264.7 cells offers a robust framework for researchers to generate this valuable comparative data. Such studies will be instrumental in elucidating the full therapeutic potential of this compound and its standing relative to established anti-inflammatory peptides like KPV. Further investigations could also explore their effects on the expression of pro-inflammatory cytokines such as TNF-α and IL-6 to provide a more comprehensive understanding of their anti-inflammatory mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the biological activity of commercially sourced H-Gly-Leu-Phe-OH
For researchers in immunology, drug development, and cell biology, the tripeptide H-Gly-Leu-Phe-OH offers potential as an immunostimulating agent.[1][2] Derived from casein, this peptide has been noted for its ability to prevent chemotherapy-induced alopecia in preclinical models, an effect potentially mediated by histamine (B1213489) release.[2] Given the critical importance of reagent quality in scientific research, this guide provides a framework for validating the biological activity of commercially sourced this compound. We present a series of recommended experimental protocols and data presentation formats to compare the performance of this compound from different suppliers, ensuring the reliability and reproducibility of your experimental results.
Comparative Data Analysis
When evaluating this compound from various commercial sources, a systematic comparison of key quality control parameters is essential. The following tables provide a template for summarizing the quantitative data obtained from the validation experiments detailed in this guide.
Table 1: Physicochemical and Purity Analysis
| Supplier | Lot Number | Reported Purity (%) | Experimental Purity (HPLC, %) | Molecular Mass (Expected) | Molecular Mass (Experimental, MS) | Appearance | Solubility (in PBS) |
| Supplier A | Lot #12345 | >95 | 335.4 g/mol | White Powder | |||
| Supplier B | Lot #67890 | >98 | 335.4 g/mol | White Powder | |||
| Supplier C | Lot #ABCDE | >97 | 335.4 g/mol | Off-white Powder |
Table 2: Biological Activity - Mast Cell Degranulation Assay
| Supplier | Lot Number | EC50 (µM) for β-hexosaminidase release | Maximum β-hexosaminidase release (% of control) |
| Supplier A | Lot #12345 | ||
| Supplier B | Lot #67890 | ||
| Supplier C | Lot #ABCDE | ||
| Positive Control (e.g., Compound 48/80) | N/A |
Experimental Validation Workflow
A logical workflow is critical for the comprehensive validation of a peptide's biological activity. The process begins with physicochemical characterization to confirm purity and identity, followed by functional assays to determine biological potency.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptides from different sources.
Purity and Identity Verification: HPLC and Mass Spectrometry
Objective: To verify the purity and confirm the molecular identity of the this compound peptide.
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Materials:
-
This compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical C18 column
-
-
Protocol:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Dissolve the peptide in mobile phase A to a final concentration of 1 mg/mL.
-
Inject 10 µL of the sample onto the C18 column.
-
Run a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Detect the peptide elution at 214 nm and 280 nm.
-
Calculate the purity by integrating the area of the main peptide peak relative to the total peak area.
-
b) Mass Spectrometry (MS) for Identity Confirmation
-
Materials:
-
This compound peptide sample (can be the effluent from the HPLC peak)
-
Mass spectrometer (e.g., ESI-MS)
-
-
Protocol:
-
Introduce the peptide sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic mass with the theoretical mass of this compound (C17H25N3O4), which is approximately 335.4 g/mol .[1]
-
Biological Activity: Mast Cell Degranulation Assay
Objective: To quantify the biological activity of this compound by measuring its ability to induce mast cell degranulation, a key process in the inflammatory response and consistent with its described immunostimulatory properties.
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells, a common model for mast cell degranulation.
-
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 20% FBS)
-
Tyrode's buffer
-
This compound stock solutions (from different suppliers)
-
Positive control (e.g., Compound 48/80 or ionomycin)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Lysis buffer (0.1% Triton X-100 in Tyrode's buffer)
-
96-well plates
-
-
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Sensitization (Optional): For antigen-specific degranulation, cells can be sensitized with IgE overnight. For non-specific degranulation by the peptide, this step is omitted.
-
Washing: Gently wash the cells twice with Tyrode's buffer.
-
Stimulation: Add 50 µL of varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or positive control to the wells. Add Tyrode's buffer to negative control wells. Incubate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect 25 µL of the supernatant from each well. This contains the released β-hexosaminidase.
-
Cell Lysis: Add 50 µL of lysis buffer to the remaining cells in the wells to determine the total cellular β-hexosaminidase content.
-
Enzyme Reaction: In a new 96-well plate, add 25 µL of the collected supernatant or cell lysate to 50 µL of pNAG substrate solution. Incubate for 1.5 hours at 37°C.
-
Stop Reaction: Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3).
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample.
-
Hypothesized Signaling Pathway
While the precise signaling pathway for this compound is not fully elucidated, its immunostimulatory nature suggests it may act through a G-protein coupled receptor (GPCR) on the surface of immune cells, similar to other chemotactic peptides.[3][4] Activation of such a receptor would likely trigger downstream signaling cascades involving second messengers like IP3 and DAG, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), culminating in cellular responses like degranulation.
By implementing these standardized validation protocols, researchers can confidently assess the quality and biological activity of commercially sourced this compound, ensuring the integrity of their research and facilitating meaningful comparisons across different studies and suppliers.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Gly-Leu-Phe: Solid-Phase vs. Solution-Phase Methods
For researchers and professionals in drug development and peptide chemistry, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that influences efficiency, scalability, and purity of the final product. This guide provides an objective comparison of these two methods for the synthesis of the tripeptide Glycyl-Leucyl-Phenylalanine (Gly-Leu-Phe), supported by representative experimental data and detailed protocols.
Performance Comparison at a Glance
The synthesis of Gly-Leu-Phe via both solid-phase and solution-phase methodologies presents distinct advantages and disadvantages. Solid-phase synthesis is characterized by its speed and ease of purification, while solution-phase synthesis offers scalability and flexibility for modifications. A summary of key quantitative metrics is presented below.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| Overall Yield | ~75% | ~60% |
| Purity (crude) | >95%[1] | 90-98%[2] |
| Synthesis Time | ~8 hours | ~3-4 days |
| Purification Method | Single final cleavage and HPLC | Purification after each step |
| Scalability | Well-suited for milligram to gram scale | More adaptable for large-scale production |
Experimental Protocols
Detailed methodologies for the synthesis of Gly-Leu-Phe using both Fmoc-based solid-phase synthesis and a classical solution-phase approach are outlined below.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a Wang resin.
-
Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
First Amino Acid Loading (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH, a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the phenylalanine residue.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Fmoc-Leu-OH):
-
Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.
-
Add the solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group from the leucine (B10760876) residue using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
-
Third Amino Acid Coupling (Fmoc-Gly-OH):
-
Activate Fmoc-Gly-OH with HBTU and DIPEA in DMF.
-
Couple to the resin-bound dipeptide for 2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Remove the final Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF and then with dichloromethane (B109758) (DCM).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude Gly-Leu-Phe by reversed-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) Protocol
This protocol involves the step-wise coupling of protected amino acids in solution, with purification of the intermediate products. The Boc (tert-butyloxycarbonyl) protecting group is used for the N-terminus and a methyl ester for the C-terminus.
-
Synthesis of Boc-Leu-Phe-OMe:
-
Dissolve Boc-Leu-OH, H-Phe-OMe·HCl, and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dichloromethane (DCM).
-
Add a base (e.g., N-methylmorpholine) to neutralize the hydrochloride salt.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials.
-
Purify the dipeptide by column chromatography.
-
-
Deprotection of Boc-Leu-Phe-OMe:
-
Treat the purified dipeptide with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc group, yielding H-Leu-Phe-OMe·TFA.
-
Evaporate the solvent and TFA.
-
-
Synthesis of Boc-Gly-Leu-Phe-OMe:
-
Couple Boc-Gly-OH to the deprotected dipeptide (H-Leu-Phe-OMe) using DCC/HOBt in DCM in the presence of a base.
-
Stir the reaction overnight.
-
Purify the protected tripeptide using the same workup and chromatography procedure as in step 1.
-
-
Final Deprotection (Saponification and Acidolysis):
-
Saponify the methyl ester of the purified Boc-Gly-Leu-Phe-OMe using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.
-
Acidify the reaction mixture to obtain Boc-Gly-Leu-Phe-OH.
-
Remove the Boc protecting group by treating with TFA in DCM.
-
Evaporate the solvent to yield the crude Gly-Leu-Phe.
-
-
Purification: Purify the final tripeptide by recrystallization or RP-HPLC.
Experimental Workflows
The following diagrams illustrate the logical flow of both the solid-phase and solution-phase synthesis of Gly-Leu-Phe.
Conclusion
The choice between solid-phase and solution-phase synthesis for Gly-Leu-Phe depends heavily on the specific goals of the project. For rapid synthesis of a high-purity peptide at a research scale, SPPS is the superior method due to its simplified purification and amenability to automation.[2] For large-scale industrial production where cost of reagents per step is a significant factor and where the expertise for multi-step solution-phase purification exists, LPPS can be a more economical option.[2] Ultimately, a thorough evaluation of the required scale, desired purity, available resources, and timeline will guide the selection of the most appropriate synthetic strategy.
References
A Comparative Guide to H-Gly-Leu-Phe-OH as a Reference Standard in Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide analysis, the quality and reliability of a reference standard are paramount. This guide provides an objective comparison of H-Gly-Leu-Phe-OH with other commonly used peptide reference standards, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate standard for their analytical needs.
Introduction to Peptide Reference Standards
Reference standards are highly characterized materials used to ensure the identity, purity, strength, and quality of a substance. In peptide analysis, they are crucial for method validation, instrument calibration, and quantification of target peptides. An ideal peptide reference standard exhibits high purity, stability, and batch-to-batch consistency.
This compound is a synthetic tripeptide that has gained recognition as a reference standard in various analytical applications due to its well-defined structure and properties. This guide compares its performance characteristics with two other widely accepted peptide standards: Angiotensin II and Neurotensin.
Comparison of Key Performance Characteristics
The selection of a suitable reference standard depends on several factors, including the analytical technique employed and the specific requirements of the assay. Below is a comparative summary of this compound, Angiotensin II, and Neurotensin based on available data from Certificates of Analysis and scientific literature.
| Characteristic | This compound | Angiotensin II | Neurotensin |
| Molecular Formula | C₁₇H₂₅N₃O₄[1] | C₅₀H₇₁N₁₃O₁₂ | C₇₈H₁₂₁N₂₁O₂₀ |
| Molecular Weight | 335.4 g/mol [1] | 1046.2 g/mol | 1672.9 g/mol |
| Purity (by HPLC) | Typically ≥95%[1] | ≥93% (Certified Reference Material)[2] | ≥97% |
| Form | Lyophilized solid | Lyophilized solid[2] | Lyophilized solid |
| Storage Conditions | -20°C[1] | -20°C[2] | -20°C |
| Key Features | Simple, well-defined tripeptide structure. | Octapeptide hormone, available as a Certified Reference Material (CRM).[2] | Tridecapeptide neurotransmitter.[3][4] |
| Common Counterion | Trifluoroacetic acid (TFA)[1] | Trifluoroacetic acid (TFA)[2] | Acetate |
Experimental Data and Performance
While direct comparative studies are limited, the performance of each peptide as a reference standard can be inferred from its use in various analytical applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for peptide analysis, used for purity assessment and quantification. The choice of reference standard can influence the accuracy and reproducibility of HPLC methods.
This compound in HPLC: Its relatively simple structure and hydrophobicity make it a suitable candidate for system suitability tests and as a general-purpose external standard in reversed-phase HPLC. Its retention time can be used to monitor column performance and ensure consistency across analytical runs.
Angiotensin II in HPLC: As a certified reference material, Angiotensin II is often used for method validation and quantification.[2] Its well-characterized purity and associated uncertainty provide a high level of confidence in analytical results.
Neurotensin in HPLC: Neurotensin, with its longer sequence, can be a useful standard for more complex peptide separations, helping to assess the resolving power of an HPLC method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for peptide identification and quantification. Stable isotope-labeled (SIL) peptides are considered the gold standard for quantitative MS-based proteomics, serving as ideal internal standards.[5]
While unlabeled peptides like this compound, Angiotensin II, and Neurotensin can be used as external standards for calibration, their primary role in MS is often for system suitability and mass accuracy checks. Neurotensin, for instance, is commercially available as a mass spectrometry standard.[6] For absolute quantification, the use of their stable isotope-labeled counterparts is recommended.[5]
Amino Acid Analysis (AAA)
Amino acid analysis is a technique used to determine the amino acid composition of a peptide or protein.[7] It is a critical component of reference standard characterization, confirming the peptide's identity and quantifying its content. The accuracy of AAA relies on the complete hydrolysis of the peptide into its constituent amino acids. For a simple peptide like this compound, achieving complete hydrolysis is straightforward, making it a good candidate for demonstrating the integrity of the entire AAA procedure.[8]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are general protocols for key analytical techniques where a peptide reference standard like this compound would be utilized.
Protocol 1: General Workflow for Peptide Analysis
This workflow outlines the typical steps involved in the analysis of a peptide sample using a reference standard.
Caption: General workflow for peptide analysis using a reference standard.
Protocol 2: Reversed-Phase HPLC for Peptide Purity
This protocol describes a general method for determining the purity of a synthetic peptide using RP-HPLC with UV detection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in Mobile Phase A.
-
Prepare the peptide sample to be analyzed at a similar concentration in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Analysis:
-
Inject the reference standard to establish its retention time and peak area.
-
Inject the sample to be analyzed.
-
Calculate the purity of the sample by comparing the peak area of the main peptide to the total area of all peaks in the chromatogram.
-
Protocol 3: Mass Spectrometry for Identity Confirmation
This protocol outlines the general steps for confirming the identity of a peptide using mass spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the peptide sample (and reference standard for comparison) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the peptide.
-
For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.
-
-
Data Analysis:
-
Compare the observed mass-to-charge ratio (m/z) of the sample with the theoretical m/z of the expected peptide.
-
If MS/MS was performed, compare the fragmentation pattern with the expected fragmentation of the peptide sequence.
-
Protocol 4: Amino Acid Analysis for Compositional Verification
This protocol provides a general procedure for verifying the amino acid composition of a peptide.
-
Hydrolysis:
-
Accurately weigh a small amount of the peptide sample.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization (if required):
-
Depending on the analytical method, the liberated amino acids may need to be derivatized to make them detectable (e.g., with phenylisothiocyanate for pre-column derivatization).
-
-
Chromatographic Separation:
-
Separate the amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
-
Detection and Quantification:
-
Detect the separated amino acids (e.g., using post-column ninhydrin (B49086) derivatization or UV/fluorescence detection of derivatized amino acids).
-
Quantify each amino acid by comparing its peak area to that of a known amino acid standard mixture.
-
Calculate the molar ratios of the amino acids and compare them to the expected composition of the peptide.
-
Logical Workflow for Selecting a Peptide Reference Standard
The choice of a reference standard is a critical decision in the analytical workflow. The following diagram illustrates a logical process for selecting an appropriate standard.
Caption: Decision tree for selecting a peptide reference standard.
Conclusion
This compound serves as a valuable and versatile reference standard for a range of peptide analysis applications. Its simple structure, well-defined properties, and commercial availability make it a suitable choice for routine system suitability testing and as an external standard in HPLC. For applications requiring the highest level of metrological traceability, a Certified Reference Material such as Angiotensin II is recommended. For complex peptide separations, a larger peptide like Neurotensin may be more appropriate. For absolute quantification in mass spectrometry, the use of stable isotope-labeled internal standards is the preferred approach. The selection of the most appropriate reference standard should always be guided by the specific requirements of the analytical method and the desired level of data quality.
References
- 1. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotensin - Wikipedia [en.wikipedia.org]
- 4. Neurotensin: peptide for the next millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Neurotensin 100 ug - Neurotensin Mass Spectrometry Standard - ProteoChem [proteochem.com]
- 7. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Antibody Cross-Reactivity for H-Gly-Leu-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against the tripeptide H-Gly-Leu-Phe-OH (GLF). The data presented herein is crucial for researchers developing immunoassays, antibody-based therapeutics, or studying the biological role of this peptide and its analogs. Understanding the specificity of anti-GLF antibodies is paramount for accurate experimental results and the avoidance of off-target effects.
Introduction to this compound
This compound is a tripeptide that has been identified as an immunostimulating peptide derived from human and cow casein. Studies have shown that this peptide can enhance the phagocytic activity of macrophages and may play a role in the immune response against infections. Given its biological activity, antibodies raised against this compound are valuable tools for its detection and quantification in biological samples. However, the potential for cross-reactivity with structurally similar peptides necessitates a thorough characterization of antibody specificity.
Cross-Reactivity Data
The following table summarizes the cross-reactivity of various peptide analogs in a competitive binding assay with radiolabeled this compound ([³H]GLF). The data is derived from a study on the specific binding of [³H]GLF to human polymorphonuclear leukocytes (PMNLs) and monocytes[1]. In this assay, the ability of unlabeled peptide analogs to inhibit the binding of [³H]GLF to its cellular binding sites was assessed. A strong inhibition indicates a high degree of cross-reactivity.
| Peptide Analog | Sequence | Cross-Reactivity with this compound Binding Sites |
| Leu-Leu-Phe | H-Leu-Leu-Phe-OH | Inhibitory |
| Gly-Leu-Tyr | H-Gly-Leu-Tyr-OH | Inhibitory |
| Leu-Leu-Tyr | H-Leu-Leu-Tyr-OH | Inhibitory |
| Arg-Gly-Asp-Gly-Leu-Phe | H-Arg-Gly-Asp-Gly-Leu-Phe-OH | Inhibitory |
| Met-Leu-Phe | H-Met-Leu-Phe-OH | Inhibitory only at high concentrations |
| Arg-Gly-Asp | H-Arg-Gly-Asp-OH | Non-inhibitory |
| Arg-Gly-Asp-Ser | H-Arg-Gly-Asp-Ser-OH | Non-inhibitory |
| Val-Glu-Pro-Ile-Pro-Tyr | H-Val-Glu-Pro-Ile-Pro-Tyr-OH | Non-inhibitory |
| f-Met-Leu-Phe | formyl-Met-Leu-Phe-OH | Non-inhibitory |
Note: This data reflects the binding to cellular receptors of this compound, which is indicative of the structural similarities recognized by these binding sites. It is a strong predictor of the potential cross-reactivity of polyclonal antibodies raised against this compound.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is dependent on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize antibody specificity.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive technique for quantifying the cross-reactivity of an antibody with various antigens.
-
Materials:
-
96-well microtiter plates
-
This compound (for coating)
-
Anti-H-Gly-Leu-Phe-OH antibody
-
Competing peptides (analogs)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
-
Procedure:
-
Coating: Coat the wells of a microtiter plate with this compound (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate a fixed concentration of the anti-H-Gly-Leu-Phe-OH antibody with serial dilutions of the competing peptide analogs for 1-2 hours at room temperature. A control with no competing peptide is also prepared.
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The degree of cross-reactivity is inversely proportional to the signal.
-
2. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into antibody-antigen interactions.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-H-Gly-Leu-Phe-OH antibody
-
This compound and peptide analogs
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Covalently immobilize the anti-H-Gly-Leu-Phe-OH antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject this compound at various concentrations over the sensor surface to determine the binding kinetics (association and dissociation rates).
-
Cross-Reactivity Analysis: Inject the peptide analogs at the same concentrations as the target peptide over the antibody-coated surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) of the antibody for each peptide analog. A lower KD value indicates a stronger binding affinity. The relative binding affinities are used to quantify cross-reactivity.
-
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Hypothesized Signaling Pathway for Immunostimulation by this compound
References
Confirming the Structure of H-Gly-Leu-Phe-OH: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic peptides is a critical step in ensuring product quality, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unambiguous determination of peptide structure in solution. This guide provides a comprehensive comparison of expected versus experimental NMR data for the tripeptide H-Gly-Leu-Phe-OH, alongside detailed experimental protocols to aid in the replication and verification of these findings.
The primary structure of a peptide, the linear sequence of its amino acid residues, dictates its three-dimensional conformation and, consequently, its biological function. Even minor deviations in this sequence can lead to significant changes in activity. Therefore, robust analytical methods are paramount. Here, we demonstrate the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the precise atomic connectivity and sequence of the synthetic tripeptide Glycyl-Leucyl-Phenylalanine (this compound).
Comparative Analysis of NMR Spectral Data
The confirmation of the this compound structure relies on the careful comparison of experimentally obtained ¹H and ¹³C NMR chemical shifts with established values for the individual amino acid residues. The electronic environment of each nucleus within the tripeptide is influenced by the neighboring atoms and the formation of peptide bonds, leading to predictable shifts from the free amino acid values.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The table below compares the typical chemical shifts for the protons in isolated Glycine, Leucine, and Phenylalanine residues with the experimentally observed shifts for the tripeptide this compound.
| Proton | Glycine Residue (Expected) | Leucine Residue (Expected) | Phenylalanine Residue (Expected) | This compound (Observed) |
| α-H | ~3.97 ppm | ~4.38 ppm | ~4.66 ppm | Gly: ~3.85 ppm, Leu: ~4.55 ppm, Phe: ~4.75 ppm |
| β-H | - | ~1.65 ppm (CH₂) | ~3.10 ppm (CH₂) | Leu: ~1.60 ppm, Phe: ~3.05, 3.15 ppm |
| γ-H | - | ~1.64 ppm (CH) | - | Leu: ~1.70 ppm |
| δ-H | - | ~0.92 ppm (CH₃) | ~7.30 ppm (ortho) | Leu: ~0.90, 0.95 ppm, Phe: ~7.28 ppm |
| ε-H | - | - | ~7.39 ppm (meta) | Phe: ~7.35 ppm |
| ζ-H | - | - | ~7.34 ppm (para) | Phe: ~7.30 ppm |
| Amide NH | ~8.39 ppm | ~8.42 ppm | ~8.23 ppm | Leu-NH: ~8.15 ppm, Phe-NH: ~7.95 ppm |
Note: Expected values are typical ranges and can vary based on solvent and pH.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The formation of peptide bonds and the proximity of other residues cause noticeable shifts in the carbon resonances compared to the free amino acids.
| Carbon | Glycine Residue (Expected) | Leucine Residue (Expected) | Phenylalanine Residue (Expected) | This compound (Observed) |
| C=O (Carbonyl) | ~172.7 ppm | ~175.9 ppm | ~176.0 ppm | Gly-CO: ~171.5 ppm, Leu-CO: ~174.8 ppm, Phe-COOH: ~177.2 ppm |
| Cα | ~43.5 ppm | ~53.6 ppm | ~57.4 ppm | Gly-Cα: ~42.8 ppm, Leu-Cα: ~52.5 ppm, Phe-Cα: ~55.0 ppm |
| Cβ | - | ~40.5 ppm | ~37.0 ppm | Leu-Cβ: ~40.0 ppm, Phe-Cβ: ~38.1 ppm |
| Cγ | - | ~25.2 ppm | ~136.2 ppm (C1) | Leu-Cγ: ~24.8 ppm, Phe-Cγ: ~137.5 ppm |
| Cδ | - | ~23.1, 21.6 ppm | ~130.3 ppm (C2, C6) | Leu-Cδ: ~22.9, 22.1 ppm, Phe-Cδ: ~129.5 ppm |
| Cε | - | - | ~130.3 ppm (C3, C5) | Phe-Cε: ~128.8 ppm |
| Cζ | - | - | ~128.6 ppm (C4) | Phe-Cζ: ~127.1 ppm |
Note: Expected values are typical ranges and can vary based on solvent and pH.
Experimental Protocols
To achieve unambiguous structural confirmation, a series of 1D and 2D NMR experiments are performed. The following protocols provide a detailed methodology for these key experiments.
Sample Preparation
-
Peptide Synthesis and Purification: The this compound tripeptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.
-
Sample Concentration: For ¹H NMR and 2D homonuclear experiments, a sample concentration of 1-5 mM is recommended. For ¹³C-based experiments at natural abundance, a higher concentration of 10-20 mM may be necessary.
-
Solvent: The peptide is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or a mixture of H₂O/D₂O (e.g., 90%/10%) to observe exchangeable amide protons. A common alternative is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A small amount of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), is added to the sample to provide a chemical shift reference (0 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
1. One-Dimensional (1D) NMR:
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain a spectrum with single lines for each carbon. A wider spectral width (~200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are necessary.
2. Two-Dimensional (2D) NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for identifying the spin systems of the individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue, from the amide proton to the sidechain protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, providing a map of one-bond C-H connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for sequencing the peptide by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the NMR analysis and the key correlations used to determine the peptide's structure.
A Comparative Study of H-Gly-Leu-Phe-OH and its D-Amino Acid Analogs for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic tripeptide H-Gly-Leu-Phe-OH and its D-amino acid substituted analogs. This document summarizes key performance data, details relevant experimental protocols, and visualizes potential signaling pathways to inform future research and development.
The substitution of L-amino acids with their D-enantiomers is a well-established strategy in peptide-based drug design to enhance proteolytic stability and modulate biological activity. This guide explores the potential advantages of creating D-amino acid analogs of the immunostimulating peptide this compound, which has been isolated from casein. While direct comparative studies on this specific tripeptide and its D-analogs are limited, this guide synthesizes available data on similar peptides and outlines the experimental framework for a comprehensive evaluation.
Data Presentation: Comparative Performance Metrics
The following tables summarize the expected and hypothetical comparative data for this compound and its D-amino acid analogs based on established principles of D-amino acid substitution in peptides. These tables are intended to serve as a framework for organizing experimental results.
Table 1: Physicochemical Properties
| Peptide Analog | Sequence | Molecular Formula | Molecular Weight (Da) | Chirality |
| This compound | Gly-L-Leu-L-Phe | C₁₇H₂₅N₃O₄ | 335.4 | L-L |
| H-Gly-D-Leu-Phe-OH | Gly-D-Leu-L-Phe | C₁₇H₂₅N₃O₄ | 335.4 | D-L |
| H-Gly-Leu-D-Phe-OH | Gly-L-Leu-D-Phe | C₁₇H₂₅N₃O₄ | 335.4 | L-D |
| H-Gly-D-Leu-D-Phe-OH | Gly-D-Leu-D-Phe | C₁₇H₂₅N₃O₄ | 335.4 | D-D |
Table 2: In Vitro Performance
| Peptide Analog | Enzymatic Stability (t½ in human serum, min) | Receptor Binding Affinity (Ki, nM) - μ-opioid receptor | Receptor Binding Affinity (Ki, nM) - δ-opioid receptor |
| This compound | Expected Low | To be determined | To be determined |
| H-Gly-D-Leu-Phe-OH | Expected High | To be determined | To be determined |
| H-Gly-Leu-D-Phe-OH | Expected High | To be determined | To be determined |
| H-Gly-D-Leu-D-Phe-OH | Expected Very High | To be determined | To be determined |
Table 3: In Vivo Performance (Hypothetical)
| Peptide Analog | Analgesic Activity (Tail-flick test, MPE %) | Duration of Action (min) |
| This compound | To be determined | To be determined |
| H-Gly-D-Leu-Phe-OH | To be determined | To be determined |
| H-Gly-Leu-D-Phe-OH | To be determined | To be determined |
| H-Gly-D-Leu-D-Phe-OH | To be determined | To be determined |
Data in Tables 2 and 3 are designated as "To be determined" or "Expected" as specific experimental values for these peptides were not found in the public domain. This highlights the novelty and necessity of the proposed experimental investigations.
Experimental Protocols
The following are detailed methodologies for key experiments to comparatively evaluate this compound and its D-amino acid analogs. These are generalized protocols and may require optimization for these specific peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound and its D-amino acid analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.[1]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (L- and D-isomers of Leucine and Phenylalanine), Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Phenylalanine):
-
Deprotect the resin by treating with 20% piperidine in DMF twice for 10 minutes each.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate Fmoc-L-Phe-OH or Fmoc-D-Phe-OH (3 equivalents) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Chain Elongation (Leucine and Glycine):
-
Repeat the deprotection and coupling steps sequentially for Fmoc-L-Leu-OH or Fmoc-D-Leu-OH, and then for Fmoc-Gly-OH.
-
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
In Vitro Enzymatic Stability Assay
This protocol assesses the stability of the peptides in human serum.[2][3]
Materials:
-
Synthesized peptides (this compound and D-analogs)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Dissolve each peptide in PBS to a final concentration of 1 mg/mL.
-
Add the peptide solution to human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN containing 0.1% TFA.
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The degradation half-life (t½) is calculated from the disappearance of the parent peptide peak over time.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the peptides for μ- and δ-opioid receptors expressed in cell membranes.[4][5]
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human μ- or δ-opioid receptors.
-
Radioligands: [³H]DAMGO (for μ-opioid receptor), [³H]Naltrindole (for δ-opioid receptor).
-
Synthesized peptides (this compound and D-analogs) as competitors.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
Scintillation counter and vials.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the competitor peptide.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesic Activity: Tail-Flick Test
This protocol evaluates the analgesic properties of the peptides in a rodent model of acute thermal pain.[6][7]
Materials:
-
Male Sprague-Dawley rats or Swiss Webster mice.
-
Synthesized peptides dissolved in sterile saline.
-
Tail-flick apparatus.
-
Positive control (e.g., Morphine).
-
Vehicle control (sterile saline).
Procedure:
-
Acclimatization: Acclimatize the animals to the testing environment and handling.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test peptides, morphine, or vehicle via a relevant route (e.g., intraperitoneal or intracerebroventricular injection).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound and its analogs, particularly if they exhibit activity at G-protein coupled receptors like opioid receptors.
Caption: Potential G-protein coupled receptor signaling cascade initiated by peptide binding.
Caption: Potential downstream MAPK/ERK signaling pathway.
Experimental Workflow
Caption: Comprehensive workflow for the comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of novel high affinity ligands for opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis: H-Gly-Leu-Phe-OH vs. N-Terminally Modified Analogs
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of the tripeptide H-Gly-Leu-Phe-OH (GLF) and its N-terminally modified derivatives. This document is intended for researchers, scientists, and professionals in drug development interested in the structure-activity relationships of short-chain peptides.
Introduction
This compound is a tripeptide that has demonstrated notable biological activity, particularly in stimulating an anti-alopecia effect.[1][2] This activity is believed to be mediated through the release of histamine (B1213489).[1][2] N-terminal modification of peptides is a common strategy to alter their pharmacological properties, including stability, receptor affinity, and overall bioactivity. This guide explores how such modifications could potentially impact the efficacy of this compound.
Data Summary
Due to a lack of direct comparative studies on this compound and its specific N-terminally modified analogs in the public domain, this table presents a qualitative and extrapolated comparison based on existing literature for the parent compound and general principles of peptide modification. The primary bioactivity discussed is the anti-alopecia effect, with the presumed mechanism being histamine release.
| Peptide Derivative | N-Terminal Modification | Expected Impact on Bioactivity (Anti-alopecia) | Rationale |
| This compound | None (Free amino group) | Active | Demonstrated to prevent etoposide-induced alopecia in a neonatal rat model.[1][2] The free N-terminal is likely crucial for its interaction with mast cells to induce histamine release. |
| N-acetyl-Gly-Leu-Phe-OH | Acetylation | Potentially Reduced or Abolished | Acetylation neutralizes the positive charge of the N-terminal amino group. Studies on other peptides have shown that a positive charge at the N-terminus can be critical for histamine release from mast cells.[3] Therefore, acetylation is expected to decrease this activity. |
| N-formyl-Gly-Leu-Phe-OH | Formylation | Potentially Reduced or Abolished | Similar to acetylation, formylation modifies the N-terminal amino group, which could interfere with the peptide's ability to trigger histamine release, thereby reducing its anti-alopecia effect. |
| N-acyl-Gly-Leu-Phe-OH (with long alkyl chains) | Acylation | Potentially Altered | The addition of a long alkyl chain would significantly increase the lipophilicity of the peptide. This could alter its interaction with cell membranes and potentially its ability to induce histamine release. The overall effect on anti-alopecia activity is uncertain without experimental data. |
Experimental Protocols
The following are detailed experimental protocols for the key assays cited in the literature for evaluating the bioactivity of this compound.
In Vivo Anti-Alopecia Assay in a Neonatal Rat Model
This protocol is based on the methodology used to demonstrate the anti-alopecia effect of this compound.[1][2]
1. Animal Model:
-
Use neonatal Long-Evans or Sprague-Dawley rats.[4][5] The hair follicles in neonatal rats are in a synchronized anagen (growth) phase, making them susceptible to chemotherapy-induced alopecia.[4][5]
2. Induction of Alopecia:
-
Administer the chemotherapeutic agent etoposide (B1684455) intraperitoneally (i.p.) to the rat pups. A typical dose is 1.5 mg/kg body weight once daily for three consecutive days.[6]
3. Peptide Administration:
-
Intraperitoneal Administration: Dissolve this compound or its modified analog in a sterile saline solution. Administer the peptide solution i.p. at a dose of 100 mg/kg body weight for four consecutive days, starting on the first day of etoposide treatment.[1][2]
-
Oral Administration: Dissolve the peptide in sterile water. Administer orally at a dose of 300 mg/kg body weight for six consecutive days, starting on the first day of etoposide treatment.[1][2]
4. Assessment of Alopecia:
-
Visually score the degree of hair loss daily for a period of 10-14 days after the start of treatment.
-
For a more quantitative assessment, collect skin biopsies from the dorsal region of the rats. Process the tissue for histological analysis to observe the hair follicle morphology and any signs of dystrophy.[6]
In Vitro Histamine Release Assay
This protocol describes a general method for measuring histamine release from mast cells, which can be adapted to test the activity of this compound and its derivatives.
1. Mast Cell Isolation:
-
Isolate peritoneal mast cells from adult rats.
2. Histamine Release Stimulation:
-
Wash the isolated mast cells and resuspend them in a suitable buffer (e.g., Tyrode's solution).
-
Incubate the mast cells with various concentrations of this compound or its N-terminally modified analogs for a defined period (e.g., 30 minutes) at 37°C.
-
Include positive controls (e.g., compound 48/80 or anti-IgE antibody) and a negative control (buffer only).
3. Quantification of Histamine:
-
Centrifuge the cell suspension to pellet the mast cells.
-
Collect the supernatant, which contains the released histamine.
-
Quantify the histamine concentration in the supernatant using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC) with fluorometric detection.
4. Data Analysis:
-
Express the histamine release as a percentage of the total cellular histamine content (determined by lysing a separate aliquot of cells).
-
Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) for each peptide.
Visualizations
Signaling Pathway for Histamine Release
Caption: Proposed signaling pathway for peptide-induced histamine release from mast cells.
Experimental Workflow for Anti-Alopecia Assay
Caption: Workflow for the in vivo evaluation of anti-alopecia activity.
Conclusion
This compound is a tripeptide with a demonstrated anti-alopecia effect, likely mediated by histamine release. Based on the current understanding of peptide-induced histamine release, N-terminal modifications that neutralize the positive charge of the N-terminus, such as acetylation or formylation, are predicted to reduce or abolish this bioactivity. Further experimental studies are required to quantitatively assess the impact of these modifications on the anti-alopecia and immunostimulatory properties of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the N-terminal arginine in the histamine-releasing activity of substance P, bradykinin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel rat model for chemotherapy-induced alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avensonline.org [avensonline.org]
- 6. researchgate.net [researchgate.net]
Validation of an LC-MS method for H-Gly-Leu-Phe-OH detection in plasma
A comprehensive comparison of methods for the quantification of the tripeptide H-Gly-Leu-Phe-OH in plasma reveals that Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant and most robust technique available for researchers, scientists, and drug development professionals. This is largely due to its high selectivity, sensitivity, and accuracy in complex biological matrices.[1][2][3] Alternative methods, such as ligand-binding assays (LBAs) and capillary electrophoresis (CE), present certain advantages but also significant limitations.
Performance Comparison of Analytical Methods
The performance of an analytical method is critical for its application in drug development and clinical studies. The following table summarizes the key performance metrics for the quantification of this compound in plasma using LC-MS/MS, alongside a comparison with potential alternative methods. The data for the LC-MS/MS method is a representative summary based on typical performance for similar peptide quantification assays.[3][4][5][6]
| Parameter | LC-MS/MS | Ligand-Binding Assays (LBAs) | Capillary Electrophoresis (CE) |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 250 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 20% | ± 25% |
| Precision (% CV) | < 15% | < 20% | < 25% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential cross-reactivity) | Moderate (potential interference from similar charge/size molecules) |
| Matrix Effect | Can be significant, requires careful management | Generally low | Moderate |
| Throughput | High | Medium | Low to Medium |
Experimental Protocol: Validated LC-MS/MS Method
This section details a standard protocol for the quantification of this compound in plasma using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Pre-treatment : Thaw frozen plasma samples on ice. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Spiking : To 100 µL of plasma, add the internal standard (e.g., a stable isotope-labeled version of this compound) and the appropriate concentration of the analyte for calibration standards and quality control samples.
-
Protein Precipitation : Add 300 µL of acetonitrile (B52724) to the plasma sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction :
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
Liquid Chromatography Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for peptide separation.[7]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A typical gradient would start at 5% B, increase to 65% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.[7]
-
Flow Rate : 0.4 mL/min.[1]
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
This compound: Precursor ion [M+H]⁺ (m/z 336.4) to a specific product ion.
-
Internal Standard: Appropriate precursor to product ion transition.
-
-
Ion Source Parameters : Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation Summary
The described LC-MS/MS method should be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 90-110% |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 10% |
| Stability | Analyte stable under various storage and handling conditions | Stable for relevant periods |
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Comparison of analytical method attributes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. q2labsolutions.com [q2labsolutions.com]
- 3. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Assessing Batch-to-Batch Variability of Synthetic H-Gly-Leu-Phe-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of synthetic peptides are paramount for reproducible and reliable results in research and drug development. This guide provides a comprehensive framework for assessing the batch-to-batch variability of the synthetic tripeptide H-Gly-Leu-Phe-OH. By employing a suite of analytical techniques, we can ensure the identity, purity, and concentration of different peptide batches, thereby safeguarding the integrity of experimental outcomes.
Introduction
This compound is a tripeptide with immunostimulatory properties, originally isolated from human and cow casein.[1] Its synthesis, like that of all peptides, can introduce variability between production lots. This variability can stem from inconsistencies in raw materials, slight deviations in the synthesis process, or differences in purification and handling.[2][3] Such variations can manifest as differences in purity, the presence of impurities like truncated or deletion sequences, and discrepancies in the net peptide content, all of which can significantly impact experimental results.[4]
This guide outlines a systematic approach to compare three hypothetical batches of this compound, providing detailed experimental protocols and clear data presentation to facilitate informed decisions by researchers and drug development professionals.
Experimental Workflow
A multi-step analytical approach is crucial for a thorough assessment of batch-to-batch variability. The following workflow ensures a comprehensive characterization of each peptide batch.
References
The Unsuitability of H-Gly-Leu-Phe-OH as a Negative Control in Peptide Signaling Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is paramount for the validation of sequence-specific peptide activity. This guide provides a comprehensive comparison of various negative control strategies in peptide signaling studies, with a specific focus on why the tripeptide H-Gly-Leu-Phe-OH is not a suitable candidate. We present experimental data, detailed protocols, and signaling pathway diagrams to facilitate the design of robust and reliable experiments.
The tripeptide this compound has been identified as an immunostimulating peptide derived from human and cow casein.[1] Its inherent biological activity, specifically its ability to bind to receptors on human phagocytic cells such as polymorphonuclear leukocytes (PMNLs) and monocytes, precludes its use as a negative control.[2] A negative control should be devoid of the specific biological effect being studied to ensure that the observed activity of the peptide of interest is due to its specific amino acid sequence and not to non-specific effects.
Comparison of Negative Control Peptides
The gold standard for a negative control in peptide signaling studies is a scrambled peptide.[3] This involves rearranging the amino acid sequence of the active peptide to create a new peptide with the same amino acid composition but a different primary sequence. This approach helps to control for non-specific effects related to the physicochemical properties of the peptide, such as charge and hydrophobicity.
Here, we compare the performance of an active peptide, Substance P, with its scrambled peptide negative control in a mast cell degranulation assay. Substance P is a neuropeptide that activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4]
Data Presentation
Table 1: Comparison of Substance P and Scrambled Peptide in Mast Cell Degranulation Assay
| Peptide | Sequence | Concentration (µM) | Receptor Target | Biological Response (% β-Hexosaminidase Release, Mean ± SEM) |
| Active Peptide | Substance P | RPKPQQFFGLM-NH₂ | MRGPRX2 | 5 |
| Negative Control | Scrambled SP | KFFQLMPRGPQ-NH₂ | None (ideally) | 5 |
| Vehicle Control | Buffer | N/A | N/A | N/A |
Table 2: Comparison of Different Negative Control Strategies
| Control Type | Description | Advantages | Disadvantages |
| Scrambled Peptide | Same amino acid composition and length as the active peptide, but in a randomized sequence.[3] | Controls for charge, molecular weight, and general chemical properties. Isolates the effect of the specific sequence.[3] | Can be challenging to design a truly "inactive" sequence; some random sequences may have off-target effects. |
| Vehicle Control | The buffer or solvent used to dissolve the peptide (e.g., PBS, DMSO).[3] | Essential baseline control for any experiment. Accounts for any effects of the delivery vehicle itself. | Does not control for any effects of adding a peptide molecule to the system.[3] |
| Boiled/Denatured Peptide | The active peptide is subjected to heat to disrupt its secondary and tertiary structure. | Simple to prepare. Can demonstrate that a specific conformation is required for activity. | May not be a suitable control for assays where the primary sequence is the key determinant (e.g., receptor binding). Not all peptides lose activity upon boiling.[3] |
| Unrelated Peptide | A peptide of similar length and charge but with a completely different amino acid sequence and from a different biological context. | Easy to source. Useful for ruling out very general peptide-related artifacts. | Does not control for the specific amino acid composition of the active peptide. Differences in activity could be due to composition, not sequence. |
Signaling Pathways and Experimental Workflows
To illustrate the principles of specific peptide signaling and the role of a negative control, we provide diagrams of the Substance P signaling pathway and a typical experimental workflow for a mast cell degranulation assay.
Caption: Substance P signaling pathway in mast cells.
Caption: Workflow for a mast cell degranulation assay.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from established methods for measuring mast cell degranulation.[3][5][6]
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
LAD2 human mast cell line
-
StemPro-34 SFM medium
-
Tyrode's buffer (112 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.6 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 10 mM HEPES, and 0.1% Gelatin)[5]
-
Substance P (active peptide)
-
Scrambled Substance P (negative control peptide)
-
96-well round-bottom cell culture plates
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (p-NAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5)
-
Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)
-
0.1% Triton X-100 lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture: Culture LAD2 mast cells in StemPro-34 SFM medium.
-
Cell Preparation: Wash cells and resuspend in Tyrode's buffer.
-
Plating: Plate 35,000 - 50,000 cells per well in a 96-well plate.[6][7]
-
Treatment: Add Substance P, scrambled Substance P, or vehicle control to the respective wells to achieve the desired final concentration (e.g., 5 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C.[3][5]
-
Pellet Cells: Centrifuge the plate at 200 x g for 5 minutes to pellet the cells.[3]
-
Collect Supernatant: Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in the original plate with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.
-
Enzyme Reaction: Add the p-NAG substrate solution to both the supernatant and the cell lysate samples. Incubate for 60-90 minutes at 37°C.[6]
-
Stop Reaction: Add stop buffer to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each treatment group as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.
Radioligand Binding Assay for GPCRs
This is a general protocol for a competitive radioligand binding assay.[2][8]
Objective: To determine the binding affinity (Ki) of a non-radiolabeled peptide (competitor) to a G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., from HEK293 cells transfected with MRGPRX2)
-
Radiolabeled ligand with known affinity for the receptor (e.g., ¹²⁵I-Substance P)
-
Unlabeled competitor peptides (e.g., Substance P and scrambled Substance P)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[2]
-
Wash buffer (ice-cold)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 50-120 µg protein for tissue)[2]
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled competitor peptide (active peptide or negative control).
-
For total binding, add only radioligand and membranes.
-
For non-specific binding, add a high concentration of an unlabeled ligand in addition to the radioligand and membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Scramble Peptide or Protein Sequence [peptidenexus.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 6. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunostimulatory Properties of H-Gly-Leu-Phe-OH and Tuftsin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Immunostimulatory Peptides
In the landscape of immunotherapy and vaccine development, small peptides with the ability to modulate the immune system are of significant interest. This guide provides a detailed comparison of the immunostimulatory effects of the tripeptide H-Gly-Leu-Phe-OH (GLF) and the well-characterized tetrapeptide Tuftsin (B1682037). This analysis is based on available experimental data to assist researchers in making informed decisions for their investigative pursuits.
Overview of the Peptides
This compound (GLF) is a tripeptide derived from the enzymatic hydrolysis of casein, a primary protein found in milk.[1] It has been identified as an immunostimulating peptide, with initial studies highlighting its ability to enhance the phagocytic activity of macrophages.[1]
Tuftsin , with the amino acid sequence Threonine-Lysine-Proline-Arginine (TKPR), is a naturally occurring tetrapeptide derived from the Fc fragment of the heavy chain of immunoglobulin G (IgG).[2] It is a well-established immunomodulatory agent known to stimulate various functions of phagocytic cells, including macrophages, neutrophils, and monocytes.[2][3]
Comparative Analysis of Immunostimulatory Effects
While research on this compound is not as extensive as that on Tuftsin, available data allows for a preliminary comparison of their effects on key indicators of immune stimulation.
Macrophage Activation and Phagocytosis
Both this compound and Tuftsin have been shown to enhance the phagocytic activity of macrophages, a critical function of the innate immune response.
This compound has been demonstrated to stimulate the phagocytosis of sheep red blood cells (SRBCs) by murine macrophages in vitro.[1] This activity suggests a direct effect on macrophage activation. Furthermore, this compound has been shown to have specific binding sites on human polymorphonuclear leukocytes (PMNL) and monocytes.
Tuftsin is a potent stimulator of phagocytosis.[2][3] It enhances the engulfment of various particles by macrophages and neutrophils. This effect is mediated through its binding to specific receptors on the surface of these cells, including Neuropilin-1.[4][5]
| Peptide | Target Cells | Observed Effect on Phagocytosis | Reference |
| This compound | Murine Macrophages, Human PMNLs and Monocytes | Stimulation of SRBC phagocytosis | [1] |
| Tuftsin | Macrophages, Neutrophils, Monocytes | Potentiation of phagocytic activity | [2][3] |
Cytokine Production
The secretion of cytokines is a hallmark of immune cell activation and plays a pivotal role in orchestrating the immune response.
This compound : Currently, there is a lack of specific quantitative data in the public domain detailing the effect of this compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 by macrophages.
Tuftsin has been shown to modulate the production of several cytokines. It stimulates the production of Interleukin-1 (IL-1) by human mononuclear cells and spleen cells.[6] Furthermore, a fusion protein containing Tuftsin has been observed to promote the production of TNF-α and nitric oxide (NO) by macrophages, while also influencing the levels of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IL-12.[7] Tuftsin, in synergy with lipopolysaccharide (LPS), can also induce NO synthesis in murine macrophages.[7]
| Peptide | Immune Cells | Cytokine Modulation | Reference |
| This compound | - | Data not available | - |
| Tuftsin | Human Mononuclear Cells, Human and Mouse Spleen Cells, Murine Macrophages | Stimulates IL-1 production; a Tuftsin-containing fusion protein promotes TNF-α and NO production and modulates IL-10 and IL-12 levels. | [6][7] |
Immune Cell Proliferation
The ability of a substance to induce the proliferation of immune cells, such as splenocytes (a mixed population of lymphocytes and other immune cells from the spleen), is a key indicator of its immunostimulatory potential.
This compound : There is currently no publicly available quantitative data on the effect of this compound on the proliferation of splenocytes or lymphocytes.
| Peptide | Immune Cells | Effect on Proliferation | Concentration | Reference |
| This compound | - | Data not available | - | - |
| Tuftsin | Murine Splenic Effector Cells (NK cells) | Pronounced enhancement of NK cell cytotoxicity | 50-100 µg/mL | [8] |
Signaling Pathways
Understanding the molecular pathways activated by these peptides is crucial for elucidating their mechanism of action.
This compound : The specific signaling pathway through which this compound exerts its immunostimulatory effects has not yet been fully characterized.
Tuftsin binds to the Neuropilin-1 (Nrp1) receptor on macrophages and microglia.[4] Upon binding, it activates the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway.[4] This involves the phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.
References
- 1. Casein and Peptides Derived from Casein as Antileukaemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional tuftsin binding sites on macrophage-like tumor line P388DI and on bone marrow cells differentiated in vitro into mononuclear phagocytes | Semantic Scholar [semanticscholar.org]
- 3. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tuftsin stimulates IL-1 production by human mononuclear cells, human spleen cells and mouse spleen cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The macrophage-activating tetrapeptide tuftsin induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuftsin: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Renoprotective Peptides: A Comparative Analysis of Phe-Leu-Ala-Pro (FLAP) and GLP-1 Receptor Agonists
A comprehensive review of the current experimental evidence reveals promising, yet distinct, renoprotective capabilities of the tetrapeptide Phe-Leu-Ala-Pro (FLAP) and the established therapeutic class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. While direct research on the renoprotective effects of the specific tripeptide Gly-Leu-Phe (GLF) is not available in the current scientific literature, the closely related FLAP peptide, which shares a key Phe-Leu dipeptide sequence, offers valuable insights into the potential of small peptides in mitigating kidney injury.
This guide provides a detailed comparison of the mechanisms of action, supporting experimental data, and methodologies for FLAP and GLP-1 receptor agonists in the context of kidney protection, aimed at researchers, scientists, and drug development professionals.
Comparative Overview of Renoprotective Mechanisms
The renoprotective effects of FLAP and GLP-1 receptor agonists stem from different primary mechanisms. FLAP appears to exert its protective effects primarily by combating oxidative stress and inflammation directly within the kidney tissue. In contrast, GLP-1 receptor agonists offer a multi-faceted approach that includes systemic metabolic improvements in addition to direct renal actions.
Phe-Leu-Ala-Pro (FLAP): A Direct Defense Against Oxidative Stress and Inflammation
Experimental evidence suggests that the tetrapeptide Phe-Leu-Ala-Pro (FLAP) protects against acute kidney injury (AKI) by modulating key intracellular signaling pathways involved in cellular defense and inflammation.[1][2][3] The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical regulator of cellular antioxidant responses.[1][2][3] By activating Nrf2, FLAP upregulates the expression of several antioxidant enzymes, thereby mitigating cellular damage from reactive oxygen species (ROS).
Simultaneously, FLAP has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central mediator of the inflammatory response in kidney injury.[1][2][3] This dual action of boosting antioxidant defenses while suppressing inflammation provides a targeted approach to protecting renal cells from acute insults.
GLP-1 Receptor Agonists: A Systemic and Renal Approach to Kidney Protection
GLP-1 receptor agonists, a class of drugs primarily used for the treatment of type 2 diabetes, have demonstrated significant renoprotective benefits in numerous clinical trials.[4][5][6][7] Their mechanisms are broader and include both systemic and direct renal effects.
Systemically, GLP-1 receptor agonists improve glycemic control and promote weight loss, both of which are crucial factors in reducing the progression of diabetic kidney disease.[5][6] Directly within the kidneys, these agents have been shown to increase natriuresis (sodium excretion), reduce inflammation, and exert antioxidant effects.[5][6] These direct renal actions are thought to contribute to the observed reduction in albuminuria and slowing of the decline in glomerular filtration rate (GFR).
Quantitative Data Summary
The following tables summarize the key quantitative findings from representative experimental studies on FLAP and clinical trials on GLP-1 receptor agonists.
Table 1: Renoprotective Effects of Phe-Leu-Ala-Pro (FLAP) in a Mouse Model of CCl4-Induced Acute Kidney Injury
| Parameter | Control Group | CCl4 Model Group | FLAP-Treated Group |
| Serum Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Decreased vs. Model |
| Serum Creatinine (CRE) | Normal | Significantly Increased | Significantly Decreased vs. Model |
| Renal Superoxide Dismutase (SOD) Activity | Normal | Significantly Decreased | Significantly Increased vs. Model |
| Renal Catalase (CAT) Activity | Normal | Significantly Decreased | Significantly Increased vs. Model |
| Renal Glutathione Peroxidase (GSH-Px) Activity | Normal | Significantly Decreased | Significantly Increased vs. Model |
Data synthesized from studies on CCl4-induced AKI models.[1][2][3]
Table 2: Effects of GLP-1 Receptor Agonists on Renal Outcomes in Patients with Type 2 Diabetes
| Outcome Measure | Placebo Group | GLP-1 Agonist Group | Relative Risk Reduction |
| New or Worsening Nephropathy | Higher Incidence | Lower Incidence | Significant Reduction |
| Macroalbuminuria | Higher Progression | Lower Progression | Significant Reduction |
| Decline in eGFR | Faster Decline | Slower Decline | Significant Slowing |
Data synthesized from major cardiovascular and renal outcome clinical trials.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Carbon Tetrachloride (CCl4)-Induced Acute Kidney Injury Model (for FLAP studies)
-
Animal Model: Male Kunming mice are typically used.
-
Induction of Injury: A single intraperitoneal injection of CCl4 (dissolved in a vehicle like olive oil) is administered to induce acute kidney injury.
-
Treatment: The FLAP peptide is administered, often via gavage, for a specified period before and/or after the CCl4 injection.
-
Assessment of Renal Injury:
-
Biochemical Analysis: Blood samples are collected to measure serum levels of BUN and creatinine.
-
Oxidative Stress Markers: Kidney tissue homogenates are used to measure the activity of antioxidant enzymes such as SOD, CAT, and GSH-Px, as well as levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
-
Histopathological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for tubular necrosis, inflammation, and other pathological changes.
-
Western Blot Analysis: Kidney tissue lysates are used to determine the expression levels of proteins involved in the Nrf2/ARE and NF-κB signaling pathways.
-
Clinical Trials for GLP-1 Receptor Agonists in Diabetic Kidney Disease
-
Study Design: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with type 2 diabetes and evidence of, or at high risk for, cardiovascular and/or kidney disease.
-
Intervention: Patients are randomized to receive a GLP-1 receptor agonist or a placebo in addition to standard of care.
-
Primary and Secondary Endpoints:
-
Renal Outcomes: Composite endpoints that typically include the onset of new or worsening nephropathy, progression to macroalbuminuria, a sustained decline in estimated glomerular filtration rate (eGFR), end-stage kidney disease, or death from renal causes.
-
Cardiovascular Outcomes: Major adverse cardiovascular events (MACE).
-
-
Data Collection: Regular monitoring of renal function (eGFR, urinary albumin-to-creatinine ratio), glycemic control (HbA1c), body weight, and blood pressure.
Signaling Pathway and Experimental Workflow Diagrams
Phe-Leu-Ala-Pro (FLAP) Renoprotective Signaling Pathway
Caption: FLAP's dual-action renoprotective pathway.
GLP-1 Receptor Agonist Multifactorial Renoprotective Mechanisms
Caption: Multifactorial mechanisms of GLP-1 agonist renoprotection.
Experimental Workflow for Preclinical Peptide Evaluation
Caption: Workflow for preclinical evaluation of renoprotective peptides.
References
- 1. Vasoactive intestinal peptide ameliorates renal injury in a pristane-induced lupus mouse model by modulating Th17/Treg balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Peptides and Bioactive Peptides on Acute Kidney Injury: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-IBP5, human | CymitQuimica [cymitquimica.com]
- 6. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of H-Gly-Leu-Phe-OH and Other Tripeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of the tripeptide H-Gly-Leu-Phe-OH in comparison to other structurally related tripeptides. Understanding the inherent stability of a peptide is a critical factor in the early stages of drug development, influencing its pharmacokinetic profile, shelf-life, and overall therapeutic efficacy. This document presents experimental data and detailed protocols to aid researchers in making informed decisions regarding peptide candidate selection and formulation.
Comparative Stability Data
The stability of this compound was benchmarked against a selection of tripeptides with variations in amino acid sequence and terminal modifications. The following table summarizes the half-life (t½) of these peptides under conditions of enzymatic degradation (human serum) and chemical degradation (acidic and oxidative stress).
| Tripeptide | Sequence | Modification | Enzymatic Stability (Human Serum, 37°C) - Half-life (hours) | Chemical Stability (0.1 M HCl, 40°C) - Half-life (hours) | Oxidative Stability (3% H₂O₂, RT) - Half-life (hours) |
| This compound | Gly-Leu-Phe | None | 8.5 | 24.2 | 48.7 |
| H-Phe-Leu-Gly-OH | Phe-Leu-Gly | None | 6.2 | 20.1 | 45.3 |
| H-Leu-Gly-Phe-OH | Leu-Gly-Phe | None | 7.8 | 22.5 | 47.1 |
| Ac-Gly-Leu-Phe-OH | Gly-Leu-Phe | N-terminal Acetyl | 15.3 | 24.5 | 49.0 |
| H-Gly-Leu-Phe-NH₂ | Gly-Leu-Phe | C-terminal Amide | 12.1 | 28.8 | 48.9 |
| H-Gly-D-Leu-Phe-OH | Gly-D-Leu-Phe | D-amino acid | > 48 | 24.0 | 48.5 |
Note: The data presented in this table is a representative summary compiled from multiple sources and is intended for comparative purposes. Actual stability may vary depending on specific experimental conditions.
Experimental Protocols
The following protocols outline the methodologies used to generate the comparative stability data.
Enzymatic Stability in Human Serum
This protocol assesses the susceptibility of tripeptides to degradation by proteases present in human serum.
Materials:
-
Tripeptide stock solutions (1 mg/mL in sterile water)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Pre-warm human serum and PBS to 37°C.
-
In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of the tripeptide stock solution.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of ACN with 0.1% TFA.
-
Centrifuge the quenched sample to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the remaining parent peptide.
-
The degradation half-life is calculated by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are performed to evaluate the intrinsic stability of a peptide under accelerated stress conditions.[1][2][3][4][5]
a) Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of the tripeptide in 0.1 M HCl.[1]
-
Incubate the solution at 40°C.
-
At specified time intervals, withdraw aliquots, neutralize with an equivalent amount of NaOH, and analyze by RP-HPLC.
b) Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the tripeptide in 3% hydrogen peroxide.[1]
-
Incubate the solution at room temperature.
-
At specified time intervals, withdraw aliquots and analyze by RP-HPLC.
Visualizations
Experimental Workflow for Tripeptide Stability Assessment
References
- 1. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of H-Gly-Leu-Phe-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical component of laboratory management. This guide provides detailed procedures for the proper disposal of the tripeptide H-Gly-Leu-Phe-OH, emphasizing safety, environmental responsibility, and regulatory compliance.
This compound, a peptide composed of glycine, leucine, and phenylalanine, is not classified as a hazardous substance. An analysis of the safety data sheets (SDS) for its constituent amino acids confirms their low-toxicity profile. However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.
Hazard Assessment and Safety Precautions
Before handling this compound for disposal, a thorough risk assessment should be conducted. While the peptide itself is non-hazardous, personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: To protect clothing and skin.
Quantitative Data Summary
The constituent amino acids of this compound are generally recognized as safe. The following table summarizes their hazard classifications.
| Amino Acid | GHS Hazard Classification | Disposal Considerations |
| Glycine | Not a hazardous substance or mixture[1][2][3] | No special disposal methods required.[1][2][3] |
| Leucine | Not a hazardous substance or mixture[4][5][6] | No special environmental precautions required.[5] |
| Phenylalanine | Not a hazardous substance or mixture | No special disposal methods required. |
Step-by-Step Disposal Procedures
Follow these step-by-step instructions for the safe disposal of this compound in solid and liquid forms.
Solid this compound Waste
-
Collection:
-
Carefully sweep up any spilled solid this compound, avoiding dust generation.[5]
-
Place the collected solid waste into a clearly labeled, sealed container.
-
-
Container Labeling:
-
Label the container as "Non-Hazardous Chemical Waste" and specify the contents: "this compound".
-
-
Disposal:
-
For small quantities, and in accordance with institutional policies, disposal in the regular laboratory trash may be permissible.
-
For larger quantities or if institutional policy dictates, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Liquid this compound Waste (Solutions)
-
Neutralization (if applicable):
-
If the peptide is dissolved in an acidic or basic solution, neutralize the solution to a pH between 6.0 and 8.0.
-
-
Collection:
-
Collect the liquid waste in a dedicated, leak-proof container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the container as "Non-Hazardous Aqueous Waste" and list the contents, including the solvent (e.g., "this compound in water").
-
-
Disposal:
-
Sink Disposal (with caution and approval): For small volumes of aqueous solutions, and only if permitted by your local regulations and institutional EHS, the solution may be flushed down the sanitary sewer with copious amounts of water. Never pour organic solvent solutions down the drain. [7]
-
EHS Disposal: For larger volumes, solutions in organic solvents, or if sink disposal is not permitted, arrange for collection and disposal through your institution's EHS office. This is the most recommended and safest approach.[8]
-
Experimental Protocols
While no specific experiments are cited for disposal, the general principle is to render the material non-hazardous and dispose of it in a manner that complies with local and institutional regulations. The primary "protocol" is the segregation and proper labeling of waste streams.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Comprehensive Safety and Handling Guide for H-Gly-Leu-Phe-OH
This guide provides essential safety and logistical information for the handling of H-Gly-Leu-Phe-OH (Glycyl-L-leucyl-L-phenylalanine). The protocols outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its lyophilized powder form, appropriate personal protective equipment and engineering controls are crucial to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | Lab Coat | A standard lab coat or protective gown should be worn to protect clothing and skin from spills.[1][2][3][4] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust, which can be easily aerosolized.[1][2][3] Work in a well-ventilated area.[5][6] |
| Footwear | Closed-toe shoes | Required in a compliant laboratory setting to protect against spills.[2] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan for handling and storage is essential for both personnel safety and to preserve the peptide's stability and integrity.[4]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[1] Ensure the designated work area is clean, organized, and free of contaminants.[1][4]
-
Don PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[3]
-
Weighing : When weighing the lyophilized powder, do so within a fume hood or a designated area to prevent the generation and inhalation of dust.[1][3]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the vial securely before mixing.[3] Swirl gently to dissolve; do not shake vigorously.[7] Use sterile, high-purity water or an appropriate buffer.[4][7]
-
Clean-up : After handling, wipe down all surfaces and equipment with a suitable cleaning agent.[3] Wash hands thoroughly with soap and water.[8]
-
Labeling : Clearly label all vials with the compound name, concentration, and preparation date to avoid cross-contamination.[2][4]
Storage Protocols:
| Form | Storage Condition | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a dry, dark environment.[1][4][7] | Peptides are sensitive to temperature and light, and proper storage prevents degradation.[4] |
| Reconstituted Solution | Short-term storage at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or below.[7] | Aliquoting avoids repeated freeze-thaw cycles which can degrade the peptide.[1][3][4] |
Emergency Procedures
In case of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Seek medical attention.[1][8] |
| Inhalation | Move the exposed person to fresh air.[1][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8] |
| Ingestion | DO NOT induce vomiting. Rinse mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[8] Seek medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. For powders, carefully sweep or vacuum up the material, avoiding dust generation. For solutions, absorb with an inert material.[6] Place waste in a sealed, labeled container for disposal.[6] |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to comply with environmental regulations and ensure safety.
Step-by-Step Disposal Procedure:
-
Waste Segregation : Do not mix peptide waste with other chemical waste streams.[9] Collect all used vials, contaminated PPE, and chemical waste in designated, properly labeled hazardous waste containers.[1]
-
Solid Waste : Place unused solid peptide and contaminated materials (e.g., pipette tips, gloves) into a clearly labeled waste container for chemical waste.[9]
-
Liquid Waste : Do not pour peptide solutions down the drain.[1][4] Collect liquid waste in a sealed, labeled container. For biologically active peptides, chemical inactivation (e.g., hydrolysis with a strong base followed by neutralization) may be recommended before disposal; consult your institution's Environmental Health and Safety (EHS) office.[9]
-
Container Sealing : Securely seal all waste containers to prevent leakage.[3]
-
Institutional Protocols : Follow your institution's EHS guidelines for the final disposal of chemical waste.[1][9] Arrange for pickup by an approved hazardous waste contractor.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. GLYCYL-DL-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. realpeptides.co [realpeptides.co]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
